Nfl-NH2
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C31H32ClN3O |
|---|---|
Molecular Weight |
498.1 g/mol |
IUPAC Name |
[(5E)-4-amino-5-[(2Z)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-2-ylidene)ethylidene]-7,8-dihydro-6H-xanthen-3-ylidene]azanium chloride |
InChI |
InChI=1S/C31H31N3O.ClH/c1-4-34-25-16-13-19-8-5-6-11-23(19)27(25)31(2,3)26(34)17-14-20-9-7-10-21-18-22-12-15-24(32)28(33)30(22)35-29(20)21;/h5-6,8,11-18,32H,4,7,9-10,33H2,1-3H3;1H/b20-14+,26-17-,32-24?; |
InChI Key |
YEMGIJUFGZIMTH-RSRIKDEMSA-N |
Isomeric SMILES |
CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C/C=C/4\CCCC5=C4OC6=C(C(=[NH2+])C=CC6=C5)N)(C)C.[Cl-] |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC5=C4OC6=C(C(=[NH2+])C=CC6=C5)N)(C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-Protected Amino Acid Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-protected amino acid amides are fundamental building blocks in modern peptide chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, introduced by Carpino and Han, has become the cornerstone of a widely adopted strategy for the synthesis of peptides and peptide amides. This is largely due to its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups and resin linkages typically employed.[1] This orthogonality is crucial for the synthesis of complex and modified peptides, including those with post-translational modifications that are sensitive to harsh acidic conditions.[2]
Peptide amides, specifically, are of significant interest in drug development as they often exhibit enhanced metabolic stability and receptor-binding affinity compared to their C-terminal carboxylic acid counterparts. The C-terminal amide moiety can mimic the charge-neutral state of a peptide bond, potentially leading to improved pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of Fmoc-protected amino acid amides, with a focus on practical experimental protocols and data for researchers in the field.
Synthesis of Fmoc-Protected Amino Acid Amides
The synthesis of peptides using Fmoc-protected amino acid amides is predominantly carried out via Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The Rink amide resin is a popular choice for the synthesis of peptide amides due to its acid-lability, allowing for cleavage of the final peptide amide from the solid support under mild acidic conditions.[3][4]
The general workflow of SPPS using Fmoc-protected amino acid amides can be visualized as a cyclical process, as illustrated in the diagram below.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of peptide amides.
Key Steps in SPPS of Peptide Amides:
-
Resin Preparation: The synthesis begins with a solid support, typically a polystyrene-based resin functionalized with a linker. For peptide amides, the Rink amide resin is commonly used.[4] The resin is first swelled in a suitable solvent, such as N,N-dimethylformamide (DMF).[5]
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed using a mild base, typically a 20% solution of piperidine in DMF.[4][6] The fluorenyl group's UV absorbance at approximately 300 nm can be used to monitor the deprotection reaction in real-time.[1]
-
Washing: After deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[7]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is "activated" and coupled to the free amine of the resin-bound amino acid. Activation is achieved using a coupling reagent. The choice of coupling reagent is critical for efficient peptide bond formation and to minimize side reactions like racemization.[8]
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
This cycle of deprotection, washing, and coupling is repeated for each amino acid in the desired peptide sequence.
Coupling Reagents for Fmoc-SPPS
A variety of coupling reagents are available for Fmoc-SPPS, each with its own advantages and disadvantages. The selection of a coupling reagent can significantly impact the yield and purity of the final peptide.
| Coupling Reagent | Structure | Key Features | Common Applications |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium Salt | Fast reaction times, efficient coupling.[9] | Standard and rapid coupling protocols. |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium Salt | Faster than HBTU with less racemization.[9] | Preferred for rapid coupling and for sterically hindered amino acids. |
| DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) | Carbodiimide/Additive | Cost-effective, minimizes racemization when used with HOBt.[8] | General peptide synthesis, particularly for cysteine-containing peptides. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | High coupling efficiency, safer alternative to HOBt/HOAt-based reagents.[10] | Microwave-assisted SPPS and for difficult couplings.[10] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Peptide Amide on Rink Amide Resin
This protocol outlines the manual synthesis of a generic peptide amide on a 100 mg scale of Rink Amide resin.[5]
1. Resin Swelling:
-
Weigh 100 mg of Rink amide resin into a glass reaction vessel.
-
Add 1 mL of N-methylpyrrolidone (NMP) or DMF.
-
Allow the resin to swell for at least 8 hours, preferably overnight in a refrigerator.[5]
2. Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add a solution of 20% 4-methylpiperidine in DMF to the resin.
-
Gently agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 mL).
3. Amino Acid Coupling (using HATU):
-
In a separate vial, dissolve the Fmoc-protected amino acid (5 equivalents relative to resin loading), HATU (4.5 equivalents), and N,N-diisopropylethylamine (DIEA) (10 equivalents) in DMF.[4]
-
Allow the activation mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for at least 20 minutes at room temperature.[5]
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser (ninhydrin) test.[11] A negative test (no color change) indicates complete coupling.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 1 mL) to remove any unreacted reagents and byproducts.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1] For peptides containing arginine, the cleavage time may need to be extended.[3] The use of scavengers like 1,3-dimethoxybenzene can prevent the formation of C-terminal N-alkylated peptide amides.[12]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Dry the crude peptide under vacuum.
7. Purification:
-
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
The Special Case of Asparagine and Glutamine: Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH
Asparagine (Asn) and glutamine (Gln) contain side-chain amide groups that can cause problems during SPPS. The primary issue is the potential for dehydration of the side-chain amide during the activation step, leading to the formation of a nitrile byproduct.[13] To prevent this, the side-chain amides of Asn and Gln are protected with a trityl (Trt) group.[13][14]
Advantages of Using Trityl Protection:
-
Prevents Side-Chain Dehydration: The bulky trityl group sterically hinders the side-chain amide, preventing its dehydration to a nitrile.[13]
-
Improved Solubility: Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH exhibit significantly better solubility in common SPPS solvents like DMF compared to their unprotected counterparts.[13][15] This improved solubility facilitates more efficient and complete coupling reactions.
The trityl protecting group is acid-labile and is cleaved simultaneously with the peptide from the resin during the final TFA cleavage step.[15]
Applications in Drug Development
Peptide amides are prevalent in numerous biologically active peptides and approved pharmaceutical drugs. The C-terminal amidation often enhances their biological activity and stability.
Examples of Peptide Amide Drugs:
| Drug Name | Therapeutic Area | Brief Description |
| Leuprolide | Oncology, Endocrinology | A gonadotropin-releasing hormone (GnRH) agonist used to treat prostate cancer, endometriosis, and uterine fibroids. |
| Octreotide | Oncology, Endocrinology | A somatostatin analog used to treat acromegaly and certain tumors. |
| Exenatide | Diabetology | A glucagon-like peptide-1 (GLP-1) receptor agonist used to treat type 2 diabetes. |
| Calcitonin | Osteoporosis | A hormone involved in calcium regulation, used to treat osteoporosis. |
The synthesis of these and other peptide amide drugs relies heavily on the principles of Fmoc-SPPS outlined in this guide. The ability to efficiently and reliably produce high-purity peptide amides is a critical aspect of peptide-based drug discovery and development.
Signaling Pathways Involving Peptide Amides
Many peptide hormones and neurotransmitters that act as signaling molecules are C-terminally amidated. This modification is often crucial for their biological activity. One such example is the role of peptides in stimulating the secretion of cholecystokinin (CCK), a key hormone in digestion and satiety.
Caption: Peptide-mediated CCK secretion signaling pathway.
As illustrated, digested peptides in the intestinal lumen bind to G-protein coupled receptors, such as the calcium-sensing receptor (CaSR) and GPR93, on the surface of enteroendocrine cells.[16] This binding initiates a signaling cascade involving phospholipase C (PLC) and inositol trisphosphate (IP3), leading to the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[16] This, along with Ca²⁺ influx through voltage-gated channels, triggers the fusion of CCK-containing vesicles with the cell membrane and the subsequent secretion of CCK into the bloodstream.[16]
Conclusion
Fmoc-protected amino acid amides are indispensable tools in the synthesis of peptides for research and pharmaceutical applications. The robustness and versatility of Fmoc-based SPPS, coupled with a deep understanding of the underlying chemistry and the availability of specialized reagents, enable the creation of a vast array of complex peptide amides. This guide has provided a detailed overview of the synthesis, key reagents, experimental protocols, and applications of these important molecules, aiming to equip researchers with the knowledge to successfully incorporate them into their scientific endeavors. The continued development of novel protecting groups, coupling reagents, and synthetic strategies will undoubtedly further expand the horizons of peptide science and its impact on medicine.
References
- 1. rsc.org [rsc.org]
- 2. ajpamc.com [ajpamc.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. wernerlab.weebly.com [wernerlab.weebly.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. peptide.com [peptide.com]
- 12. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Fmoc-Gln(Trt)-OH = 98.0 HPLC 132327-80-1 [sigmaaldrich.com]
- 15. advancedchemtech.com [advancedchemtech.com]
- 16. researchgate.net [researchgate.net]
The Gatekeeper of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, desired sequences. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as a cornerstone of modern solid-phase peptide synthesis (SPPS). Its base-lability and orthogonality to acid-labile side-chain protecting groups offer a mild and efficient approach, enabling the synthesis of complex and lengthy peptides.[1][2] This technical guide provides a comprehensive overview of the Fmoc protecting group, from its fundamental chemical principles to detailed experimental protocols and troubleshooting of common side reactions.
Core Principles of Fmoc Chemistry
The Fmoc group is a carbamate that temporarily blocks the α-amino group of an amino acid, preventing unwanted reactions during peptide bond formation.[1][3] Its fluorenyl ring system is the key to its utility, as the proton on the 9-position is acidic and can be readily abstracted by a weak base.[4][5]
Protection: The Fmoc group is typically introduced by reacting an amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions.[6][]
Deprotection: The removal of the Fmoc group is the critical step that allows for the sequential addition of amino acids. This is achieved through a β-elimination reaction initiated by a base, most commonly a secondary amine like piperidine.[8][9] The process liberates the free amine on the growing peptide chain, ready for the next coupling cycle, and generates dibenzofulvene (DBF), which is scavenged by the amine base to form a stable adduct.[10][11]
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc-based SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin).[2][12]
Experimental Workflow
A typical Fmoc SPPS cycle consists of the following steps:
-
Resin Swelling: The solid support is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), to allow for efficient diffusion of reagents.[13]
-
Fmoc Deprotection: The Fmoc group from the N-terminal amino acid of the resin-bound peptide is removed by treatment with a base.[13]
-
Washing: The resin is thoroughly washed to remove the deprotection reagent and the DBF-adduct.[8]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the peptide chain.[14]
-
Washing: The resin is washed to remove excess reagents and byproducts.[8]
-
Repeat Cycle: The cycle is repeated until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail like trifluoroacetic acid (TFA).
Quantitative Data in Fmoc Chemistry
The efficiency of Fmoc deprotection and the potential for side reactions are influenced by several factors, including the choice of base, reaction time, and the specific amino acid sequence.
Common Deprotection Reagents and Conditions
| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20-50% (v/v) | DMF or NMP | 2 x (1-10 min) | The most common and standard reagent.[15][16] |
| Piperazine | 5-10% (w/v) | DMF/Ethanol (9:1) | Similar to piperidine | A less toxic alternative to piperidine; may reduce aspartimide formation.[17][18] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Similar to piperidine | An alternative to piperidine with comparable efficiency.[16] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% (v/v) | DMF | Very rapid | A non-nucleophilic base, often used with a scavenger like piperidine. Can accelerate aspartimide formation.[10][19] |
Deprotection Kinetics
The rate of Fmoc removal can be sequence-dependent. For instance, deprotection of Fmoc-Arg(Pbf)-OH can be slower than that of Fmoc-Leu-OH, requiring longer reaction times for completion.[11][20] In one study, efficient deprotection of arginine required a minimum of 10 minutes, whereas leucine deprotection was efficient even at shorter times.[11]
| Amino Acid | Deprotection Reagent | Time for Efficient Deprotection |
| Fmoc-L-Arginine(Pbf)-OH | 20% 4MP, PP, or 10% PZ in DMF | ≥ 10 minutes |
| Fmoc-L-Leucine-OH | 20% 4MP, PP, or 10% PZ in DMF | Efficient even at shorter times |
Data synthesized from a kinetics study comparing 4-methylpiperidine (4MP), piperidine (PP), and piperazine (PZ).[11]
Experimental Protocols
General Protocol for Fmoc Deprotection in Manual SPPS
-
Resin Preparation: Place the peptide-resin in a reaction vessel and wash three times with DMF.[13]
-
Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin (approximately 10 mL per gram of resin).[8]
-
Reaction: Agitate the suspension for an initial 5 minutes.
-
Drain and Repeat: Drain the deprotection solution and add a fresh aliquot of 20% piperidine in DMF.
-
Second Reaction: Agitate the suspension for an additional 10-20 minutes. The time can be extended for difficult sequences.[8][10]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8]
-
Confirmation (Optional): Perform a colorimetric test (e.g., Kaiser or Ninhydrin test) to confirm the presence of a free primary amine. A positive result indicates successful deprotection.[14]
Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
The dibenzofulvene-piperidine adduct has a strong UV absorbance around 300-301 nm, which can be used to monitor the deprotection reaction in real-time or to quantify the resin loading.[1][9]
-
Collect Filtrate: During the deprotection step, collect the filtrate containing the cleaved Fmoc group (as the DBF-adduct).
-
Dilute: Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF).
-
Measure Absorbance: Measure the absorbance of the diluted solution at ~301 nm using a UV-Vis spectrophotometer.
-
Quantify: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (ε at 301 nm for the dibenzofulvene-piperidine adduct is ~7800 M⁻¹cm⁻¹). This allows for the determination of the reaction completion and the initial loading of the resin.[21]
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.
Common Side Reactions and Mitigation Strategies
While Fmoc chemistry is robust, several side reactions can occur, potentially compromising the purity and yield of the final peptide.
Diketopiperazine (DKP) Formation
This is a significant side reaction at the dipeptide stage, where the liberated N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[8][22] This is particularly problematic for sequences with Proline or Glycine at the C-terminus.[8]
Mitigation Strategies:
-
Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin).[8]
-
Coupling of pre-formed Fmoc-dipeptides.[8]
-
Using alternative deprotection reagents like tert-butyl ammonium fluoride (TBAF).[22]
Aspartimide Formation
Peptides containing aspartic acid (Asp) are susceptible to aspartimide formation, especially when exposed to strong bases.[18][23] The side-chain carboxyl group can cyclize with the peptide backbone, leading to the formation of a succinimide ring. This can subsequently open to form both α- and β-aspartyl peptides, leading to impurities that are difficult to separate.[23]
Mitigation Strategies:
-
Addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[8]
-
Using a milder base like piperazine.[18]
-
Protecting the preceding amino acid's backbone amide with a protecting group like Hmb (2-hydroxy-4-methoxybenzyl).[8]
Other Side Reactions
-
3-(1-Piperidinyl)alanine Formation: The dibenzofulvene intermediate can react with the deprotected amine if not efficiently scavenged, leading to a modified amino acid.[8]
-
Racemization: Epimerization of the C-terminal cysteine residue can be problematic.[23]
Conclusion
The Fmoc protecting group is an indispensable tool in modern peptide synthesis, offering a robust and versatile strategy for the construction of complex peptide molecules. A thorough understanding of its chemical principles, reaction kinetics, and potential side reactions is crucial for researchers and drug development professionals. By implementing optimized protocols and mitigation strategies for common pitfalls, the full potential of Fmoc chemistry can be harnessed to advance scientific discovery and therapeutic development.
References
- 1. chempep.com [chempep.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. chempep.com [chempep.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. peptide.com [peptide.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. genscript.com [genscript.com]
- 16. Bot Detection [iris-biotech.de]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
- 21. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Bot Detection [iris-biotech.de]
- 23. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-Amino Acid Amides: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acid amides, essential building blocks in modern peptide synthesis. The document details their chemical structure, physicochemical properties, and key applications, with a focus on their role in the development of peptide-based therapeutics. Detailed experimental protocols for their synthesis and use, along with graphical representations of key processes, are provided to support researchers in their practical applications.
Core Concepts: Structure and Properties of Fmoc-Amino Acid Amides
Fmoc-amino acid amides are derivatives of amino acids where the alpha-amino group is protected by the base-labile Fmoc group.[1] This protection strategy is fundamental to Solid-Phase Peptide Synthesis (SPPS), the predominant method for chemically synthesizing peptides. The Fmoc group's key advantage lies in its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This orthogonality allows for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact, a cornerstone of the Fmoc/tBu strategy.[4]
The C-terminal amide is a common feature in many biologically active peptides, contributing to increased stability against enzymatic degradation and often enhancing biological activity. In SPPS, peptide amides are typically synthesized on a resin functionalized with a linker, such as the Rink amide linker, which yields a C-terminal amide upon cleavage.
Chemical Structure
The generalized structure of an Fmoc-amino acid amide consists of three main components:
-
The Amino Acid Backbone: The central part of the molecule, comprising the alpha-carbon, the C-terminal amide, and the side chain (R-group) that defines the specific amino acid.
-
The Fmoc Protecting Group: Attached to the alpha-amino group, this bulky aromatic group prevents unwanted reactions at the N-terminus during peptide chain elongation.[1]
-
The C-Terminal Amide: A carboxamide group (-CONH2) at the C-terminus of the amino acid.
Physicochemical Properties
The physicochemical properties of Fmoc-amino acid amides are crucial for their handling and application in peptide synthesis. These properties are influenced by both the Fmoc group and the amino acid side chain.
-
Solubility: Fmoc-amino acid amides generally exhibit good solubility in polar aprotic solvents commonly used in SPPS, such as DMF, N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).[5] However, solubility can vary depending on the specific amino acid side chain. For instance, Fmoc-L-leucine is soluble in organic solvents like ethanol, DMSO, and DMF at approximately 30 mg/mL but is sparingly soluble in aqueous buffers.[6][7] A recent study on Fmoc-L-leucine solubility in various monosolvents at 298.15 K showed the highest solubility in acetone (0.09266 mole fraction).[8]
-
Melting Point: Fmoc-amino acid amides are typically crystalline solids with defined melting points. These values are useful for identity and purity assessment.
-
Optical Rotation: As chiral molecules (with the exception of the glycine derivative), Fmoc-L-amino acid amides rotate plane-polarized light. The specific rotation is a key parameter for confirming the enantiomeric purity of the compound.
Quantitative Data Summary
| Fmoc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D (c=1 in DMF) |
| Fmoc-Gly-OH | 297.30[9] | 176-178[10] | Not Applicable |
| Fmoc-Ala-OH | 311.32 | 147-153 | -18° |
| Fmoc-Val-OH | 339.39 | 143-145[11] | Not specified |
| Fmoc-Leu-OH | 353.40[7] | Not specified | Not specified |
| Fmoc-Ile-OH | 353.40[12] | 145-147 | -12 ±1° |
Table 1: Physicochemical Properties of Selected Fmoc-Amino Acids
| Fmoc-Amino Acid | Ethanol | DMSO | DMF | Acetone | Ethyl Acetate | Acetonitrile | Water |
| Fmoc-Gly-OH | Slightly Soluble[10] | Soluble[10] | Soluble[10] | Soluble[13] | Soluble[13] | Soluble[10] | Insoluble[10] |
| Fmoc-Ala-OH | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Slightly Soluble |
| Fmoc-Leu-OH | ~30 mg/mL[7] | ~30 mg/mL[7] | ~30 mg/mL[7] | 0.09266 (mole fraction)[8] | 0.06073 (mole fraction)[8] | 0.005501 (mole fraction)[8] | Sparingly Soluble[7] |
Table 2: Solubility of Selected Fmoc-Amino Acids in Common Solvents
Experimental Protocols
This section provides detailed methodologies for key experiments involving Fmoc-amino acid amides, primarily in the context of SPPS.
Synthesis of a Peptide Amide on Rink Amide Resin
This protocol outlines the manual synthesis of a peptide amide using Fmoc chemistry on a Rink Amide resin.
Materials:
-
Rink Amide resin (100-200 mesh)[14]
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade[14]
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling agent (e.g., HCTU)[14]
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or Collidine)[14]
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[2]
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling:
-
Initial Fmoc Deprotection:
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, slightly less than 3-5 equivalents) in DMF.[14]
-
Add a base (e.g., DIPEA or collidine, 6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[2]
-
To check for completion, perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (beads remain colorless) indicates complete coupling.[15]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Peptide Chain Elongation (SPPS Cycle):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 15-30 minutes.[2] Drain and wash with DMF (5-6 times).
-
Amino Acid Coupling: Activate the next Fmoc-amino acid as described in step 3 and couple it to the growing peptide chain for 1-2 hours.[2]
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Repeat this cycle for each amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the last amino acid has been coupled, remove the final N-terminal Fmoc group using 20% piperidine in DMF as described above.[15]
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3-5 times) to remove DMF.[15]
-
Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) and add it to the resin.[2] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Agitate the mixture at room temperature for 2-3 hours.[2]
-
Filter the cleavage solution containing the peptide into a collection tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[16]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Fmoc Deprotection in Solution (for non-SPPS applications)
This protocol describes the removal of the Fmoc group from an amino acid amide in solution.
Materials:
-
Fmoc-protected amino acid amide
-
Acetonitrile
-
Morpholine[16]
-
Dichloromethane (DCM)
-
Water
-
5% aqueous Lithium Chloride (LiCl)
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the Fmoc-protected compound (1 equivalent) in acetonitrile (e.g., 2.5 mmol in 60 mL).[16]
-
Add morpholine (3 equivalents) while stirring.[16]
-
Stir the reaction at room temperature for 24 hours, monitoring for completion by LC-MS.[16]
-
Quench the reaction by adding water and extract the product with DCM.[16]
-
Combine the organic phases and wash with 5% aqueous LiCl.[16]
-
Dry the organic phase with sodium sulfate and filter.[16]
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel flash chromatography (e.g., using a 0-5% methanol in DCM gradient).[16]
Visualizations of Key Processes
The following diagrams, generated using Graphviz, illustrate the fundamental workflows and mechanisms in Fmoc-based peptide amide synthesis.
Caption: Workflow for the synthesis of peptide amides using Fmoc-SPPS.
Caption: Base-catalyzed β-elimination mechanism for Fmoc group removal.
Applications in Drug Development
Fmoc-amino acid amides are indispensable tools in the development of peptide-based drugs. Many therapeutic peptides require a C-terminal amide to mimic the native structure and enhance in vivo stability. The ability to synthesize these molecules with high purity and in a controlled, stepwise manner is critical for drug discovery and development pipelines.
The introduction of non-natural or modified amino acids, also available as Fmoc-protected derivatives, allows for the fine-tuning of a peptide's pharmacological properties. This can lead to improved receptor binding, enhanced metabolic stability, and better cell permeability, all of which are key considerations in the design of new drug candidates.[17] The synthesis of peptidomimetics and other complex molecules often relies on the robust and versatile nature of Fmoc chemistry.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 11. FMOC-L-Valine | 68858-20-8 [chemicalbook.com]
- 12. N-Fmoc-L-isoleucine | C21H23NO4 | CID 2724629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Fmoc-Gly-OH | CAS:29022-11-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. pubs.acs.org [pubs.acs.org]
The Advent and Advancement of Fmoc-Protected Peptide Amides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group revolutionized solid-phase peptide synthesis (SPPS), offering a milder and more versatile alternative to traditional Boc chemistry. This technical guide provides an in-depth exploration of the discovery, development, and application of Fmoc-protected peptide amides, a critical class of molecules in drug discovery and biomedical research. We will delve into the core chemical principles, provide detailed experimental protocols for key synthetic steps, present quantitative data in a comparative format, and offer insights into common challenges and their solutions. This guide is intended to be a comprehensive resource for researchers and professionals engaged in the chemical synthesis of peptides.
Introduction: The Fmoc Revolution
The synthesis of peptides, essential tools in biochemistry and pharmacology, was historically a complex and arduous task. The advent of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s was a monumental leap forward. However, the original Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy relied on harsh acidic conditions for the removal of the temporary Nα-protecting group, which could degrade sensitive peptide sequences.
A major breakthrough came in 1970 when Louis A. Carpino and Grace Y. Han introduced the Fmoc protecting group. This base-labile group, in conjunction with acid-labile side-chain protecting groups, established an orthogonal protection scheme. This meant that the Nα-protecting group could be removed under mild basic conditions without affecting the side-chain protecting groups or the linkage of the peptide to the resin. This "Fmoc/tBu" strategy, further developed and popularized for SPPS by Eric Atherton and Bob Sheppard in the late 1970s, has become the dominant methodology for peptide synthesis today.[1][2] Its advantages include milder reaction conditions, compatibility with a wider range of sensitive amino acids and modifications, and the ability to monitor the deprotection step spectrophotometrically.[3][4]
This guide will focus specifically on the synthesis of C-terminal peptide amides using Fmoc chemistry, a common structural motif in many biologically active peptides.
Core Principles of Fmoc-SPPS for Peptide Amides
The synthesis of a peptide amide via Fmoc-SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support (resin). The C-terminal amide functionality is typically introduced by using a specialized resin, most commonly the Rink amide resin.
The fundamental cycle of Fmoc-SPPS consists of three main steps:
-
Fmoc Deprotection: The removal of the Nα-Fmoc group from the resin-bound amino acid or peptide, exposing a free primary or secondary amine.
-
Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free amine on the resin to form a peptide bond.
-
Washing: Thorough washing of the resin to remove excess reagents and by-products before proceeding to the next cycle.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the completed peptide from the resin and the simultaneous removal of the side-chain protecting groups.
The Orthogonal Protection Strategy
The elegance of the Fmoc/tBu strategy lies in its orthogonality.[5] The temporary Nα-Fmoc group is labile to weak bases (typically piperidine in DMF), while the "permanent" side-chain protecting groups (e.g., tBu, Boc, Trt) and the linker to the Rink amide resin are stable to these conditions but are cleaved by strong acids (typically trifluoroacetic acid, TFA).[3]
Key Reagents and Materials
A successful peptide amide synthesis relies on high-quality reagents and a suitable solid support.
Solid Support: Rink Amide Resin
For the synthesis of peptide amides, the Rink amide resin is the most commonly used solid support.[6] It features an acid-labile linker that, upon cleavage with TFA, generates the C-terminal amide.[7][8] The resin is typically supplied with the amine of the linker protected by an Fmoc group, which must be removed before coupling the first amino acid.[9]
Coupling Reagents
To facilitate the formation of the peptide bond, the carboxylic acid of the incoming Fmoc-amino acid must be activated. This is achieved using coupling reagents. A variety of such reagents are available, each with its own advantages in terms of reactivity and suppression of side reactions.
| Coupling Reagent | Full Name | Class | Key Features |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Widely used, efficient, and cost-effective. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | More reactive than HBTU, particularly useful for hindered couplings. |
| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Often used in conjunction with an additive like HOBt or Oxyma to suppress racemization.[10] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Non-toxic alternative to BOP, effective for difficult couplings.[11] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium Salt | High reactivity, based on the non-explosive Oxyma additive. |
Deprotection Reagents
The standard reagent for Fmoc deprotection is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[12] Alternative bases such as 4-methylpiperidine or piperazine can also be used, sometimes to minimize side reactions like aspartimide formation.[13] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can accelerate deprotection but requires a scavenger for the dibenzofulvene byproduct.[2][14]
Cleavage Cocktails and Scavengers
The final cleavage from the resin and removal of side-chain protecting groups is typically performed with a high concentration of TFA (e.g., 95%). During this process, reactive cationic species are generated from the protecting groups, which can alkylate sensitive amino acid residues like tryptophan, methionine, and cysteine. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these cations.[15][16]
| Scavenger | Function | Commonly Used For |
| Water (H₂O) | Traps t-butyl cations. | General purpose. |
| Triisopropylsilane (TIS) | Reduces trityl cations and other carbocations. | Protecting Trp, general purpose.[17] |
| 1,2-Ethanedithiol (EDT) | Scavenges trityl cations and protects against Met oxidation. | Peptides containing Trp, Met, Cys.[17] |
| Thioanisole | Soft nucleophile that traps carbocations. | Protecting Trp and Met. |
| Phenol | Aromatic scavenger for carbocations. | Protecting Tyr. |
A common general-purpose cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[15]
Experimental Protocols
The following protocols provide a detailed methodology for the manual synthesis of a peptide amide on Rink amide resin.
Protocol 1: Loading the First Fmoc-Amino Acid onto Rink Amide Resin
This protocol describes the initial step of attaching the C-terminal amino acid to the resin.
-
Resin Swelling and Deprotection:
-
Place the Rink amide resin (1.0 g, ~0.5 mmol/g loading) in a reaction vessel.
-
Add DMF (~10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (~10 mL). Agitate for 20-30 minutes to remove the Fmoc group from the linker.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring and Capping (Optional but Recommended):
-
Take a small sample of the resin, wash it thoroughly with DMF and DCM, and perform a Kaiser test (see Protocol 4) to check for the presence of free amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, continue the coupling reaction for another 1-2 hours.
-
If coupling remains incomplete, cap any unreacted amines by adding a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL). The resin is now ready for the first synthesis cycle.
-
Protocol 2: Standard SPPS Cycle (Deprotection and Coupling)
This cycle is repeated for each subsequent amino acid in the sequence.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the peptide-resin.
-
Agitate for an initial 3 minutes, drain, and add a fresh portion of the deprotection solution.
-
Agitate for an additional 10-15 minutes.
-
Drain and wash the resin with DMF (5 x 10 mL).
-
-
Amino Acid Coupling (using HBTU):
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and vortex briefly.
-
Immediately add the activation mixture to the deprotected peptide-resin.
-
Agitate for 30-60 minutes. For hindered amino acids, the coupling time may need to be extended.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Protocol 3: Final Cleavage and Deprotection
This protocol is for releasing the final peptide amide from the resin.
-
Resin Preparation:
-
After the final coupling cycle, perform a final Fmoc deprotection (Protocol 2, step 1) to remove the N-terminal Fmoc group.
-
Wash the peptide-resin extensively with DMF (5x), followed by DCM (5x).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage:
-
Prepare a fresh cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5). Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and reduce the volume by ~80% using a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
A white precipitate should form. Allow it to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by HPLC.
-
Protocol 4: Kaiser Test for Monitoring Coupling
The Kaiser test is a qualitative colorimetric assay to detect free primary amines.[18]
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Take a few beads of the washed peptide-resin and place them in a small glass test tube.
-
Add 2-3 drops of each of Solution A, B, and C.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive (Incomplete Coupling): Intense blue beads and/or blue solution.
-
Negative (Complete Coupling): Yellow or colorless beads and solution.
-
-
Data Presentation: Synthesis Efficiency and Purity
The success of a peptide synthesis is measured by its yield and purity. The following tables summarize typical quantitative data associated with Fmoc-SPPS of peptide amides.
Table 1: Resin Loading and Peptide Yield
| Parameter | Typical Value | Notes |
| Initial Rink Amide Resin Loading | 0.3 - 0.8 mmol/g | Manufacturer-specified. Can be verified by Fmoc cleavage assay.[19] |
| First Amino Acid Loading Efficiency | 70 - 95% | Dependent on the amino acid and coupling conditions. |
| Overall Crude Peptide Yield | 50 - 80% | Based on the initial loading of the first amino acid. Highly sequence-dependent.[20] |
| Purity of Crude Peptide | 50 - 90% | Varies significantly with peptide length, sequence, and synthesis conditions. |
Table 2: Purity of a Model Peptide with Different Activators
Data adapted from a comparative study on the synthesis of the 65-74 fragment of acyl carrier peptide (VQAAIDYING-OH). While not a peptide amide, the data provides a useful comparison of coupling reagent efficiency.
| Activator | Coupling Time | Crude Purity (%) |
| HATU | 2 x 1 min | 83.6 |
| HCTU | 2 x 20 min | 81.9 |
| COMU | 2 x 1 min | 79.2 |
| PyBOP | 2 x 20 min | 75.4 |
Visualization of Key Processes
Understanding the underlying chemical mechanisms and workflows is crucial for troubleshooting and optimizing peptide synthesis.
Overall Workflow of Fmoc-SPPS
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.
Mechanism of Peptide Bond Formation with HBTU
HBTU activates the carboxylic acid by forming a more reactive HOBt-ester intermediate.
Common Challenges and Troubleshooting
Despite its robustness, Fmoc-SPPS can encounter challenges, particularly with "difficult sequences" that are prone to aggregation or steric hindrance.
| Problem | Probable Cause(s) | Solution(s) |
| Incomplete Coupling | - Steric hindrance (e.g., Val, Ile, Aib).- Peptide aggregation on the resin.[21] | - Recouple with fresh reagents.- Increase coupling time or temperature.- Use a more powerful coupling reagent (e.g., HATU).- Switch to a more solvating solvent (e.g., NMP).[3] |
| Incomplete Deprotection | - Peptide aggregation blocking access of piperidine. | - Increase deprotection time or use a stronger base like DBU.[2]- Use "magic mixture" (chaotropic salts) to disrupt aggregation. |
| Aspartimide Formation | - Base-catalyzed cyclization of Asp residues, especially Asp-Gly or Asp-Ser sequences.[22] | - Use specialized side-chain protecting groups for Asp (e.g., OMpe).- Add HOBt to the deprotection solution.[23] |
| Racemization | - Over-activation of the amino acid, especially Cys and His. | - Use carbodiimide activation (DIC/HOBt) which is less prone to racemization.- Avoid prolonged pre-activation times. |
| Diketopiperazine (DKP) Formation | - Cyclization of the N-terminal dipeptide, leading to chain termination. Common with Pro or Gly in the first two positions.[24] | - Use 2-chlorotrityl resin for the first two residues.- Couple a pre-formed dipeptide.[25] |
| Low Crude Yield | - Cumulative effect of incomplete couplings/deprotections.- Loss of peptide during cleavage/precipitation. | - Carefully monitor each step (Kaiser test).- Ensure complete precipitation in cold ether. |
Conclusion
The discovery and development of Fmoc chemistry has been a cornerstone of modern peptide science, enabling the routine synthesis of complex peptide amides for a vast array of applications. By understanding the fundamental principles of the orthogonal protection strategy, the roles of key reagents, and the nuances of the synthetic protocols, researchers can effectively harness the power of Fmoc-SPPS. This guide provides a comprehensive framework for both novice and experienced peptide chemists to navigate the synthesis of Fmoc-protected peptide amides, troubleshoot common problems, and ultimately achieve their synthetic goals with higher efficiency and purity. As the demand for synthetic peptides in medicine and biotechnology continues to grow, the mastery of these techniques will remain an invaluable skill for scientists in the field.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fmoc 樹脂裂解和脫保護 [sigmaaldrich.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Bot Detection [iris-biotech.de]
- 18. pubs.acs.org [pubs.acs.org]
- 19. peptide.com [peptide.com]
- 20. Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. peptide.com [peptide.com]
- 22. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Bot Detection [iris-biotech.de]
- 25. chempep.com [chempep.com]
The Significance of C-Terminal Amidation in Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-terminal amidation is a crucial post-translational modification that plays a pivotal role in the biological activity, stability, and receptor binding affinity of a vast number of peptides. This modification, wherein the C-terminal carboxylic acid is replaced by an amide, is particularly prevalent in peptide hormones and neuropeptides. This technical guide provides a comprehensive overview of the significance of C-terminal amidation, delving into its enzymatic mechanism, its impact on the physicochemical and biological properties of peptides, and its strategic importance in the realm of drug discovery and development. Detailed experimental protocols for the synthesis, analysis, and characterization of amidated peptides are provided, alongside illustrative signaling pathways and experimental workflows to facilitate a deeper understanding of this critical modification.
Introduction: The Chemical Nuance with Profound Biological Impact
The C-terminus of a peptide, the end of the amino acid chain with a free carboxyl group (-COOH), is a key determinant of its interaction with its biological targets. C-terminal amidation is a post-translational modification that converts this terminal carboxyl group into a carboxamide (-CONH₂). This seemingly subtle chemical alteration has profound consequences for the peptide's structure and function.
The primary effect of C-terminal amidation is the neutralization of the negative charge of the carboxyl group. This change in charge can significantly influence a peptide's conformation, hydrophobicity, and its ability to interact with receptors. Consequently, amidation is a widespread strategy employed in nature to enhance the biological activity and stability of peptides. A vast number of naturally occurring peptide hormones possess a C-terminal amide, which is vital for their structure and biological activity[1]. In fact, for many of these peptides, the presence of the α-amide moiety is important to their bioactivities, with amidation leading to a hundred- or even thousandfold increase in potency compared to their free-carboxylate counterparts[1]. This modification is also prevalent in many biotherapeutics due to these advantageous properties[1].
The Enzymatic Machinery of Amidation: Peptidylglycine α-Amidating Monooxygenase (PAM)
The biosynthesis of C-terminally amidated peptides is catalyzed by a single, bifunctional enzyme known as Peptidylglycine α-Amidating Monooxygenase (PAM) . PAM is the sole enzyme responsible for this critical post-translational modification in organisms ranging from single-celled eukaryotes to humans.
The amidation process occurs in a two-step reaction catalyzed by the two distinct enzymatic domains of PAM:
-
Peptidylglycine α-Hydroxylating Monooxygenase (PHM) : This domain catalyzes the initial, rate-limiting step. It facilitates the copper- and ascorbate-dependent hydroxylation of the α-carbon of the C-terminal glycine residue of a precursor peptide.
-
Peptidyl-α-hydroxyglycine α-Amidating Lyase (PAL) : The second domain cleaves the N-Cα bond of the hydroxylated glycine intermediate, resulting in the formation of the amidated peptide and glyoxylate.
Biological Significance of C-Terminal Amidation
The presence of a C-terminal amide group confers several significant advantages to peptides, impacting their stability, receptor binding, and overall biological activity.
Enhanced Biological Activity
For a multitude of peptides, C-terminal amidation is a prerequisite for full biological activity. The removal of the negative charge at the C-terminus can lead to a more favorable conformation for receptor binding, thereby increasing the peptide's potency.
| Peptide | Form | Biological Activity (IC50/EC50/Ki) | Reference |
| Neuropeptide Y (NPY) Analog | Amidated (YM-42454) | Ki = 0.047 µM (Y1-receptor) | [2] |
| Neuropeptide Y (NPY) Analog | Non-amidated | >10 µM (Y1-receptor) | [2] |
| Glucagon-Like Peptide-1 (GLP-1) | Amidated (7-36 amide) | Similar insulinotropic effect to non-amidated form | [3] |
| Glucagon-Like Peptide-1 (GLP-1) | Non-amidated (7-37) | Similar insulinotropic effect to amidated form | [3] |
| Vasoactive Intestinal Peptide (VIP) | Amidated | Similar smooth muscle relaxation to non-amidated forms | [4][5] |
| Vasoactive Intestinal Peptide (VIP) | Non-amidated (Gly-extended & free acid) | Similar smooth muscle relaxation to amidated form | [4][5] |
Increased Stability and In Vivo Half-Life
The C-terminal amide group protects peptides from degradation by exopeptidases, particularly carboxypeptidases, which recognize and cleave the C-terminal carboxyl group. This increased resistance to enzymatic degradation prolongs the in vivo half-life of amidated peptides.
| Peptide | Form | In Vitro Half-Life (Human Plasma) | Reference |
| Glucagon-Like Peptide-1 (GLP-1) | Amidated (7-36 amide) | 42 ± 2 min | [6] |
| Glucagon-Like Peptide-1 (GLP-1) | Non-amidated (7-37) | 32 ± 3 min | [6] |
Enhanced Receptor Binding Affinity
The neutral C-terminus of an amidated peptide can lead to more favorable electrostatic interactions with its receptor, resulting in higher binding affinity. The removal of the negative charge can also induce a conformational change in the peptide that is more conducive to receptor binding.
| Peptide | Receptor | Form | Binding Affinity (Kd) | Reference | | :--- | :--- | :--- | :--- | | Calcitonin Gene-Related Peptide (CGRP) Analog | hCGRP Receptor | Amidated (hαCGRP8-37) | pA2 = 7.8 |[7] | | Calcitonin Gene-Related Peptide (CGRP) Analog | hCGRP Receptor | Non-amidated (V8C αCGRP8-37) | pA2 = 6.4 |[7] |
Role in Drug Development
The profound impact of C-terminal amidation on peptide properties makes it a critical consideration in the design and development of peptide-based therapeutics. By amidating a therapeutic peptide, drug developers can potentially:
-
Increase Potency: Enhance the biological activity, allowing for lower effective doses.
-
Improve Pharmacokinetics: Extend the in vivo half-life, leading to less frequent administration.
-
Enhance Stability: Increase shelf-life and reduce degradation during formulation and storage.
The synthesis of C-terminally amidated peptides is a well-established process, typically achieved through solid-phase peptide synthesis (SPPS) using specific amide-forming resins.
Signaling Pathways of Amidated Peptides
C-terminally amidated peptides are key signaling molecules in a multitude of physiological processes. Below are simplified representations of the signaling pathways for three prominent amidated neuropeptides.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of C-terminally amidated peptides, as well as key bioassays to evaluate their properties.
Synthesis and Analysis Workflow
Solid-Phase Peptide Synthesis (SPPS) of C-Terminally Amidated Peptides
Principle: The peptide is assembled stepwise on an insoluble solid support (resin). For C-terminal amidation, a specific amide-generating resin (e.g., Rink Amide resin) is used.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with coupling reagents and DIPEA in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Lyophilization: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain a dry powder.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
Principle: Peptides are separated based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.
Materials:
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilized crude peptide
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Injection and Elution: Inject the peptide solution onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B concentration.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak detected by UV absorbance (typically at 214 or 280 nm).
-
Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize.
Mass Spectrometry (MS) Analysis
Principle: The mass-to-charge ratio (m/z) of the peptide is determined to confirm its identity. MALDI-TOF is a common technique for peptide analysis.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in acetonitrile/water/TFA)
-
Purified peptide sample
Procedure:
-
Sample Preparation: Mix a small amount of the purified peptide solution with the matrix solution.
-
Spotting: Spot the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the peptide and matrix.
-
Data Acquisition: Insert the target plate into the mass spectrometer. Irradiate the sample spot with a laser to desorb and ionize the peptide. The time-of-flight of the ions to the detector is measured to determine their m/z.
-
Data Analysis: Compare the experimentally determined mass with the theoretical mass of the amidated peptide to confirm its identity.
Conclusion
C-terminal amidation is a fundamental post-translational modification that significantly enhances the biological functionality of a wide array of peptides. Its ability to increase stability, improve receptor binding, and augment biological activity makes it an indispensable tool in both nature's design of signaling molecules and the modern drug developer's arsenal for creating more effective and robust peptide therapeutics. A thorough understanding of the mechanism, significance, and experimental methodologies associated with C-terminal amidation is therefore essential for researchers and scientists working in the fields of peptide chemistry, pharmacology, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological effects and metabolic rates of glucagonlike peptide-1 7-36 amide and glucagonlike peptide-1 7-37 in healthy subjects are indistinguishable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Non-amidated forms of VIP (glycine-extended VIP and VIP-free acid) have full bioactivity on smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amidated and non-amidated glucagon-like peptide-1 (GLP-1): non-pancreatic effects (cephalic phase acid secretion) and stability in plasma in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Properties and Applications of Fmoc-Asp-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Asp-NH2, with the systematic IUPAC name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-carbamoylpropanoic acid, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a C-terminal amide, makes it an essential component for the synthesis of a wide array of peptides, particularly those with therapeutic potential. This guide provides an in-depth overview of the chemical properties of Fmoc-Asp-NH2, detailed experimental protocols for its use, and a discussion of its applications in the development of novel peptide-based drugs.
Core Chemical Properties
Fmoc-Asp-NH2 is a white to off-white solid powder. A summary of its key chemical and physical properties is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 200335-40-6 | [1][2] |
| Molecular Formula | C₁₉H₁₈N₂O₅ | [1][2] |
| Molecular Weight | 354.36 g/mol | [1][2] |
| Purity | ≥98.0% | [1][2] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) | |
| Storage | Store at 2-8°C | [1][2] |
Spectroscopic Data
| Spectroscopic Data | Expected Chemical Shifts / Peaks |
| ¹H NMR (ppm) | 7.2-7.8 (Fluorenyl aromatic protons), 4.5-4.7 (Alpha-proton), 4.2-4.4 (Fluorenyl methylene), 2.6-2.9 (Beta-methylene)[4] |
| ¹³C NMR (ppm) | ~175 (Carboxyl carbonyl), ~173 (Amide carbonyl), ~156 (Carbamate carbonyl), 120-145 (Fluorenyl aromatic carbons), 66-67 (Fluorenyl methylene), 52-54 (Alpha-carbon), 36-38 (Beta-carbon)[4] |
| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ at m/z 355.[4] Characteristic fragmentation includes the loss of the Fmoc group (222 Da).[4] |
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Asp-NH2 is primarily utilized in Fmoc-based SPPS. The following sections outline the key steps involved in its incorporation into a growing peptide chain.
Resin Preparation and Swelling
The choice of resin is critical for the synthesis of C-terminally amidated peptides. A Rink Amide resin is commonly employed.
Protocol: Resin Swelling
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add a solution of 1:1 Dichloromethane (DCM) and Dimethylformamide (DMF).
-
Allow the resin to swell for at least 60 minutes to ensure optimal accessibility of the reactive sites.[4]
-
Drain the solvent.
Fmoc Deprotection
The removal of the Fmoc group is a crucial step to expose the free amine for the subsequent coupling reaction.
Protocol: Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the swollen resin.[4]
-
Agitate the mixture for a short period (e.g., 2 minutes).
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for a longer duration (e.g., 8 minutes) to ensure complete deprotection.[4]
-
Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Coupling of Fmoc-Asp-NH2
The activation of the carboxylic acid of the incoming Fmoc-amino acid is necessary to facilitate peptide bond formation.
Protocol: Coupling Reaction
-
Dissolve Fmoc-Asp-NH2 and a coupling agent (e.g., HCTU, HATU, or DIC/Oxyma) in DMF.
-
Add an activator base, such as Diisopropylethylamine (DIEA), to the solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a sufficient time (typically 30-60 minutes). Coupling efficiency can be monitored using a qualitative test like the Kaiser test.
-
After the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Protocol: Cleavage from Resin
-
Wash the peptide-resin with DCM and dry it.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[5] This cocktail is effective for scavenging cationic species generated during cleavage, which can otherwise lead to side reactions with sensitive residues like Trp and Cys.[5]
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Potential Side Reactions and Mitigation Strategies
The incorporation of aspartic acid residues in peptide synthesis can sometimes lead to side reactions, primarily the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain carboxyl group, forming a cyclic imide. This can lead to racemization and the formation of β- and iso-aspartyl peptides.
Strategies to Minimize Aspartimide Formation:
-
Use of Additives: Adding a mild acid like 0.1 M HOBt to the piperidine deprotection solution can help suppress aspartimide formation.
-
Optimized Coupling: Employing efficient coupling reagents and ensuring complete coupling can reduce the exposure of the sensitive Asp residue to basic conditions.
-
Backbone Protection: For particularly problematic sequences, the use of dipeptides with a backbone-protecting group on the residue preceding the aspartic acid, such as a 2,4-dimethoxybenzyl (Dmb) group, can prevent aspartimide formation.
Applications in Drug Development
Peptides synthesized using Fmoc-Asp-NH2 have broad applications in drug discovery and development. The C-terminal amide is a common feature in many bioactive peptides, as it can increase resistance to enzymatic degradation and mimic the native peptide structure.
Peptide-based therapeutics are being investigated for a wide range of diseases, including metabolic disorders, cancer, and infectious diseases.[6] The incorporation of a C-terminal Asp-NH2 can influence the peptide's overall charge, solubility, and interaction with biological targets. While Fmoc-Asp-NH2 itself is not directly involved in signaling pathways, the peptides synthesized using this building block can be designed to modulate various cellular processes.
Visualizations
Experimental Workflow for SPPS using Fmoc-Asp-NH2
Caption: Solid-Phase Peptide Synthesis Cycle.
Logical Relationship of Potential Side Reactions
Caption: Aspartimide Formation Pathway.
References
An In-Depth Technical Guide to Fmoc-Gln(Trt)-NH2 in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Gln(Trt)-NH2, a critical building block in solid-phase peptide synthesis (SPPS). It delves into its chemical properties, applications, and the fundamental protocols for its use, offering valuable insights for researchers and professionals in peptide chemistry and drug development.
Core Concepts: Understanding the Components
Fmoc-Gln(Trt)-NH2 is a derivative of the amino acid glutamine, chemically modified to be efficiently incorporated into a peptide sequence during SPPS. Each component of this molecule plays a crucial role in the synthesis process:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a temporary protecting group for the N-terminus of the amino acid. Its key feature is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This allows for the selective deprotection of the N-terminus at each cycle of peptide chain elongation.
-
Gln (Glutamine): The amino acid residue that will be incorporated into the peptide chain.
-
Trt (Trityl) Group: A bulky and acid-labile protecting group for the side chain amide of glutamine. The Trt group serves two primary purposes:
-
Prevents Side Reactions: It prevents the dehydration of the glutamine side chain to a nitrile during the activation step of peptide coupling, a common side reaction, especially when using carbodiimide-based coupling reagents.[1][2]
-
Enhances Solubility: The Trt group significantly improves the solubility of the Fmoc-protected glutamine in common organic solvents used in SPPS, such as DMF and N-methyl-2-pyrrolidone (NMP).[1][2] This is a considerable advantage over the poorly soluble Fmoc-Gln-OH.
-
-
NH2 (C-terminal Amide): Many biologically active peptides possess a C-terminal amide instead of a carboxylic acid. This modification neutralizes the negative charge of the C-terminus, which can:
-
Increase Biological Activity: Mimicking the structure of many endogenous peptide hormones and neurotransmitters.
-
Enhance Stability: Increase resistance to degradation by exopeptidases.
-
Improve Receptor Binding: The neutral C-terminus can lead to more favorable interactions with biological targets.
-
Quantitative Data
While precise quantitative data can vary depending on the specific peptide sequence and synthesis conditions, the following tables summarize typical values and properties associated with the use of Fmoc-Gln(Trt)-OH, the precursor to the resin-bound Fmoc-Gln(Trt)-NH-R.
Table 1: Solubility of Fmoc-Gln(Trt)-OH in Common SPPS Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Readily soluble | [1][2] |
| N-Methyl-2-pyrrolidone (NMP) | Readily soluble | [3] |
| Dichloromethane (DCM) | Soluble | [4] |
Note: Quantitative solubility data in g/L or mg/mL is not consistently reported in the literature, but "readily soluble" indicates that standard concentrations for SPPS (e.g., 0.2-0.5 M) are easily achievable.
Table 2: Typical Coupling and Deprotection Parameters
| Parameter | Condition/Reagent | Typical Time | Typical Efficiency | Reference |
| Coupling | ||||
| HBTU/DIPEA in DMF | 10 - 30 min | >99% | [5] | |
| HATU/DIPEA in DMF | < 10 min | >99% | ||
| Fmoc Deprotection | ||||
| 20% Piperidine in DMF | 2 x (5-10 min) | >99% | [6] | |
| Trt Deprotection (Cleavage) | ||||
| 95% TFA with scavengers | 1 - 3 hours | >95% | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key steps involving Fmoc-Gln(Trt)-NH2 in manual solid-phase peptide synthesis. These protocols can be adapted for automated synthesizers.
Resin Swelling
Before the first amino acid is coupled, the solid support (resin) must be swollen to allow for efficient diffusion of reagents.
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add a suitable solvent, typically DMF or DCM (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the solvent.
Fmoc Deprotection
This step removes the Fmoc group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
Amino Acid Coupling
This protocol describes the coupling of Fmoc-Gln(Trt)-OH using HBTU as the activating agent.
-
Activation Solution: In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Allow the activation mixture to pre-activate for 1-2 minutes.
-
Add the activation solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. Longer coupling times may be necessary for difficult sequences.
-
Monitoring the Coupling Reaction: To ensure the coupling reaction has gone to completion, a small sample of the resin can be taken and subjected to a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
Cleavage and Global Deprotection
This final step cleaves the synthesized peptide from the resin and removes all side-chain protecting groups, including the Trt group from glutamine.
-
Wash the peptide-resin with DCM to remove residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A common cocktail for peptides containing Trt-protected residues is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The solution will likely turn a deep yellow or orange color due to the formation of trityl cations.[7][8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Visualization of Workflows
Solid-Phase Peptide Synthesis Cycle
The following diagram illustrates the iterative cycle of deprotection and coupling in SPPS.
Workflow for Synthesis and Assay of a SARS-CoV-2 Mpro Substrate
This diagram outlines the workflow for the synthesis of the peptide substrate AVLQSGFR and its subsequent use in an enzymatic assay with the SARS-CoV-2 main protease (Mpro).[6][9]
Conclusion
Fmoc-Gln(Trt)-NH2 is an indispensable reagent in modern peptide synthesis. Its trityl-protected side chain effectively prevents common side reactions and enhances solubility, leading to higher purity and yield of the final peptide. The C-terminal amide is often crucial for the biological activity and stability of synthetic peptides. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively utilize this building block in the synthesis of a wide range of peptides for research and therapeutic applications.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Quality Factory Supply 132327-80-1 with Lowest Price, Factory Sells Fmoc-L-Gln(Trt)-OH [zypeptides.com]
- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and activity of an octapeptide inhibitor designed for SARS coronavirus main proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Fmoc-SPPS for C-Terminal Amide Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone technique for the assembly of peptides. This application note provides a detailed protocol for the synthesis of peptides with a C-terminal amide, a common modification that often enhances the biological activity and stability of peptides by mimicking the native protein structure. The protocol focuses on the use of Rink Amide resin, which is specifically designed for the straightforward production of peptide amides.
The Fmoc/tBu (tert-butyl) strategy offers an orthogonal protection scheme where the N-terminal Fmoc group is cleaved under basic conditions (typically with piperidine), while the side-chain protecting groups and the linkage to the resin are cleaved simultaneously under acidic conditions (usually with trifluoroacetic acid - TFA).[1][2] This methodology is widely adopted due to its milder deprotection conditions compared to the Boc/Bzl strategy, making it compatible with a broader range of sensitive amino acids and modifications.[2][3][4]
Key Materials and Reagents
| Reagent | Purpose | Typical Grade/Purity |
| Rink Amide Resin | Solid support for peptide amide synthesis.[4][5][6] | 100-200 mesh, ~0.5-0.7 mmol/g substitution |
| Fmoc-protected Amino Acids | Building blocks for peptide chain elongation. | Synthesis grade |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions.[7][8] | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Solvent for washing and cleavage.[6][9] | Reagent grade |
| Piperidine | Reagent for Fmoc deprotection.[6][8][10] | Reagent grade |
| Coupling Reagents (e.g., HBTU, HATU) | Activates carboxylic acid for amide bond formation. | Synthesis grade |
| Base (e.g., DIPEA, 2,4,6-collidine) | Activates coupling reagents and neutralizes. | Reagent grade |
| Trifluoroacetic Acid (TFA) | Cleavage of the peptide from the resin and removal of side-chain protecting groups.[6][9][11] | Reagent grade |
| Scavengers (e.g., TIS, Water, EDT, Phenol) | Trap reactive cations generated during cleavage to prevent side reactions.[11][12] | Reagent grade |
| Diethyl Ether (cold) | Precipitation of the cleaved peptide.[6] | Reagent grade |
Experimental Workflow Diagram
Caption: Overall workflow for Fmoc-SPPS of C-terminal amide peptides.
Detailed Experimental Protocol
This protocol is designed for a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Resin Preparation and Swelling
-
Weigh 140-200 mg of Rink Amide resin (assuming a substitution of 0.5-0.7 mmol/g) and place it into a solid-phase synthesis vessel.[8]
-
Add 5-10 mL of DMF to the resin.
-
Allow the resin to swell for 15-30 minutes at room temperature with gentle agitation.[1][7]
-
Drain the DMF from the vessel.
First Amino Acid Coupling
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the swelled resin. Agitate for 5 minutes. Drain the solution. Repeat this step once more for 15 minutes to ensure complete removal of the Fmoc group.[6][8][10]
-
Washing: Wash the resin thoroughly by adding 5-10 mL of DMF, agitating for 1 minute, and draining. Repeat this wash step 5-7 times to remove all traces of piperidine.[8]
-
Amino Acid Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (0.5 mmol, 5 eq.), HBTU (0.5 mmol, 5 eq.), and HOBt (0.5 mmol, 5 eq.) in 2 mL of DMF. Add DIPEA (1.0 mmol, 10 eq.) and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser (ninhydrin) test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another hour and re-test.[6][7]
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin 3-5 times with DMF.
Peptide Chain Elongation
Repeat the following cycle for each subsequent amino acid in the peptide sequence:
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF. Agitate for 3 minutes, drain. Add another 5 mL of the piperidine solution and agitate for 10 minutes, then drain.
-
Washing: Wash the resin 5-7 times with DMF.
-
Coupling: Pre-activate and couple the next Fmoc-amino acid as described in steps 2.3 and 2.4.
-
Monitoring and Washing: Monitor the reaction with a Kaiser test and wash the resin as described in steps 2.5 and 2.6.
Cleavage and Deprotection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.1.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove residual DMF.[11]
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. The composition depends on the amino acids present in the peptide. A standard, robust cocktail is "Reagent K".[11]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).[11] Agitate the mixture at room temperature for 2-3 hours. The resin may change color during this process.[13]
-
Filter the cleavage mixture away from the resin beads into a clean collection tube. Wash the resin beads twice with a small volume of fresh TFA or DCM and combine the filtrates.
Peptide Precipitation and Isolation
-
Concentrate the combined filtrate to about 1-2 mL under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing 40-50 mL of cold diethyl ether while vortexing. A white precipitate (the crude peptide) should form.[6]
-
Keep the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time.
-
After the final wash, dry the peptide pellet under vacuum to remove residual ether. The resulting white powder is the crude peptide amide, ready for purification (typically by RP-HPLC) and analysis.
Cleavage Cocktail Formulations
The choice of scavengers in the TFA cleavage cocktail is critical to prevent side reactions with sensitive amino acid residues.[11][12]
| Reagent Name | Composition (v/v) | Use Case |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | Suitable for simple peptides without sensitive residues like Cys, Met, or Trp.[11] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A widely used, robust cocktail effective for peptides containing Cys, Met, Trp, and Tyr.[11] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Good for scavenging trityl groups from His, Cys, Asn, Gln but does not adequately protect Met or Cys from oxidation.[11] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Minimizes attachment of Trp-containing peptides to the linker and is good for sulfonyl-protected Arg.[11] |
Cleavage and Deprotection Mechanism
Caption: Acid-mediated cleavage and deprotection of peptide from Rink Amide resin.
Troubleshooting and Common Side Reactions
| Problem | Potential Cause(s) | Solution(s) |
| Low Yield | Incomplete coupling; Diketopiperazine formation at the dipeptide stage.[14][15] | Double couple difficult residues; Use pre-formed dipeptides for the first two residues, especially if Pro is the second amino acid.[14] |
| Aspartimide Formation | Base-catalyzed cyclization of Asp residues, especially Asp-Gly or Asp-Ser sequences.[2][15] | Use HOBt in the piperidine deprotection solution; Employ protecting groups like Omob or Hmb on the backbone nitrogen of the preceding amino acid. |
| Racemization | Over-activation during coupling, particularly for Cys and His. | Add HOBt or HOAt to the coupling mixture; Avoid prolonged activation times.[14] |
| Tryptophan Modification | Alkylation or oxidation by carbocations generated during cleavage.[12][13] | Use Trp(Boc) protection; Ensure an effective scavenger cocktail (e.g., Reagent K) is used.[12] |
| Incomplete Cleavage/Deprotection | Insufficient cleavage time; Ineffective cleavage cocktail for certain protecting groups (e.g., Arg(Pbf)). | Extend cleavage time to 4-6 hours; Use a stronger or more specific cocktail (e.g., Reagent R for Arg).[12] |
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. peptide.com [peptide.com]
- 5. Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 11. Bot Detection [iris-biotech.de]
- 12. merckmillipore.com [merckmillipore.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. chempep.com [chempep.com]
- 15. Bot Detection [iris-biotech.de]
Application Notes and Protocols for Fmoc-Amino Acid-NH2 Coupling in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the critical first step in Solid-Phase Peptide Synthesis (SPPS): the coupling of the initial Fmoc-protected amino acid to an amine-functionalized resin (Fmoc-amino acid-NH2). This foundational step is paramount for achieving high peptide purity and overall yield. This document outlines various coupling methodologies, presents quantitative data for comparison, provides detailed experimental protocols, and offers troubleshooting guidance.
Introduction to Fmoc-Amino Acid-NH2 Coupling
The covalent attachment of the first Fmoc-amino acid to a solid support, typically an amide resin such as Rink Amide, Sieber Amide, or MBHA resin, establishes the C-terminus of the synthetic peptide. The efficiency of this initial coupling reaction, often referred to as "loading," dictates the maximum possible yield of the final peptide. Incomplete coupling at this stage results in deletion sequences that can be challenging to remove during purification.
The Fmoc/tBu strategy is the most prevalent approach in SPPS.[1] It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for side-chain protection.[1] The coupling reaction itself involves the activation of the C-terminal carboxyl group of the Fmoc-amino acid, which then reacts with the free amine on the resin to form a stable amide bond.
Coupling Reagents and Methodologies
A variety of reagents and methods have been developed to facilitate efficient Fmoc-amino acid-NH2 coupling. The choice of methodology often depends on the specific amino acid, the type of resin, and the desired loading efficiency. The most common approaches involve in situ activation using carbodiimides with additives, or pre-formed active esters generated from aminium/uronium or phosphonium salt-based coupling reagents.
Carbodiimide-Based Methods (e.g., DIC/HOBt)
Diisopropylcarbodiimide (DIC) is a frequently used carbodiimide that, in the presence of an additive like 1-hydroxybenzotriazole (HOBt), forms a highly reactive OBt-ester intermediate. This method is cost-effective and generally provides good coupling efficiency with minimal racemization.[2]
Aminium/Uronium Salt-Based Methods (e.g., HBTU, HATU)
O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly efficient coupling reagents that generate reactive esters.[3] HATU, which incorporates the additive 1-hydroxy-7-azabenzotriazole (HOAt), is generally considered more reactive than HBTU and is particularly effective for coupling sterically hindered amino acids.[3][4]
Phosphonium Salt-Based Methods (e.g., PyBOP)
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another effective coupling reagent that forms an active OBt-ester. Phosphonium-based reagents are known for their high reactivity and stability.
Quantitative Comparison of Coupling Methods
The efficiency of the first amino acid loading can vary significantly depending on the chosen coupling reagent and the amino acid being coupled. The following table summarizes reported loading efficiencies for different methods.
| Coupling Method | Amino Acid | Resin | Loading Efficiency (%) | Reference |
| PyBOP/DIPEA | Various (non-hindered) | Sulfamyl-based | >95 | |
| PyBOP/DIPEA | Proline | Sulfamyl-based | 44 | |
| HBTU/HOBt/DIEA | Arginine | Rink Amide-AM | 90.2 | [5] |
| Optimized Symmetrical Anhydride | Arginine | Rink Amide-AM | 93 | [5] |
| HATU/DIPEA | Isoleucine, Valine, Threonine, Proline, Arginine | Dbz resins | High (unspecified) | |
| HCTU/DIPEA | Other amino acids | Dbz resins | High (unspecified) |
Experimental Protocols
The following are detailed protocols for the coupling of the first Fmoc-amino acid to an amine-functionalized resin.
General Resin Preparation
-
Place the desired amount of amine-functionalized resin (e.g., Rink Amide resin) in a suitable reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for at least 1 hour.[6]
-
If the resin is supplied in the Fmoc-protected form, deprotect by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[6]
Protocol 1: DIC/HOBt Coupling
-
In a separate vessel, dissolve 5 equivalents of the Fmoc-amino acid and 5 equivalents of HOBt in DMF.[2]
-
Add 5 equivalents of DIC to the amino acid/HOBt solution.[2]
-
Allow the activation to proceed for 5-10 minutes at room temperature. For larger scales, the solution can be cooled to 0°C.[2]
-
Add the activated amino acid solution to the prepared resin.
-
Agitate the mixture for 1-6 hours at room temperature.[2]
-
Wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and methanol (3 times) and dry under vacuum.
Protocol 2: HATU Coupling
-
In a separate vessel, dissolve 5 equivalents of the Fmoc-amino acid and 5 equivalents of HATU in DMF.
-
Add 10 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution.
-
Immediately add the activated amino acid solution to the prepared resin.
-
Agitate the mixture for up to 6 hours at room temperature.
-
Wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times) and dry under vacuum.
Monitoring Coupling Efficiency
The loading efficiency can be determined by measuring the amount of Fmoc group cleaved from a known weight of the dried, loaded resin. This is typically done by treating the resin with a known volume of 20% piperidine in DMF and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct at approximately 301 nm.[1]
Visualization of Workflows
General SPPS Cycle
Caption: General workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
First Amino Acid Coupling Workflow
Caption: Step-by-step workflow for the initial Fmoc-amino acid loading onto an amine resin.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Loading Efficiency | - Incomplete resin swelling.- Insufficient activation time or reagent equivalents.- Steric hindrance of the amino acid.[7]- Poor quality of solvents or reagents. | - Ensure resin is fully swelled before coupling.- Increase the equivalents of amino acid and coupling reagents (e.g., up to 5 eq.).[2]- For hindered amino acids, use a more powerful coupling reagent like HATU and consider longer coupling times or double coupling.[2]- Use high-purity, amine-free DMF.[6] |
| Racemization | - Prolonged activation times, especially with carbodiimides.- Use of excessive base. | - Minimize the pre-activation time before adding to the resin.[2]- Use additives like HOBt or HOAt to suppress racemization.[4]- Avoid strong, non-hindered bases. |
| Diketopiperazine (DKP) Formation | - Occurs after the second amino acid is coupled, leading to cleavage of the dipeptide from the resin. Particularly problematic with Proline or Glycine as the second or third residue. | - Couple a pre-formed dipeptide instead of single amino acids for the first two residues.- Use 2-chlorotrityl chloride resin for the synthesis of peptides with C-terminal Pro or Gly. |
| Aspartimide Formation | - Base-catalyzed side reaction involving Aspartic acid, especially when followed by Gly, Asn, or Ser. | - Use a side-chain protecting group for Asp that minimizes this side reaction (e.g., O-2-tetrahydropyranyl). |
Conclusion
The successful coupling of the first Fmoc-amino acid to an amine-functionalized resin is a critical determinant of the overall success of solid-phase peptide synthesis. By selecting the appropriate coupling methodology, utilizing optimized protocols, and being aware of potential side reactions and troubleshooting strategies, researchers can maximize the loading efficiency and lay a solid foundation for the synthesis of high-quality peptides. Careful monitoring of the loading efficiency is highly recommended to ensure the desired substitution level is achieved before proceeding with chain elongation.
References
The Cornerstone of Modern Drug Discovery: Applications of Fmoc-Protected Amino Acid Amides
Fmoc-protected amino acid amides are indispensable building blocks in the synthesis of peptide-based therapeutics. Their use in Solid-Phase Peptide Synthesis (SPPS) has revolutionized the development of novel drugs, enabling the efficient and precise construction of complex peptide chains with a C-terminal amide, a common feature in many biologically active peptides.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of amino acids is central to this strategy. Its key advantage lies in its base-lability, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the solid support. This "orthogonality" is the foundation of modern peptide synthesis. When combined with resins that generate a C-terminal amide upon cleavage, such as the Rink Amide resin, Fmoc-protected amino acid amides become powerful tools for drug discovery.[1][2][3]
This application note will delve into the diverse applications of Fmoc-protected amino acid amides in drug discovery, providing detailed protocols for their use in SPPS and highlighting their role in the development of potent and selective therapeutic agents.
Key Applications in Drug Discovery
The versatility of Fmoc-protected amino acid amides has led to their application in a wide array of therapeutic areas:
-
Peptide Antibiotics: The rise of antibiotic resistance has spurred the development of novel antimicrobial peptides (AMPs). Fmoc-SPPS is a key technology for the synthesis of these peptides, allowing for the incorporation of non-natural amino acids to enhance their stability and activity. The C-terminal amidation is often crucial for the antimicrobial potency of these peptides.[4]
-
Hormone Analogs and GPCR Modulators: Many peptide hormones and their analogs, which often target G-protein coupled receptors (GPCRs), possess a C-terminal amide. Fmoc-SPPS is the standard method for synthesizing these molecules, including important drugs like GLP-1 receptor agonists for diabetes (e.g., Liraglutide, Semaglutide) and somatostatin analogs for cancer and acromegaly (e.g., Octreotide, Lanreotide).[5][6][7][8]
-
Enzyme Inhibitors: Peptides and peptidomimetics are potent inhibitors of various enzymes involved in disease pathogenesis. Fmoc-protected amino acid amides are used to construct these inhibitors, targeting enzymes such as HIV protease and matrix metalloproteinases (MMPs). The amide functionality can be critical for binding to the enzyme's active site.[9][10][11]
-
Peptidomimetics: To overcome the limitations of natural peptides, such as poor metabolic stability, medicinal chemists design peptidomimetics that mimic the structure and function of the parent peptide but with improved drug-like properties. Fmoc-protected amino acid amides are crucial starting materials for the synthesis of these modified structures.[12]
-
Combinatorial Libraries: The generation of large peptide libraries for high-throughput screening is a cornerstone of modern drug discovery. Fmoc-SPPS, utilizing a diverse range of protected amino acid amides, enables the rapid and systematic synthesis of these libraries to identify novel lead compounds.
Quantitative Data Summary
The following tables summarize the pharmacological data for selected peptide-based drugs and drug candidates synthesized using Fmoc-protected amino acid amides.
| Drug/Candidate | Therapeutic Area | Target | Pharmacological Data |
| Octreotide Analog | Cancer Imaging | Somatostatin Receptor | Kd = 78.5 pM ([64Cu]CPTA-D-Phe1-octreotide)[13] |
| Lanreotide | Acromegaly, Neuroendocrine Tumors | Somatostatin Receptor 2 | Antiproliferative Activity (Specific values not provided, but activity is retained in certain epimers)[14][15] |
| Liraglutide | Type 2 Diabetes | GLP-1 Receptor | EC50 = 0.11 nM (in vitro) |
| Semaglutide | Type 2 Diabetes | GLP-1 Receptor | EC50 = 0.04 nM (in vitro) |
| ANLP-V3 | Infectious Diseases | Bacterial Membrane | MIC = 19.5 µg/mL (against S. aureus)[4] |
| HIV-1 Protease Inhibitor (6b) | HIV/AIDS | HIV-1 Protease | IC50 = 160 nM[10] |
| MMP Inhibitor Building Block | Cancer, Arthritis | Matrix Metalloproteinases | (Specific inhibitor IC50 not provided, but building blocks are for potent inhibitors)[9][16] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Peptide Amide using Fmoc Chemistry
This protocol outlines the manual synthesis of a generic peptide amide on Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.[17]
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).[17]
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the peptide precipitate.
-
Wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Signaling Pathways of Therapeutic Targets
The following diagrams illustrate the signaling pathways of key receptors targeted by peptides synthesized using Fmoc-protected amino acid amides.
GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists are crucial for the treatment of type 2 diabetes. They mimic the action of the endogenous hormone GLP-1, leading to enhanced glucose-dependent insulin secretion.
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
Somatostatin analogs like octreotide and lanreotide are used to treat neuroendocrine tumors and acromegaly by activating SSTR2, which leads to the inhibition of hormone secretion and cell proliferation.[18][19][20][21][22]
Calcitonin Gene-Related Peptide (CGRP) Receptor Signaling Pathway
Antagonists of the CGRP receptor are a major class of drugs for the treatment of migraine. Understanding this pathway is key to developing new therapeutics.[18][19][23][24][25]
Conclusion
Fmoc-protected amino acid amides are fundamental tools in the modern drug discovery landscape. Their application in solid-phase peptide synthesis has enabled the development of a wide range of peptide-based therapeutics with high precision and efficiency. The ability to readily synthesize C-terminally amidated peptides, which are prevalent in nature and often exhibit enhanced biological activity and stability, has been a significant driver of innovation in peptide drug development. As our understanding of the roles of peptides in health and disease continues to expand, the importance of Fmoc-protected amino acid amides in the creation of next-generation medicines is set to grow even further.
References
- 1. chempep.com [chempep.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Designing, Synthesis and In Vitro Antimicrobial Activity of Peptide Against Biofilm Forming Methicillin Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
- 6. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN110330560B - The synthetic method of lanreotide acetate - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Efficient synthesis of Fmoc-protected phosphinic pseudodipeptides: Building blocks for the synthesis of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Symmetry-based inhibitors of HIV-1 protease. Design, synthesis and preliminary structure-activity studies of acylated 2,3-diamino-1-hydroxypropanes and 2,4 diamino-1-hydroxybutanes [sfera.unife.it]
- 11. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Synthesis of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On-resin synthesis of Lanreotide epimers and studies of their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On-resin synthesis of Lanreotide epimers and studies of their structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of Fmoc-Gly-Ile Phosphinic Pseudodipeptide: Residue Specific Conditions for Construction of Matrix Metalloproteinase Inhibitor Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.uci.edu [chem.uci.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. researchgate.net [researchgate.net]
- 23. Illustration of pain signaling pathway elicited by CGRP [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 24. scienceofmigraine.com [scienceofmigraine.com]
- 25. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Bioactive Peptide Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research, therapeutic, and diagnostic applications. This methodology allows for the efficient and high-purity synthesis of peptides by assembling amino acids on an insoluble resin support. This document provides detailed application notes and experimental protocols for the solid-phase synthesis of bioactive peptide amides, a crucial class of peptides with a C-terminal amide group that often enhances their biological activity and stability. We will focus on the synthesis of three prominent examples: Oxytocin, a neurohypophysial hormone; a GLP-1 receptor agonist, exemplified by Liraglutide, used in the treatment of type 2 diabetes and obesity; and Neurotensin, a neuropeptide involved in various physiological processes.
Core Principles of Solid-Phase Peptide Amide Synthesis
The synthesis of peptide amides via SPPS generally follows the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. The C-terminal amino acid is anchored to a specialized resin that, upon cleavage, yields a C-terminal amide. The peptide chain is then elongated in the C-to-N direction through a series of deprotection and coupling steps.
Key Steps:
-
Resin Selection and Loading: An appropriate resin, such as Rink amide or Sieber amide resin, is chosen. These resins possess a linker that is cleaved under acidic conditions to release the peptide as a C-terminal amide. The first Fmoc-protected amino acid is coupled to this resin.
-
Fmoc Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed using a basic solution, typically piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the resin to form a peptide bond.
-
Iteration: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acidic solution, known as a cleavage cocktail. This cocktail typically contains scavengers to prevent side reactions with reactive amino acid residues.
-
Purification and Analysis: The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the general workflow of solid-phase peptide amide synthesis and the signaling pathways of the example bioactive peptide amides.
Quantitative Data Summary
The following tables summarize typical quantitative data for the solid-phase synthesis of Oxytocin, Liraglutide, and Neurotensin. Yields and purities can vary based on the specific protocol, scale, and purification methods used.
Table 1: Synthesis of Oxytocin
| Parameter | Description |
| Resin | Rink Amide MBHA resin |
| Synthesis Strategy | Fmoc/tBu |
| Coupling Reagents | HBTU/HOBt/DIPEA or DIC/OxymaPure |
| Cleavage Cocktail | TFA/TIS/H₂O (e.g., 95:2.5:2.5) |
| Crude Purity | 85-92%[1] |
| Overall Yield (after purification) | ~40-60% |
| Final Purity (after RP-HPLC) | >98%[1] |
Table 2: Synthesis of Liraglutide (a GLP-1 Agonist)
| Parameter | Description |
| Resin | ChemMatrix or similar PEG-based resin |
| Synthesis Strategy | Fmoc/tBu |
| Coupling Reagents | DIC/OxymaPure or HCTU/DIPEA |
| Key Step | Acylation of Lys side chain with palmitic acid derivative |
| Cleavage Cocktail | TFA-based cocktail with scavengers |
| Crude Purity | 58-84%[2][3] |
| Overall Yield (after purification) | ~15-30% |
| Final Purity (after RP-HPLC) | >97% |
Table 3: Synthesis of Neurotensin
| Parameter | Description |
| Resin | Rink Amide or MBHA resin |
| Synthesis Strategy | Fmoc/tBu |
| Coupling Reagents | HBTU/DIPEA or HATU/DIPEA |
| Cleavage Cocktail | TFA/TIS/H₂O/EDT (e.g., 94:1:2.5:2.5) |
| Crude Purity | ~70-85% |
| Overall Yield (after purification) | 35%[4] |
| Final Purity (after RP-HPLC) | >95% |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Oxytocin
Materials:
-
Fmoc-Gly-Wang resin or Rink Amide resin
-
Fmoc-protected amino acids (Cys(Trt), Tyr(tBu), Ile, Gln(Trt), Asn(Trt), Pro, Leu)
-
Coupling reagents: HBTU, HOBt, DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a 3-fold molar excess of the next Fmoc-amino acid with HBTU (2.9 eq) and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution and add it to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence (Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), Cys(Trt)).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Cyclization (Disulfide Bond Formation):
-
Dissolve the crude linear peptide in a dilute aqueous solution (e.g., ammonium bicarbonate buffer, pH 8).
-
Stir the solution open to the air or use an oxidizing agent (e.g., H₂O₂) to facilitate disulfide bond formation.
-
Monitor the cyclization by HPLC.
-
-
Purification: Purify the crude cyclic peptide by preparative RP-HPLC and lyophilize the pure fractions.
Protocol 2: Solid-Phase Synthesis of a GLP-1 Agonist (Liraglutide as an example)
Materials:
-
ChemMatrix resin pre-loaded with Fmoc-Gly
-
Fmoc-protected amino acids
-
Fmoc-Lys(Alloc)-OH for the position to be acylated
-
Coupling reagents: DIC, OxymaPure
-
Deprotection solution: 20% piperidine in DMF
-
Alloc deprotection: Pd(PPh₃)₄ and PhSiH₃ in DCM
-
Palmitic acid derivative for acylation: Palmitoyl-Glu(OtBu)-OH
-
Solvents: DMF, DCM
-
Cleavage cocktail: TFA-based with appropriate scavengers
Procedure:
-
Peptide Chain Elongation: Synthesize the peptide backbone on the resin using standard Fmoc-SPPS as described in Protocol 1, using DIC/OxymaPure as the coupling system. Use Fmoc-Lys(Alloc)-OH at the designated position.
-
Selective Deprotection of Alloc Group:
-
Wash the resin-bound peptide with DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM until the Alloc group is completely removed.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Side-Chain Acylation:
-
Couple Palmitoyl-Glu(OtBu)-OH to the deprotected lysine side-chain amine using DIC/OxymaPure.
-
Ensure the reaction goes to completion.
-
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Purification: Proceed with cleavage, precipitation, and purification as described in Protocol 1. The cleavage cocktail and purification gradient will need to be optimized for this longer and more hydrophobic peptide.
Protocol 3: Solid-Phase Synthesis of Neurotensin
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Leu, Tyr(tBu), Pro, Arg(Pbf), Asn(Trt), Glu(OtBu))
-
pGlu-OH for the N-terminus
-
Coupling reagents: HATU, DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: TFA/TIS/H₂O/EDT
Procedure:
-
Peptide Chain Elongation: Assemble the peptide sequence from the C-terminus (Leu) to the second residue (Leu) on the Rink Amide resin using standard Fmoc-SPPS with HATU/DIPEA for coupling.
-
N-terminal Pyroglutamic Acid Formation:
-
After coupling the final glutamine (Gln), remove the Fmoc group.
-
The free N-terminal Gln will cyclize to pyroglutamic acid (pGlu) upon treatment with a mild acid or spontaneously during subsequent steps.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable TFA cocktail containing scavengers to protect the tyrosine and arginine residues.
-
Purification: Purify the crude neurotensin by preparative RP-HPLC.
Conclusion
The solid-phase synthesis of bioactive peptide amides is a robust and versatile technique that is essential for both academic research and pharmaceutical development. By selecting the appropriate resin, protecting groups, and coupling reagents, a wide variety of peptide amides can be synthesized in high purity and yield. The protocols provided herein offer a foundation for the synthesis of Oxytocin, GLP-1 receptor agonists, and Neurotensin, and can be adapted for the synthesis of other bioactive peptide amides. Careful optimization of each step, particularly the cleavage and purification processes, is crucial for obtaining a high-quality final product.
References
Application Notes and Protocols for Cleavage of Peptides from Rink Amide Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the cleavage of peptides synthesized on Rink Amide resin. The Rink Amide linker is an acid-labile linker used in solid-phase peptide synthesis (SPPS) to generate C-terminally amidated peptides upon cleavage.[1][2] Proper cleavage and deprotection are critical steps to obtain the desired peptide in high purity and yield.
Introduction
Rink Amide resin is a popular solid support for Fmoc-based solid-phase peptide synthesis, enabling the production of peptide amides.[1] The linkage to the resin is sensitive to acid, and cleavage is typically achieved using trifluoroacetic acid (TFA).[2] During cleavage, side-chain protecting groups are simultaneously removed. The choice of cleavage cocktail, which includes TFA and various scavengers, is crucial to prevent side reactions and protect sensitive amino acid residues from reactive cationic species generated during the process.[3][4]
Key Considerations for Efficient Cleavage
Several factors influence the success of peptide cleavage from Rink Amide resin:
-
Peptide Sequence: The amino acid composition of the peptide dictates the choice and concentration of scavengers. Residues like Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Arginine (Arg) are particularly susceptible to modification by carbocations generated during cleavage and require specific scavengers for their protection.[3][5]
-
Protecting Groups: The type of side-chain protecting groups used during synthesis will influence the required cleavage time and scavenger cocktail.
-
Resin Washing: Thorough washing of the peptidyl-resin before cleavage is essential to remove residual reagents from the synthesis, such as DMF and piperidine, which can interfere with the cleavage reaction.[6]
-
Cleavage Cocktail: A carefully selected cleavage cocktail containing TFA and appropriate scavengers is paramount for high-purity peptide isolation.
Quantitative Data Summary
The following tables summarize common cleavage cocktails and recommended scavengers for specific amino acid residues.
Table 1: Common Cleavage Cocktails for Rink Amide Resin
| Reagent Cocktail | Composition (v/v/w) | Cleavage Time | Notes |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | 1.5 - 3 hours | A general-purpose cocktail suitable for many peptide sequences.[3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | 2 - 4 hours | Recommended for peptides containing multiple Arg, Cys, Met, and Trp residues. |
| TFA/DCM with Scavengers | 10-50% TFA in Dichloromethane (DCM) with scavengers | 15 - 60 minutes | Milder conditions that can sometimes reduce side reactions.[7][8] |
| TFA/TIPS/DMB | 92.5% TFA, 2.5% TIS, 5% 1,3-dimethoxybenzene (DMB) | 3 hours | Specifically designed to prevent the formation of C-terminal N-alkylated peptide amides.[9] |
Table 2: Recommended Scavengers for Sensitive Amino Acids
| Amino Acid Residue | Protecting Group(s) | Potential Side Reaction | Recommended Scavenger(s) |
| Arginine (Arg) | Pbf, Pmc | Sulfonation of Trp | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) |
| Cysteine (Cys) | Trt, Acm, tBu | Alkylation, reattachment to resin | 1,2-Ethanedithiol (EDT), Triisopropylsilane (TIS) |
| Methionine (Met) | - | S-alkylation | Thioanisole, Triisopropylsilane (TIS) |
| Tryptophan (Trp) | Boc | Alkylation, oxidation | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) |
| Tyrosine (Tyr) | tBu | Alkylation | Phenol, Triisopropylsilane (TIS) |
Experimental Protocol: Cleavage of Peptides from Rink Amide Resin
This protocol outlines a general procedure for the cleavage and deprotection of a peptide synthesized on Rink Amide resin.
Materials:
-
Peptidyl-Rink Amide Resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT), Thioanisole)
-
Cold diethyl ether
-
Sintered glass funnel
-
Reaction vessel
-
Centrifuge and centrifuge tubes
-
Nitrogen or Argon gas source
Procedure:
-
Resin Washing:
-
Preparation of the Cleavage Cocktail:
-
In a fume hood, prepare the desired cleavage cocktail by carefully mixing the appropriate volumes of TFA and scavengers. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[3]
-
Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment (PPE).
-
-
Cleavage Reaction:
-
Transfer the dried resin to a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Gently swirl the mixture to ensure the resin is fully suspended.
-
Allow the reaction to proceed at room temperature for 1.5 to 3 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.[9] For peptides containing Arg residues, the time may be extended.[10]
-
-
Peptide Precipitation:
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin.
-
Collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail or TFA and combine the filtrates.
-
In a separate container, place a 10-fold excess of cold diethyl ether relative to the volume of the collected filtrate.
-
Slowly add the filtrate dropwise to the cold ether while gently swirling. A white precipitate of the crude peptide should form.
-
If precipitation is slow or incomplete, the mixture can be stored at -20°C for at least 1 hour or overnight to maximize precipitation.[7]
-
-
Peptide Isolation and Washing:
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleavage byproducts.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Analysis:
-
The crude peptide can be dissolved in an appropriate solvent (e.g., water/acetonitrile mixture) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide should be confirmed by mass spectrometry (MS) and analytical HPLC.
-
Workflow Diagram
Caption: Workflow for peptide cleavage from Rink Amide resin.
References
- 1. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 2. appliedpolytech.com [appliedpolytech.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Bot Detection [iris-biotech.de]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Application Notes and Protocols: The Strategic Use of Fmoc-Protected Dipeptides in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The use of Nα-Fmoc-protected dipeptides represents a significant strategic advancement in solid-phase peptide synthesis (SPPS). This approach is instrumental in overcoming two of the most common challenges in peptide synthesis: the formation of diketopiperazine (DKP) byproducts and the difficulty in coupling sterically hindered or aggregation-prone sequences. By introducing two amino acid residues in a single coupling step, the use of Fmoc-dipeptides can lead to higher purity, improved yields, and more efficient synthesis of complex peptides. These advantages are particularly crucial in the development and manufacturing of peptide-based therapeutics. This document provides detailed application notes, experimental protocols, and a summary of the quantitative benefits of employing Fmoc-protected dipeptides in your peptide synthesis workflows.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis, enabling the routine production of peptides for research and pharmaceutical applications.[1] The stepwise addition of single Fmoc-protected amino acids, however, can be hampered by sequence-dependent challenges. One of the most significant side reactions is the intramolecular cyclization of the resin-bound dipeptide upon removal of the N-terminal Fmoc group, leading to the formation of a 2,5-diketopiperazine (DKP).[2] This reaction results in the cleavage of the peptide from the resin, terminating chain elongation and significantly reducing the overall yield. Furthermore, certain amino acid sequences are prone to aggregation on the solid support, which can hinder coupling reactions and lead to incomplete sequences.
The use of pre-formed Fmoc-protected dipeptides provides an elegant solution to these problems. By coupling a dipeptide unit, the susceptible dipeptidyl-resin intermediate that leads to DKP formation is bypassed. Additionally, incorporating certain dipeptide sequences, such as those containing pseudoprolines, can disrupt the secondary structures that cause on-resin aggregation.[3]
Key Applications and Advantages
The strategic incorporation of Fmoc-dipeptides offers several compelling advantages in peptide synthesis:
-
Prevention of Diketopiperazine (DKP) Formation: This is the most prominent application of Fmoc-dipeptides. DKP formation is particularly problematic for sequences ending in Pro, Gly, or other amino acids that readily adopt a cis-amide bond conformation. By introducing the first two residues as a single dipeptide unit, the free N-terminal amine of the second residue is never exposed while it is the C-terminal residue, thus preventing the intramolecular cyclization.
-
Overcoming Difficult Couplings: Peptides with sequences prone to forming stable secondary structures (e.g., β-sheets) on the resin can lead to incomplete coupling reactions. The incorporation of specific Fmoc-dipeptides, particularly pseudoproline dipeptides, can disrupt these hydrogen-bonding networks, improving solvent and reagent accessibility to the growing peptide chain.[3]
-
Improved Synthesis Efficiency and Purity: By mitigating DKP formation and improving coupling yields in difficult sequences, the overall efficiency of the synthesis is enhanced. This translates to a higher purity of the crude peptide, simplifying subsequent purification steps and increasing the final isolated yield.
-
Reduced Racemization: While a concern for any coupling reaction, the risk of racemization of the C-terminal amino acid of the dipeptide exists during its activation. However, for many sequences, this is outweighed by the significant reduction in side reactions and impurities.
Quantitative Data Summary
While a direct side-by-side comparison of a single peptide synthesized with and without an Fmoc-dipeptide strategy is not extensively documented in the literature with all metrics, the impact on reducing DKP formation is well-established. The following table summarizes the typical outcomes based on available data and established knowledge in the field.
| Parameter | Standard Stepwise SPPS (Single Amino Acids) | SPPS using Fmoc-Dipeptide | Key Benefits of Dipeptide Strategy |
| Diketopiperazine (DKP) Formation | Can be significant (>10-50% loss of resin-bound peptide) for susceptible sequences (e.g., X-Pro, X-Gly).[2] | Drastically reduced or completely eliminated. | Prevents termination of peptide chain and loss of material. |
| Crude Peptide Purity | Lower for DKP-prone or aggregation-prone sequences due to deletion sequences and DKP-related byproducts. | Higher purity due to the absence of DKP-related impurities and improved coupling in difficult regions. | Simplifies purification, reducing time and solvent consumption. |
| Overall Yield | Significantly reduced for problematic sequences. | Generally higher due to the mitigation of side reactions and improved coupling efficiency. | More efficient use of starting materials. |
| Coupling Efficiency for Difficult Sequences | Can be low, requiring double or triple coupling cycles. | Improved due to the disruption of secondary structures by specific dipeptides (e.g., pseudoprolines).[3] | Reduces synthesis time and reagent consumption. |
Table 1: Semi-quantitative comparison of outcomes in SPPS with single amino acids versus Fmoc-dipeptides for problematic sequences.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of an Fmoc-Dipeptide (Example: Fmoc-Pro-Gly-OH)
This protocol describes a general method for the synthesis of an Fmoc-dipeptide in solution, which can then be used in solid-phase peptide synthesis.
Materials:
-
Fmoc-Pro-OH
-
H-Gly-OMe·HCl (Glycine methyl ester hydrochloride)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
Procedure:
-
Coupling of Fmoc-Pro-OH and H-Gly-OMe: a. Dissolve Fmoc-Pro-OH (1.0 eq) and HOBt (1.0 eq) in DCM. b. In a separate flask, suspend H-Gly-OMe·HCl (1.0 eq) in DCM and add DIPEA (1.0 eq) to neutralize the salt. c. Add the neutralized glycine methyl ester solution to the Fmoc-Pro-OH/HOBt solution. d. Cool the reaction mixture to 0 °C in an ice bath. e. Add DIC (1.1 eq) dropwise to the reaction mixture. f. Allow the reaction to warm to room temperature and stir overnight. g. Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct. h. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃, and brine. i. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Pro-Gly-OMe.
-
Saponification of the Methyl Ester: a. Dissolve the crude Fmoc-Pro-Gly-OMe in a mixture of THF and water. b. Cool the solution to 0 °C and add LiOH (1.5 eq). c. Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed. d. Acidify the reaction mixture to pH 2-3 with 1 M HCl. e. Extract the product with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude Fmoc-Pro-Gly-OH by recrystallization or flash chromatography.
Protocol 2: Solid-Phase Coupling of an Fmoc-Dipeptide
This protocol outlines the procedure for coupling a pre-synthesized Fmoc-dipeptide onto a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-dipeptide (e.g., Fmoc-Pro-Gly-OH) (3-5 eq)
-
Coupling reagent (e.g., HBTU, HATU, HCTU) (3-5 eq)
-
Base (e.g., DIPEA, N-methylmorpholine) (6-10 eq)
-
N,N-Dimethylformamide (DMF)
-
Standard SPPS washing solvents (e.g., DMF, DCM, Isopropanol)
-
Standard reagents for Fmoc deprotection (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Preparation: a. Swell the peptide-resin in DMF in a reaction vessel. b. Perform the standard Fmoc deprotection protocol to expose the N-terminal amine of the growing peptide chain. c. Wash the resin thoroughly with DMF.
-
Activation and Coupling of the Fmoc-Dipeptide: a. In a separate vial, dissolve the Fmoc-dipeptide and the coupling reagent in DMF. b. Add the base to the activation mixture and allow it to pre-activate for 1-2 minutes. c. Add the activated Fmoc-dipeptide solution to the resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
Washing and Continuation of Synthesis: a. Once the coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF, DCM, and isopropanol to remove excess reagents and byproducts. c. The resin is now ready for the next Fmoc deprotection and coupling cycle.
Visualization of Workflows and Logical Relationships
Caption: Comparative workflow of standard SPPS vs. the Fmoc-dipeptide strategy.
Caption: Logical relationships of the advantages of using Fmoc-dipeptides.
Applications in Drug Development
The synthesis of complex therapeutic peptides often encounters challenges that can be addressed by the use of Fmoc-dipeptides. For long and complex peptides like the GLP-1 receptor agonists Liraglutide and Semaglutide, which are crucial in the treatment of type 2 diabetes and obesity, efficient and high-purity synthesis is paramount.[4] While specific proprietary synthesis protocols are not fully disclosed, the literature suggests that fragment condensation strategies, which can include the use of dipeptides, are employed to manage the complexity and improve the purity of these long peptides.[5][[“]] The use of Fmoc-dipeptides in the synthesis of such drugs can help to:
-
Minimize the formation of deletion impurities that are difficult to separate from the final product.
-
Improve the robustness and reproducibility of the manufacturing process, which is a critical aspect of GMP (Good Manufacturing Practice) production.
-
Increase the overall yield , which has a direct impact on the cost-effectiveness of the drug production.
Conclusion
The incorporation of Fmoc-protected dipeptides into solid-phase peptide synthesis protocols is a powerful strategy for overcoming common synthetic hurdles. It is a key enabling technology for the efficient and high-purity synthesis of peptides that are prone to diketopiperazine formation or on-resin aggregation. For researchers and professionals in drug development, the use of Fmoc-dipeptides can lead to more reliable and scalable syntheses of complex therapeutic peptides, ultimately accelerating the path from discovery to clinical application.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Detection [iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
Fmoc-based Synthesis of Cyclic Peptide Amides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor selectivity, and increased potency compared to their linear counterparts.[1][2] The constrained conformational flexibility of cyclic peptides often leads to a higher binding affinity for their biological targets. This document provides detailed application notes and protocols for the synthesis of cyclic peptide amides using Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted and versatile methodology.
The protocols outlined below cover the entire workflow, from the selection of appropriate resins and linkers to the assembly of the linear peptide, on-resin cyclization, cleavage from the solid support, and final purification.
Key Strategies in Fmoc-based Cyclic Peptide Amide Synthesis
The synthesis of cyclic peptide amides via Fmoc-SPPS primarily involves three key stages:
-
Linear Peptide Assembly: The linear peptide sequence is assembled on a solid support, typically a Rink Amide resin, which upon cleavage yields a C-terminal amide.[3][4][5]
-
On-Resin Cyclization: After the assembly of the linear precursor, a cyclization reaction is performed while the peptide is still attached to the resin. This is often the preferred method as it can minimize intermolecular side reactions.[1][2]
-
Cleavage and Purification: The final cyclic peptide amide is cleaved from the resin and deprotected, followed by purification, most commonly using reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
Protocol 1: Linear Peptide Assembly on Rink Amide Resin
This protocol describes the manual synthesis of a linear peptide precursor on Rink Amide resin.
1. Resin Swelling:
- Weigh the Rink Amide resin (typically 100-200 mesh for manual synthesis) and place it in a suitable reaction vessel.[6]
- Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature.[4][6]
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 5 minutes.
- Drain the solution.
- Repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5 x 1 minute).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), a coupling reagent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
- Pre-activate the mixture for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- To ensure complete coupling, perform a Kaiser (ninhydrin) test. A negative result (colorless) indicates a complete reaction.[4]
- Wash the resin with DMF (5 x 1 minute).
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol details the cyclization of the linear peptide precursor while it is still attached to the resin.
1. N-terminal Fmoc Deprotection:
- Following the final coupling step of the linear sequence, remove the N-terminal Fmoc group as described in Protocol 1, step 2.
2. C-terminal Activating Group Removal (if applicable):
- For head-to-tail cyclization where the peptide is anchored to the resin via a side chain, a protecting group on the C-terminal carboxyl group (e.g., Allyl) needs to be removed. For instance, an Allyl group can be removed using a palladium catalyst like Pd(PPh₃)₄.[1]
3. On-Resin Cyclization:
- Wash the resin with DMF.
- Add a solution of a cyclization reagent in DMF. Common reagents include HATU, HBTU, PyBOP, or DIC/Oxyma.[1]
- Add a base such as DIPEA or collidine.
- Allow the reaction to proceed for 2-24 hours at room temperature. The reaction time is sequence-dependent and may require optimization.
- Monitor the cyclization progress by taking small resin samples and analyzing the cleaved peptide by LC-MS.
4. Washing:
- After the cyclization is complete, wash the resin thoroughly with DMF and then with dichloromethane (DCM).
Protocol 3: Cleavage, Deprotection, and Purification
This protocol describes the final steps of cleaving the cyclic peptide from the resin, removing side-chain protecting groups, and purifying the final product.
1. Resin Preparation for Cleavage:
- Wash the resin with DCM (3 x 1 minute) and dry it under a stream of nitrogen or in a vacuum desiccator.
2. Cleavage and Deprotection:
- Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[7] For peptides without sensitive residues, a simpler mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.[3]
- Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
- Stir the mixture at room temperature for 2-4 hours.
- Filter the resin and collect the filtrate.
- Wash the resin with a small amount of fresh cleavage cocktail.
3. Peptide Precipitation and Isolation:
- Concentrate the combined filtrate under a gentle stream of nitrogen.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.
4. Purification:
- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
- Purify the cyclic peptide amide by preparative RP-HPLC using a C18 column.[8][9]
- Use a gradient of acetonitrile in water, both containing 0.1% TFA.
- Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the pure product.
- Lyophilize the pure fractions to obtain the final cyclic peptide amide as a white powder.
Data Presentation
The efficiency of cyclic peptide amide synthesis can be influenced by several factors, including the choice of resin, coupling reagents, and cyclization conditions. The following tables summarize representative quantitative data.
Table 1: Comparison of On-Resin Cyclization Conditions for a Model Hexapeptide Amide
| Cyclization Reagent (Equivalents) | Base (Equivalents) | Solvent | Time (h) | Temperature (°C) | Crude Purity (%) | Isolated Yield (%) |
| HATU (3) | DIPEA (6) | DMF | 4 | 25 | ~85 | ~30 |
| HBTU (3) | DIPEA (6) | DMF | 6 | 25 | ~80 | ~25 |
| PyBOP (3) | DIPEA (6) | DMF | 4 | 25 | ~88 | ~32 |
| DIC (3) / Oxyma (3) | - | DMF | 12 | 25 | ~75 | ~20 |
| DIC (3) / Oxyma (3) | - | DMF | 2 | 50 | ~64 | ~18 |
Data is compiled from typical results reported in the literature and may vary depending on the peptide sequence.[1]
Table 2: Common Cleavage Cocktails for Fmoc-SPPS of Peptides Containing Sensitive Residues
| Reagent Name | Composition | Application Notes |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues like Arg, Cys, Met, and Trp.[7] |
| TFA/TIS/H₂O | TFA/TIS/H₂O (95:2.5:2.5) | Suitable for peptides without sensitive residues or when using protecting groups that do not require strong scavengers (e.g., Trp(Boc)).[3] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | A less odorous alternative to cocktails containing thiols, effective for scavenging trityl groups.[10] |
| Reagent R | TFA/Thioanisole/Anisole/EDT (90:5:3:2) | Recommended for peptides containing Arg(Pmc/Pbf) to prevent side reactions. |
Visualizations
Diagram 1: General Workflow for Fmoc-based Synthesis of Cyclic Peptide Amides
Caption: General workflow for the synthesis of cyclic peptide amides.
Diagram 2: Chemical Pathway of Head-to-Tail On-Resin Cyclization
Caption: On-resin head-to-tail cyclization chemical pathway.
Diagram 3: Decision Flowchart for Selecting a Cleavage Cocktail
Caption: Decision flowchart for cleavage cocktail selection.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Crude Peptide Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptide amides, whether through solid-phase peptide synthesis (SPPS) or other methods, invariably yields a crude product containing the target peptide along with a variety of impurities.[1] These impurities can include deletion sequences, truncated peptides, incompletely deprotected peptides, and by-products from the cleavage and protecting groups.[1] For research, therapeutic, and diagnostic applications, high purity of the peptide is crucial to ensure accurate biological activity and avoid potential toxicological risks.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification of crude peptide amides due to its high resolving power.[1][3] This application note provides a detailed protocol and guidelines for the efficient purification of crude peptide amides using RP-HPLC.
Principle of Reversed-Phase HPLC for Peptide Purification
RP-HPLC separates molecules based on their hydrophobicity.[3] The stationary phase is nonpolar (hydrophobic), typically consisting of silica particles chemically modified with long alkyl chains (e.g., C18).[1][4] The mobile phase is polar, usually a mixture of water and an organic solvent like acetonitrile (ACN).[5] Peptides in the crude mixture are loaded onto the column in a mobile phase with a low organic solvent concentration, promoting their binding to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity.[1][3] Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[5][6]
Experimental Workflow Overview
The general workflow for the HPLC purification of crude peptide amides involves several key stages, from initial analytical method development to final preparative purification and purity analysis.
Caption: Experimental workflow for HPLC purification of crude peptide amides.
Detailed Protocols
Sample Preparation
Proper sample preparation is critical to prevent column clogging and ensure reproducible results.[7]
-
Dissolution: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent. The ideal solvent is the initial mobile phase (e.g., water with 0.1% TFA). For hydrophobic peptides that are difficult to dissolve, a small amount of organic solvent like acetonitrile or DMSO can be used.[8] However, the concentration of the organic solvent in the sample should be kept as low as possible to ensure the peptide binds to the column upon injection.[9]
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.[7]
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Solvent B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Filtration and Degassing: Filter both mobile phases through a 0.45 µm filter and degas them by sonication or helium sparging to prevent bubble formation in the pump and detector.
Analytical Method Development
Before proceeding to preparative scale, it is essential to develop and optimize the separation method on an analytical column with the same stationary phase as the preparative column.[5]
-
Column: Analytical C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size).[6] For larger peptides, a wider pore size (300 Å) is generally recommended.[10]
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.[5]
-
Scouting Gradient: Perform an initial broad gradient run to determine the approximate elution time of the target peptide. A common scouting gradient is 5% to 95% Solvent B over 20-30 minutes.
-
Gradient Optimization: Based on the scouting run, create a shallower, more focused gradient around the elution point of the target peptide to maximize resolution from impurities. A gradient slope of 1-2% per minute is often a good starting point for peptides.[5]
Preparative Purification
-
Column: Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 5-10 µm particle size).
-
Scaling the Gradient: Adjust the flow rate and gradient time based on the column dimensions to maintain the same linear velocity and gradient slope as the optimized analytical method.
-
Sample Loading: The amount of crude peptide that can be loaded depends on the column size and the complexity of the crude mixture. Refer to the table below for general guidelines. Overloading can lead to poor resolution and peak broadening.
-
Fraction Collection: Collect fractions as the peaks elute from the column. The collection can be done manually or using an automated fraction collector triggered by UV absorbance.
-
Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine which fractions contain the pure target peptide.
-
Pooling and Lyophilization: Combine the pure fractions and lyophilize them to obtain the final purified peptide as a dry powder.[1]
Data Presentation
Table 1: Typical HPLC Column Loading Capacities for Crude Peptides
| Column Type | Internal Diameter (ID) | Typical Flow Rate | Typical Loading Amount per Injection |
| Analytical | 4.6 mm | 1.0 mL/min | < 1 mg |
| Semi-Preparative | 10 mm | 4-6 mL/min | 5-50 mg |
| Preparative | 21.2 mm | 15-25 mL/min | 50-200 mg |
| Preparative | 50 mm | 80-120 mL/min | 200-1000+ mg |
Note: These are general guidelines. The optimal loading amount will depend on the specific peptide and the efficiency of the separation.
Table 2: Example of Purification Data for a Synthetic 20-mer Peptide Amide
| Stage | Purity (by Analytical HPLC) | Yield |
| Crude Peptide | 65% | 100% |
| After Preparative HPLC (Pooled Fractions) | >98% | 45% |
Key Parameters and Optimization
The successful purification of peptide amides by HPLC depends on the careful optimization of several parameters. The logical relationship between these parameters is crucial for developing an efficient purification strategy.
References
- 1. bachem.com [bachem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. peptide.com [peptide.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Purification of Peptides protocol v1 [protocols.io]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
- 10. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
Application Note: Characterization of Synthetic Peptide Amides by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptides are a rapidly growing class of therapeutics, valued for their high specificity and biological activity.[1][2] A common and critical post-translational modification of many biologically active peptides is C-terminal amidation. This modification can significantly enhance the peptide's stability and biological activity by protecting it from carboxypeptidases. Therefore, accurate characterization of synthetic peptide amides is paramount for ensuring the quality, efficacy, and safety of these therapeutic agents.[3] Mass spectrometry (MS) has become an indispensable tool for the detailed characterization of synthetic peptides, offering high sensitivity and specificity for identity confirmation, impurity profiling, and quantification.[4] This application note provides an overview and detailed protocols for the characterization of synthetic peptide amides using liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
C-terminal amidation can be crucial for the bioactivity of a peptide, and its absence can lead to a significant decrease in or loss of function.[3] The synthesis of peptide amides, typically achieved through solid-phase peptide synthesis (SPPS), can sometimes result in incomplete amidation or the presence of process-related impurities.[5] Regulatory bodies require thorough characterization and control of these impurities.[2][3] Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides a robust platform for identifying and quantifying the target peptide amide as well as any synthesis- or degradation-related impurities.[2][3][5]
This document will detail experimental workflows, data analysis strategies, and specific protocols for researchers and professionals involved in the development and quality control of synthetic peptide amide therapeutics.
Mass Spectrometry Techniques for Peptide Amide Analysis
Two primary mass spectrometry techniques are widely employed for the analysis of synthetic peptides: Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) with a time-of-flight (TOF) analyzer.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.[6] This is particularly useful for analyzing complex mixtures containing the target peptide amide and various impurities.[5] ESI is a soft ionization technique that generates multiply charged ions from analytes in solution, making it suitable for a wide range of peptides.[7][8] Tandem mass spectrometry (MS/MS) can be performed to fragment the peptide ions, providing valuable sequence information and confirming the presence of the C-terminal amide.[9][10]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is a rapid and sensitive technique for determining the molecular weight of peptides.[11][12] In MALDI, the peptide sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the peptide molecules, typically as singly charged ions.[12] The TOF analyzer then separates these ions based on their mass-to-charge ratio. MALDI-TOF is an excellent tool for rapid quality control checks and confirming the mass of the final product.[1]
Experimental Workflow for Peptide Amide Characterization
The general workflow for the characterization of a synthetic peptide amide involves sample preparation, mass spectrometric analysis, and data interpretation. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the characterization of synthetic peptide amides.
Data Presentation
Table 1: Example LC-MS/MS Data Summary for a Synthetic Peptide Amide
| Parameter | Result |
| Peptide Name | ExamplePeptide-NH2 |
| Theoretical Mass | 1234.56 Da |
| Observed Mass [M+H]+ | 1235.57 Da |
| Mass Accuracy (ppm) | 8.1 |
| Retention Time | 15.2 min |
| Purity (by UV 214 nm) | 98.5% |
| Major Impurities Detected | Deamidated peptide (+0.98 Da), Truncated peptide (-129.1 Da) |
| Sequence Confirmation | Confirmed by b- and y-ion series from MS/MS |
Table 2: Example MALDI-TOF MS Data Summary for a Synthetic Peptide Amide
| Parameter | Result |
| Peptide Name | ExamplePeptide-NH2 |
| Theoretical Mass | 1234.56 Da |
| Observed Mass [M+H]+ | 1235.55 Da |
| Mass Accuracy (ppm) | 6.5 |
| Signal-to-Noise Ratio | >100 |
| Purity Assessment | Major peak observed at the expected mass |
Fragmentation of Peptide Amides
Collision-Induced Dissociation (CID) is a commonly used fragmentation technique in tandem mass spectrometry.[13] During CID, peptide precursor ions are accelerated and collided with an inert gas, leading to fragmentation along the peptide backbone. The resulting fragment ions are primarily of the b- and y-type. The C-terminal amide group influences the fragmentation pattern. A characteristic neutral loss of ammonia (NH3) from the precursor ion or from y-ions is often observed for C-terminally amidated peptides, which can aid in their identification.[14]
Caption: Simplified diagram of b- and y-ion formation from a peptide amide during CID.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of a Synthetic Peptide Amide
1. Objective: To confirm the identity, assess the purity, and quantify a synthetic peptide amide using LC-MS/MS.
2. Materials:
- Synthetic peptide amide sample
- HPLC-grade water with 0.1% formic acid (Mobile Phase A)
- HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
- A C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 2.7 µm)[15]
- An electrospray ionization tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
3. Sample Preparation:
- Prepare a stock solution of the synthetic peptide amide at 1 mg/mL in Mobile Phase A.
- Perform serial dilutions to generate a calibration curve for quantification (e.g., 1, 5, 10, 50, 100 µg/mL).
- Prepare a sample for purity analysis at a concentration of approximately 100 µg/mL.
4. LC Method:
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
- Gradient:
- 0-2 min: 5% B
- 2-22 min: 5-60% B
- 22-25 min: 60-95% B
- 25-27 min: 95% B
- 27.1-30 min: 5% B (re-equilibration)
5. MS Method:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- MS Scan Range: m/z 300-2000
- MS/MS: Data-dependent acquisition (DDA) of the top 3 most intense ions.
- Collision Energy: Ramped (e.g., 20-40 eV)
6. Data Analysis:
- Confirm the mass of the peptide amide by extracting the chromatogram for its theoretical m/z.
- Integrate the peak area of the peptide amide and any impurities in the UV chromatogram (e.g., at 214 nm) to determine relative purity.
- Analyze the MS/MS spectra to confirm the amino acid sequence and the presence of the C-terminal amide (look for characteristic y-ions and neutral losses).
- Generate a calibration curve from the serially diluted standards and quantify the peptide amide in unknown samples.
Protocol 2: MALDI-TOF MS Analysis of a Synthetic Peptide Amide
1. Objective: To rapidly confirm the molecular weight of a synthetic peptide amide.
2. Materials:
- Synthetic peptide amide sample
- MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)[1]
- Matrix Solvent: 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA)[1]
- MALDI target plate
- MALDI-TOF mass spectrometer
3. Sample Preparation:
- Prepare a 10 mg/mL solution of the CHCA matrix in the matrix solvent.
- Prepare a 1 mg/mL solution of the synthetic peptide amide in 0.1% TFA in water.
- Mix the peptide solution and the matrix solution in a 1:1 ratio.
4. Spotting and Crystallization:
- Spot 1 µL of the peptide/matrix mixture onto the MALDI target plate.
- Allow the spot to air dry completely, allowing for co-crystallization of the peptide and matrix.
5. MS Method:
- Ionization Mode: Positive ion reflectron mode
- Laser: Nitrogen laser (337 nm)
- Laser Intensity: Optimized for best signal-to-noise without significant fragmentation
- Mass Range: m/z 500-3000
- Calibration: Use a standard peptide mixture for external calibration.
6. Data Analysis:
- Acquire the mass spectrum.
- Identify the peak corresponding to the singly protonated peptide amide ([M+H]+).
- Compare the observed mass to the theoretical mass to confirm the identity of the peptide.
Conclusion
Mass spectrometry is a critical analytical tool for the comprehensive characterization of synthetic peptide amides. LC-MS/MS provides detailed information on identity, purity, and quantity, while MALDI-TOF MS offers a rapid method for molecular weight confirmation. The protocols and information presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish robust analytical methods for ensuring the quality and consistency of synthetic peptide amide therapeutics. Adherence to these methodologies will support the development of safe and effective peptide-based drugs.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation in Fmoc-Asp-NH2 Synthesis
Welcome to the technical support center for preventing aspartimide formation in Fmoc-Asp-NH2 peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate this common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in peptide synthesis?
A1: Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs at aspartic acid (Asp) residues during Fmoc-based solid-phase peptide synthesis (SPPS). The backbone amide nitrogen attacks the side-chain carbonyl of the Asp residue, forming a five-membered succinimide ring.[1][2] This is particularly problematic because the aspartimide intermediate can undergo subsequent reactions, leading to a mixture of unwanted byproducts. These include the desired α-peptide, the rearranged β-peptide where the peptide bond is formed with the side-chain carboxyl group, and piperidide adducts if piperidine is used for Fmoc deprotection.[1][2] These impurities can be difficult to separate from the target peptide, reducing the overall yield and purity of the synthesis.[1]
Q2: Which sequences are most susceptible to aspartimide formation?
A2: Aspartimide formation is highly sequence-dependent. The most problematic sequences are those where the Asp residue is followed by a small, sterically unhindered amino acid. The Asp-Gly (D-G) sequence is notoriously prone to this side reaction.[1] Other susceptible sequences include Asp-Asn (D-N), Asp-Ser (D-S), Asp-Thr (D-T), and Asp-Arg (D-R).[3]
Q3: What are the main factors that influence aspartimide formation?
A3: Several factors can influence the rate and extent of aspartimide formation:
-
Sequence: As mentioned, the amino acid following the Asp residue plays a crucial role.
-
Base: The type and concentration of the base used for Fmoc deprotection are critical. Stronger bases like piperidine promote aspartimide formation more than weaker bases like piperazine or morpholine.[3]
-
Temperature: Higher temperatures during peptide synthesis, especially during Fmoc deprotection and coupling steps, can accelerate the rate of aspartimide formation.[4]
-
Protecting Group on Asp Side Chain: The standard tert-butyl (OtBu) protecting group offers some steric hindrance but is often insufficient for problematic sequences. Bulkier protecting groups can significantly reduce aspartimide formation.[1][3]
-
Coupling Reagents: The choice of coupling reagent can also have an impact, although this is generally considered a secondary factor compared to the deprotection conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant peak corresponding to the β-peptide or piperidide adducts in HPLC analysis. | High level of aspartimide formation during synthesis. | 1. Modify the Fmoc-deprotection step: - Add a weak acid like 0.1 M HOBt or formic acid to the piperidine deprotection solution.[5] - Replace 20% piperidine with a weaker base such as 5% piperazine or 50% morpholine in DMF.[3] 2. Use a sterically hindered Asp protecting group: - Substitute Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OEpe)-OH, or Fmoc-Asp(OBno)-OH.[1][3] 3. Employ backbone protection: - For Asp-Gly sequences, use the dipeptide building block Fmoc-Asp(OtBu)-(Dmb)Gly-OH. The Dmb group protects the backbone amide nitrogen, completely preventing cyclization.[6][7] |
| Multiple hard-to-separate impurities with the same mass as the target peptide. | Racemization at the aspartimide intermediate leading to diastereomeric impurities. | The primary solution is to prevent aspartimide formation in the first place. All the solutions mentioned above will also help to minimize racemization by reducing the formation of the unstable aspartimide intermediate. |
| Low yield of the desired peptide containing an Asp-Gly sequence. | Extensive aspartimide formation leading to a complex mixture of byproducts that are lost during purification. | For the highly susceptible Asp-Gly sequence, the most effective solution is the use of the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide.[6][7] This completely inhibits aspartimide formation at that site. |
| Aspartimide formation is still observed even with modified deprotection conditions. | The peptide sequence is extremely sensitive, or the synthesis is performed at elevated temperatures. | 1. Combine strategies: For example, use a sterically hindered protecting group like Fmoc-Asp(OBno)-OH in combination with a weaker deprotection base like piperazine. 2. Optimize temperature: If using elevated temperatures for synthesis, consider reducing the temperature for the cycles involving and immediately following the Asp residue. |
Data Presentation: Comparison of Strategies to Reduce Aspartimide Formation
The following tables summarize quantitative data on the effectiveness of different strategies to minimize aspartimide formation.
Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation
| Protecting Group | Model Peptide Sequence | Deprotection Conditions | Aspartimide Formation (% per cycle) | Reference |
| OtBu | VKDGYI | 20% Piperidine/DMF | ~1.24 | [8] |
| OMpe | VKDGYI | 20% Piperidine/DMF | ~0.4 | [8] |
| OEpe | VKDGYI | 20% Piperidine/DMF | Significantly lower than OtBu and OMpe | [1] |
| OBno | VKDGYI | 20% Piperidine/DMF | ~0.1 | [9] |
| OtBu | VKDNYI | 20% Piperidine/DMF (18h) | High | [2] |
| OMpe | VKDNYI | 20% Piperidine/DMF (18h) | Moderate | [2] |
| OBno | VKDNYI | 20% Piperidine/DMF (18h) | Almost undetectable | [2][9] |
| OtBu | VKDRYI | 20% Piperidine/DMF (18h) | High | [2] |
| OMpe | VKDRYI | 20% Piperidine/DMF (18h) | Moderate | [2] |
| OBno | VKDRYI | 20% Piperidine/DMF (18h) | Almost undetectable | [2][9] |
Table 2: Effect of Fmoc-Deprotection Reagent on Aspartimide Formation
| Deprotection Reagent | Model Peptide Sequence | Aspartimide/Piperidide Formation | Reference |
| 30% Piperidine | VKDGYI | Highest | [3] |
| 30% Piperidine / 0.1 M Formic Acid | VKDGYI | Reduced | [3] |
| 50% Morpholine | VKDGYI | Almost no formation | [3] |
| 20% Piperidine/DMF | VKDGYI | 17% | |
| 5% Piperazine/DMF + 1% DBU | VKDGYI | Minimized | [9] |
| Dipropylamine (DPA) | VKDGYI | 4% |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS with Fmoc-Asp(OtBu)-OH
This protocol serves as a baseline for comparison.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of Fmoc-amino acid and 3.9 equivalents of a coupling agent (e.g., HCTU) in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
Protocol 2: Using Sterically Hindered Fmoc-Asp(OMpe)-OH
Follow the Standard Fmoc-SPPS protocol (Protocol 1), but in the coupling step for the aspartic acid residue, substitute Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH. The coupling time may need to be extended to ensure complete reaction due to the increased steric bulk. A double coupling may be beneficial.
Protocol 3: Using Backbone Protection with Fmoc-Asp(OtBu)-(Dmb)Gly-OH
For sequences containing the Asp-Gly motif:
-
Synthesize the peptide up to the amino acid preceding the Asp-Gly sequence.
-
Dipeptide Coupling:
-
In a separate vial, dissolve 2 equivalents of Fmoc-Asp(OtBu)-(Dmb)Gly-OH and 1.9 equivalents of a coupling agent (e.g., HATU) in DMF.
-
Add 4 equivalents of DIPEA and pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate for 2-4 hours, or overnight for difficult couplings.
-
Drain and wash with DMF.
-
-
Continue Synthesis: Proceed with the standard Fmoc-SPPS protocol for the remaining amino acids. The Dmb group is removed during the final TFA cleavage.
Protocol 4: Modified Fmoc Deprotection with Piperazine
-
Resin Swelling: As in Protocol 1.
-
Piperazine Deprotection:
-
Drain the DMF.
-
Add a solution of 5% (w/v) piperazine and 0.1 M HOBt in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 5% piperazine and 0.1 M HOBt in DMF.
-
Agitate for 15 minutes.
-
Drain and wash thoroughly with DMF (5 x 1 min).
-
-
Coupling: Proceed with the standard amino acid coupling as described in Protocol 1.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Key strategies to prevent aspartimide formation.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. bachem.com [bachem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Bot Detection [iris-biotech.de]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Peptide Synthesis: Methods and Protocols [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. peptide.com [peptide.com]
Troubleshooting low yield in peptide amide synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during solid-phase peptide amide synthesis, with a focus on resolving low yields.
Frequently Asked Questions (FAQs)
Q1: My overall peptide yield is very low. What are the first steps in troubleshooting?
When a synthesis results in low yield, the first step is to identify the nature of the impurities to understand what went wrong.[1] The most common impurities include deletion sequences (from incomplete coupling or deprotection), truncation sequences, and products of side reactions that occurred during synthesis or cleavage.[2]
A systematic approach involves:
-
Analysis of Crude Product: Use analytical techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) to characterize the crude peptide.[2][3][4] This will help identify the masses of major impurities, which can point to specific problems (e.g., a mass corresponding to the target peptide minus one amino acid indicates a deletion sequence).[1]
-
Review Synthesis Records: Examine the synthesis protocol, noting any deviations. Check if fresh, high-quality reagents and solvents were used, as their degradation can reduce purity and yield.[2]
-
Sequence Analysis: Use software tools to predict difficult sequences.[1][2] Peptides with stretches of hydrophobic amino acids or those prone to forming secondary structures are known to cause aggregation, leading to synthesis failure.[1][5]
Based on this initial analysis, you can proceed to investigate specific steps like coupling, deprotection, or cleavage.
Q2: How can I determine if my coupling reactions are incomplete, and what are the best strategies to improve them?
Incomplete coupling is a primary cause of deletion sequences and, consequently, low yield.[2] The efficiency of each coupling step is critical, as even a small percentage of failure at each step accumulates, drastically reducing the overall yield of a long peptide.[2]
Identifying Incomplete Coupling:
-
Kaiser Test (Ninhydrin Test): This is a common qualitative method to detect free primary amines on the resin after a coupling step. A positive result (blue beads) indicates unreacted amines and an incomplete reaction. Note that the Kaiser test gives a false negative for N-terminal proline residues (a secondary amine).[6]
Strategies for Improvement:
-
Optimize Coupling Reagents: Use highly reactive and efficient coupling reagents. Uronium/aminium salts like HATU, HCTU, and COMU are often preferred for their high reactivity and ability to minimize side reactions, especially for difficult couplings.[7][8][9]
-
Double Coupling: If a coupling reaction is known to be difficult (e.g., for sterically hindered amino acids like Val or Ile, or after a proline residue), repeat the coupling step with a fresh solution of amino acid and reagents.[7][10]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can improve reaction kinetics and drive the reaction to completion.[10]
-
Extend Reaction Time: For difficult couplings, extending the reaction time can help ensure completion.[11]
-
Incorporate Heat: Microwave-assisted synthesis can significantly reduce reaction times and improve coupling efficiency, especially for sequences prone to aggregation.[7][12]
Table 1: Common Coupling Reagents for Peptide Amide Synthesis
| Coupling Reagent | Additive (if required) | Base (Equivalents) | Notes |
|---|---|---|---|
| HATU | None | DIEA (2 eq.) | Highly efficient, good for sterically hindered couplings.[7][13] |
| HCTU | None | DIEA (2 eq.) | Similar to HATU, often more cost-effective.[7][13] |
| COMU | None | DIEA (1-2 eq.) | Excellent solubility and high reactivity; byproducts are water-soluble, simplifying workup.[8] |
| DIC | HOBt or OxymaPure | None | A classic carbodiimide reagent; adding HOBt or OxymaPure suppresses racemization and other side reactions.[7][14] |
| PyBOP | None | DIEA (2 eq.) | Phosphonium salt reagent, effective for difficult couplings.[9] |
Q3: What are the signs of incomplete Fmoc-deprotection and how can I fix it?
Incomplete removal of the N-terminal Fmoc protecting group is another major cause of deletion sequences. If the Fmoc group is not fully cleaved, the subsequent amino acid cannot be coupled, leading to a truncated peptide chain.
Identifying Incomplete Deprotection:
-
UV Monitoring: Many automated synthesizers monitor the concentration of the dibenzofulvene-piperidine adduct in the waste stream, which is released during deprotection. A lower-than-expected concentration can indicate incomplete Fmoc removal.[2]
-
Post-Synthesis Analysis: The presence of a major peak in the HPLC chromatogram with a mass corresponding to [Target Peptide - one or more amino acids] is a strong indicator of a systematic deprotection failure.
Strategies for Improvement:
-
Extend Deprotection Time: The standard deprotection time with 20% piperidine in DMF is 15-30 minutes.[15] For difficult sequences, this time can be extended or the step can be repeated.
-
Use a Stronger Base: Adding a small amount (1-2%) of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can increase deprotection efficiency, particularly for sterically hindered residues.[16][17]
-
Improve Solvation: Poor solvation due to peptide aggregation can hinder reagent access. Switching to a more effective solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts can help.[1][18]
Q4: Which side reactions are most common in peptide amide synthesis and how can they be minimized?
Side reactions can significantly reduce the yield of the target peptide and complicate purification.[15][16] Key side reactions include:
-
Aspartimide Formation: This is a serious side reaction involving aspartic acid (Asp) residues, where the backbone amide nitrogen attacks the side-chain ester, forming a cyclic aspartimide.[19] This intermediate can then hydrolyze to form a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides, or react with piperidine to form piperidides.[18][19] This is especially common when the residue following Asp is Gly, Ser, or Asn.[16]
-
Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage when the N-terminal amine of the second residue attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[16] This is particularly prevalent with C-terminal Proline or when using resins with sensitive linkers like Wang resin.[16][18]
-
Racemization: The loss of chiral integrity (epimerization) can occur during the activation step of coupling, especially for residues like Cysteine (Cys) and Histidine (His).[7]
-
Oxidation of Methionine: The sulfur in Methionine (Met) can be easily oxidized to form methionine sulfoxide.
-
Mitigation: This is often reversible by treating the final peptide with reducing agents like dithiothreitol (DTT) during workup.[16]
-
Q5: My peptide appears to be aggregating on the resin. What strategies can I use to overcome this?
Peptide chain aggregation, driven by intermolecular hydrogen bonding (β-sheet formation), is a major cause of synthesis failure, particularly for long or hydrophobic sequences.[5][18] Aggregation prevents reagents from accessing the reactive sites, leading to incomplete coupling and deprotection.[5]
Strategies to Disrupt Aggregation:
-
Use Low-Substitution Resins: For peptides longer than 30 amino acids, using a resin with a low loading capacity (0.1 to 0.4 mmol/g) increases the distance between peptide chains, reducing aggregation.[20]
-
Change Solvents: Switching from DMF to NMP or using solvent mixtures containing DMSO or "Magic Mixture" (DCM/DMF/NMP with Triton X100 and ethylene carbonate) can disrupt hydrogen bonds.[18][21]
-
Incorporate "Structure-Breaking" Residues:
-
Pseudoproline Dipeptides: These are temporary modifications that introduce a "kink" into the peptide backbone, disrupting secondary structure formation. The native structure is restored during the final TFA cleavage.[5][21]
-
Backbone Protection (Hmb/Dmb): Attaching a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) to a backbone amide nitrogen physically blocks hydrogen bonding.[5]
-
-
Elevate Temperature: Performing coupling reactions at higher temperatures (e.g., 50-60°C) or using microwave energy can provide enough energy to break up aggregates.[12][18]
Q6: How does my choice of resin affect the yield of my peptide amide?
The choice of resin is critical as it determines the C-terminal functionality of the peptide and influences the success of the synthesis.[20][22] For peptide amides, Rink Amide and Sieber Amide resins are commonly used.[20]
-
Rink Amide Resin: This is the most common resin for generating C-terminal peptide amides using Fmoc chemistry.[22] It is cleaved under strong acidic conditions (e.g., 95% TFA), which simultaneously removes most side-chain protecting groups.[22][23]
-
Sieber Amide Resin: This resin is more acid-labile and can be cleaved under very mild acidic conditions (e.g., 1-3% TFA in DCM).[24][25] This allows for the synthesis of fully protected peptide amide fragments, which can be used in convergent synthesis strategies.[24][26]
-
Resin Loading Capacity: The loading capacity (substitution level) of the resin should be chosen based on the length of the peptide.[20] Using a high-loading resin for a long peptide can lead to steric hindrance and aggregation.[20]
Table 2: Recommended Resin Loading Capacities based on Peptide Length
| Peptide Length (Amino Acids) | Recommended Loading (mmol/g) | Rationale |
|---|---|---|
| < 10 | 1.3 - 2.0 | Higher loading maximizes output for short, less complex peptides.[20] |
| 10 - 20 | 0.5 - 1.2 | Standard loading provides a balance between yield and synthesis efficiency.[20] |
| > 30 | 0.1 - 0.4 | Low loading minimizes peptide chain aggregation and steric hindrance for long sequences.[20] |
Key Experimental Protocols & Workflows
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low-yield peptide synthesis.
Diagram 2: Standard Fmoc-SPPS Cycle Workflow
References
- 1. biotage.com [biotage.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. ijsra.net [ijsra.net]
- 4. Analytical methods and Quality Control for peptide products [biosynth.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jpt.com [jpt.com]
- 10. biotage.com [biotage.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Bot Detection [iris-biotech.de]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. Bot Detection [iris-biotech.de]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
- 21. Overcoming Aggregation in Solid-phase Peptide Synthesis [merckmillipore.com]
- 22. nbinno.com [nbinno.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. Bot Detection [iris-biotech.de]
- 25. biotage.com [biotage.com]
- 26. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage Cocktails for Fmoc-Peptide Amides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cleavage cocktails for Fmoc-peptide amides.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a cleavage cocktail in Fmoc solid-phase peptide synthesis?
A1: In Fmoc solid-phase peptide synthesis (SPPS), the cleavage cocktail serves two primary functions. First, it cleaves the synthesized peptide from the solid support resin. Second, it removes the acid-labile side-chain protecting groups from the amino acid residues. This process, often referred to as global deprotection, yields the desired crude peptide.[1] The most common acid used for this purpose is trifluoroacetic acid (TFA).[1]
Q2: Why are scavengers necessary in a cleavage cocktail?
A2: During the TFA-mediated cleavage and deprotection, highly reactive cationic species are generated from the protecting groups and the resin linker.[2] These carbocations can react with nucleophilic residues in the peptide, such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to undesired side products.[2] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive cations, thereby preventing modification of the peptide.[2][3]
Q3: What is a standard, general-purpose cleavage cocktail for Fmoc-peptide amides?
A3: A widely used and effective general-purpose cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[2] TIS is a non-odorous and efficient scavenger for the common t-butyl and trityl-based protecting groups.[2] However, this standard cocktail may not be sufficient for peptides containing sensitive amino acid residues that are prone to specific side reactions.
Troubleshooting Guide
Problem 1: My peptide contains sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp). What cleavage cocktail should I use?
Cause: Cys, Met, and Trp are particularly susceptible to alkylation by carbocations generated during cleavage. Met can also be oxidized to methionine sulfoxide. Trp can undergo reattachment to the resin or modification by byproducts from arginine deprotection.[2]
Solution: For peptides containing these sensitive residues, a more complex cleavage cocktail with specific scavengers is required. "Reagent K" is a popular choice for peptides with a combination of Cys, Met, Trp, and Tyr.[1][4]
-
Experimental Protocol: Reagent K Cleavage
-
Ensure the N-terminal Fmoc group is removed from the peptide-resin.
-
Thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[1]
-
Prepare fresh Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v).[1][2]
-
Add the cleavage cocktail to the resin (approximately 10-15 mL per gram of resin).[1]
-
Stir the mixture at room temperature for 2-4 hours. The optimal time should be determined by a small-scale test cleavage.[2]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to cold diethyl ether.
-
Isolate the peptide precipitate by centrifugation and wash with cold ether.
-
Problem 2: I am observing a side product with a mass of +106 Da in my peptide synthesized on a Rink Amide resin.
Cause: This side product is likely a C-terminal N-alkylated peptide amide, which can be a significant issue with Rink Amide resins. It results from the decomposition of the resin linker under TFA treatment, leading to the alkylation of the C-terminal amide.
Solution: The addition of 1,3-dimethoxybenzene (DMB) to the cleavage cocktail has been shown to almost quantitatively prevent the formation of this C-terminal N-alkylated side product.
-
Experimental Protocol: Cleavage with DMB Scavenger
-
Follow the standard pre-cleavage washing and drying steps for the peptide-resin.
-
Prepare a cleavage cocktail of TFA/TIS/DMB in a ratio of 92.5:2.5:5 (v/v/v).
-
Perform the cleavage reaction for 3 hours at room temperature.[5]
-
Filter the resin, concentrate the filtrate, and precipitate the peptide with cold diethyl ether.
-
Problem 3: My peptide contains Arginine (Arg) protected with Pmc or Mtr, and deprotection seems incomplete or is causing side reactions with Tryptophan.
Cause: The Pmc and especially the Mtr protecting groups for Arginine are more acid-stable than many other protecting groups and can require extended cleavage times for complete removal.[2] During these prolonged cleavage times, byproducts from the deprotection of Arg(Pmc/Mtr) can lead to the sulfonation of Tryptophan residues.[2]
Solution: "Reagent R" is specifically designed for peptides containing sulfonyl-protected arginine residues and also helps to minimize the reattachment of Trp-containing peptides to the linker.[1][4] Using the Boc protecting group for the indole nitrogen of Tryptophan (Fmoc-Trp(Boc)-OH) is also highly recommended to prevent this side reaction.[2]
-
Experimental Protocol: Reagent R Cleavage
-
Use Fmoc-Trp(Boc)-OH during peptide synthesis if your sequence contains both Arg and Trp.
-
After synthesis, wash and dry the peptide-resin.
-
Prepare fresh Reagent R: TFA/thioanisole/anisole/EDT in a ratio of 90:5:2:3 (v/v/v/v).[1][6]
-
Perform the cleavage for 2-8 hours at room temperature. Monitor the deprotection of Arg by HPLC if possible.
-
Isolate the peptide by precipitation in cold diethyl ether.
-
Data Presentation
Table 1: Common Cleavage Cocktails for Fmoc-Peptide Amides
| Reagent Name/Composition | Ratio (v/v or w/v) | Target Residues/Application | Key Features |
| Standard TFA/TIS/Water | 95:2.5:2.5 | General purpose for robust peptides. | Non-odorous, effective for t-butyl and trityl groups.[2] |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Good for scavenging trityl groups. | "Odorless" alternative to thiol-containing cocktails. Does not prevent Met oxidation.[1][4] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with Cys, Met, Trp, Tyr. | Broad-spectrum scavenger protection.[1][2][4] |
| Reagent R | TFA/Thioanisole/Anisole/EDT (90:5:2:3) | Peptides with Arg(Pmc/Mtr), especially with Trp. | Minimizes Trp reattachment and sulfonation.[1][4] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5) | Methionine-containing peptides. | Prevents methionine oxidation.[1][4] |
| TFA/TIS/DMB | 92.5:2.5:5 | Peptides on Rink Amide resin. | Prevents C-terminal N-alkylation.[5] |
Visualizations
Caption: Standard workflow for Fmoc-peptide amide cleavage and isolation.
References
Technical Support Center: Troubleshooting Fmoc-SPPS of C-terminal Amide Peptides
This guide provides researchers, scientists, and drug development professionals with practical solutions to common side reactions encountered during the Fmoc-solid phase peptide synthesis (SPPS) of C-terminal amide peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Fmoc-SPPS of peptide amides?
The most frequently encountered side reactions include diketopiperazine formation, aspartimide formation, racemization of amino acids, and various side-chain specific reactions, particularly with residues like Cysteine, Arginine, Tryptophan, and Methionine.[1][2][3][4][5][6] These can lead to low yields, purification challenges, and the generation of impurities that are difficult to remove.
Q2: How can I detect the presence of these side products in my crude peptide?
The primary method for detecting side products is High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide, which can reveal the presence of impurity peaks. Mass Spectrometry (MS) is then used to identify the mass of these impurities, which often correspond to specific side reactions (e.g., a mass loss of an amino acid due to diketopiperazine formation, or a mass addition from a protecting group).
Troubleshooting Guides
Issue 1: Low Yield Due to Diketopiperazine (DKP) Formation
Question: My peptide synthesis is resulting in a low yield, and I suspect diketopiperazine formation. What causes this and how can I prevent it?
Answer:
Diketopiperazine (DKP) formation is a common side reaction, especially at the dipeptide stage of synthesis.[1][6] It involves the intramolecular cyclization of the N-terminal amino group, leading to the cleavage of the dipeptide from the resin. This side reaction is particularly prevalent when Proline is one of the first two amino acids.[1]
Troubleshooting Protocol:
-
Resin Selection: Utilize a 2-chlorotrityl chloride resin. Its steric bulk hinders the formation of diketopiperazines.[1]
-
Dipeptide Coupling: Instead of coupling single amino acids at the N-terminus, use a pre-formed Fmoc-dipeptide. This bypasses the problematic dipeptide-resin intermediate.
-
Protecting Group Strategy: For the second amino acid, use an N-trityl protected amino acid. The bulky trityl group can inhibit DKP formation.
-
Optimized Fmoc-Deprotection: Modify the Fmoc deprotection conditions. A solution of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[3]
Quantitative Data on DKP Formation with Different Deprotection Reagents:
| Deprotection Reagent | DKP Formation (%) |
| 20% Piperidine/DMF | 13.8% |
| 5% Piperidine/DMF | 12.2% |
| 5% Piperazine/DMF or NMP | < 4% |
| 2% DBU, 5% Piperazine/NMP | 3.6% |
Data sourced from a study on a model peptide prone to DKP formation.[3]
Workflow for Minimizing DKP Formation:
Caption: Troubleshooting workflow for diketopiperazine formation.
Issue 2: Presence of Impurities Due to Aspartimide Formation
Question: My peptide contains an Asp-Gly sequence and I am observing impurities with the same mass as my target peptide. Could this be aspartimide formation, and how can I avoid it?
Answer:
Yes, this is a classic sign of aspartimide formation. This side reaction is especially common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[1] It occurs under both acidic and basic conditions and can lead to a mixture of α- and β-coupled peptides, as well as piperidide adducts, which are difficult to separate from the desired product.[1]
Troubleshooting Protocol:
-
Modified Deprotection: Add a weak acid to the piperidine deprotection solution. For example, using 20% piperidine in DMF containing 0.1 M HOBt can significantly reduce aspartimide formation.[7]
-
Backbone Protection: Incorporate a protecting group on the backbone amide nitrogen of the amino acid following the aspartic acid. The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are effective for this purpose in Fmoc chemistry.[1][8]
-
Alternative Asp Protecting Groups: Use a bulkier side-chain protecting group for aspartic acid, such as 3-methylpent-3-yl (Mpe), which has shown to be more effective at preventing the succinimide ring formation than the standard t-butyl group.[7]
Experimental Protocol for Hmb/Dmb Protection:
-
Coupling of Hmb/Dmb protected amino acid: Use standard coupling protocols (e.g., HBTU/DIPEA) to couple the Fmoc-AA-(Hmb/Dmb)-OH dipeptide to the resin.
-
Cleavage: The Hmb and Dmb groups are removed during the final TFA cleavage cocktail treatment.
Aspartimide Formation Logical Diagram:
Caption: Mechanism of aspartimide formation and subsequent side products.
Issue 3: Racemization of Amino Acids
Question: I am concerned about the chiral purity of my peptide, especially since it contains Histidine and Cysteine. What are the best practices to minimize racemization?
Answer:
Racemization is a significant concern in peptide synthesis, particularly for amino acids like Histidine and Cysteine.[1][8] The activation step of the protected amino acid is the primary point where epimerization can occur.[1]
Troubleshooting and Prevention Strategies:
-
Coupling Reagents: The choice of coupling reagent is critical. For racemization-prone residues, using a carbodiimide-based activation with an additive like HOBt or Oxyma Pure is recommended over aminium/uronium-based reagents like HBTU, especially under basic conditions.[9]
-
Protecting Groups for Histidine: To minimize racemization of Histidine, protect the imidazole π-nitrogen. The methoxybenzyl (MBom) group has been shown to be highly effective in reducing racemization compared to the trityl (Trt) group.[8]
-
Protecting Groups for Cysteine: For Cysteine, especially at the C-terminus, the choice of the sulfhydryl protecting group influences racemization. The tetrahydropyranyl (Thp) protecting group has demonstrated lower racemization rates compared to Trityl (Trt) and Diphenylmethyl (Dpm) groups.
Quantitative Data on Cysteine Racemization with Different Protecting Groups:
| Cysteine Protecting Group | Racemization (%) with DIPCDI/Oxyma Coupling |
| Trt | 3.3% |
| Dpm | 6.8% |
| Thp | 0.74% |
Data sourced from a study on C-terminal cysteine peptides.
Racemization Prevention Workflow:
Caption: Decision workflow for minimizing racemization.
Issue 4: Side Reactions with Specific Amino Acids
Cysteine:
-
Problem: Formation of 3-(1-piperidinyl)alanine at the C-terminal Cysteine due to base-catalyzed β-elimination followed by piperidine addition.[4][10]
-
Solution: Use of a sterically bulky protecting group like Trityl can minimize this side reaction.[4] The side-chain anchoring strategy for C-terminal Cysteine can also circumvent this issue.[11]
Arginine:
-
Problem: Transfer of sulfonyl protecting groups (like Pbf) from Arginine to the indole ring of Tryptophan during cleavage.[1]
-
Solution: Use Fmoc-Trp(Boc)-OH for Tryptophan protection. The Boc group on the indole nitrogen prevents this side reaction.[1]
Tryptophan:
-
Problem: Alkylation of the indole side chain by carbocations generated during cleavage.
-
Solution: Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT). Using Fmoc-Trp(Boc)-OH is also highly recommended.
Methionine:
-
Problem: Oxidation of the thioether side chain to a sulfoxide during synthesis and cleavage.[5]
-
Solution: Add scavengers like dithiothreitol (DTT) to the cleavage cocktail.[5] The oxidized peptide can also be reduced back to methionine post-synthesis.
Cleavage Cocktail Recommendations:
| Amino Acid(s) in Sequence | Recommended Cleavage Cocktail |
| Arginine, Tryptophan | Reagent K: TFA/thioanisole/water/phenol/EDT (82.5:5:5:5:2.5) |
| Cysteine, Methionine | TFA/water/TIS (95:2.5:2.5) with added EDT |
| Multiple sensitive residues | Reagent R: TFA/thioanisole/EDT/anisole (90:5:3:2) |
Experimental Protocols
Protocol 1: On-Resin Detection of Peptide Aggregation (Kaiser Test)
-
Take a small sample of the peptide-resin (a few beads).
-
Wash the beads thoroughly with DMF.
-
Add 2-3 drops of each of the following solutions to the beads in a small glass tube:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heat the tube at 100°C for 5 minutes.
-
Interpretation:
-
Blue beads: Incomplete coupling (free primary amines present).
-
Colorless/Yellow beads: Complete coupling (no free primary amines).
-
Note: This test does not work for N-terminal Proline.
-
Protocol 2: Cleavage from Rink Amide Resin
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF.
-
Dry the resin under a stream of nitrogen.
-
Prepare the cleavage cocktail (e.g., TFA/water/TIS, 95:2.5:2.5) fresh.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chempep.com [chempep.com]
- 7. biotage.com [biotage.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. 3-(1-Piperidinyl)alanine formation during the preparation ofC-terminal cysteine peptides with the Fmoc/t-Bu strategy [scite.ai]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Racemization in Fmoc-SPPS
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the activation of Fmoc-amino acids in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process in which a chiral amino acid loses its stereochemical integrity, converting from a pure L- or D-enantiomer into a mixture of both. During peptide synthesis, the desired L-amino acids can be converted to D-amino acids, resulting in the formation of diastereomeric peptide impurities that can be difficult to separate from the target peptide and may alter its biological activity.
Q2: Which amino acids are most susceptible to racemization during Fmoc-SPPS?
A2: Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[1][2] Other susceptible amino acids include Aspartic Acid (Asp), especially when aspartimide formation occurs, and Serine (Ser).[3]
Q3: What are the primary causes of racemization during the activation step?
A3: Racemization during activation is primarily caused by the formation of a symmetric oxazolone intermediate. This is facilitated by factors such as:
-
Strong bases: Tertiary amines like diisopropylethylamine (DIEA) used during activation can abstract the alpha-proton of the activated amino acid.[4]
-
High temperatures: Elevated temperatures, often used in microwave-assisted SPPS, can accelerate the rate of racemization.[5][6]
-
Prolonged activation times: Allowing the activated amino acid to sit for an extended period before coupling increases the opportunity for racemization to occur.[7][8]
-
Coupling reagents: Certain coupling reagents, particularly uronium and phosphonium salts in the presence of a base, can promote racemization.[9]
Troubleshooting Guide
Problem 1: I am observing significant racemization of Cysteine residues.
-
Solution: Cysteine racemization is common with base-mediated activation methods.[9]
-
Change your coupling chemistry: Switch to a carbodiimide-based activation method, such as Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure®. This is often sufficient to keep racemization to a minimum.[9][10][11]
-
Use a different base: If using a uronium or phosphonium reagent is necessary, replace DIEA with a bulkier, less nucleophilic base like collidine.
-
Optimize protecting groups: The choice of cysteine side-chain protecting group can influence racemization. Consider using alternatives to the standard trityl (Trt) group, such as the tetrahydropyranyl (Thp) group, which has been shown to reduce racemization.[11]
-
Problem 2: My peptide containing Histidine shows a high level of diastereomeric impurity.
-
Solution: The imidazole ring of Histidine can catalyze racemization.[9]
-
Protect the imidazole nitrogen: Using a protecting group on the π-nitrogen of the imidazole ring, such as a methoxybenzyl group, can significantly reduce racemization.[1]
-
Use milder coupling conditions: Couple Fmoc-His(Trt)-OH using DIC/HOBt at ambient temperature.[9] DEPBT is also a recommended reagent for coupling racemization-prone residues like Histidine.[10]
-
Avoid pre-activation: For sensitive residues like Histidine, in-situ activation is preferred over a separate pre-activation step.[7][8]
-
Lower the temperature: If using microwave synthesis, reducing the coupling temperature from 80°C to 50°C can limit histidine racemization.
-
Problem 3: I am seeing racemization and side reactions related to Aspartic Acid.
-
Solution: Aspartic acid can form an aspartimide intermediate, which can then lead to racemization and the formation of β-aspartyl peptides.
-
Add HOBt to the deprotection solution: Adding HOBt to the piperidine solution used for Fmoc deprotection can suppress aspartimide formation.[1][12]
-
Use protective groups on the peptide backbone: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the preceding amino acid can prevent aspartimide formation.[1]
-
Problem 4: My overall peptide purity is low, and I suspect racemization is a contributing factor, but I'm not sure where it's occurring.
-
Solution:
-
Review your choice of base: The most commonly used bases in Fmoc-SPPS are N,N-Diisopropylethylamine (DIPEA) and N-methyl-morpholine (NMM). In cases with a high risk of racemization, consider switching to the weaker base, sym-collidine.[10]
-
Optimize temperature: While elevated temperatures can improve coupling efficiency, they also increase the rate of racemization for sensitive amino acids.[5][6] For peptides containing His or Cys, consider coupling these residues at a lower temperature or even at room temperature, while performing the rest of the synthesis at an elevated temperature.
-
Incorporate additives: Additives like HOBt, HOAt, or OxymaPure® are highly recommended for all amide bond formations, especially with carbodiimides, as they enhance reactivity and reduce racemization.[8][10]
-
Change your solvent: Adding a less polar co-solvent like Dichloromethane (DCM) to DMF or NMP can sometimes help reduce racemization.[13]
-
Data Presentation
Table 1: Effect of Coupling Method on Cysteine Racemization
| Fmoc-Cys Protecting Group | Coupling Reagent | Base | % D-Cys (Racemization) | Reference |
| Trt | HCTU / 6-Cl-HOBt | DIEA | 8.0 | [14] |
| Acm | HCTU / 6-Cl-HOBt | DIEA | 2.2 | [14] |
| Trt | HCTU / 6-Cl-HOBt | TMP (collidine) | 1.3 | [14] |
| Acm | HCTU / 6-Cl-HOBt | TMP (collidine) | 0.3 | [14] |
| Trt | DIC / OxymaPure | - | 3.3 | [11] |
| Thp | DIC / OxymaPure | - | 0.74 | [11] |
| Dpm | DIC / OxymaPure | - | 6.8 | [11] |
Table 2: Influence of Coupling Reagents on Racemization of Fmoc-His(Trt)-OH
| Coupling Reagent | Additive | % D-His (Racemization) | Reference |
| DIC | Oxyma | 1.8 | [3] |
| HATU | NMM | High (exact value not specified) | [3] |
Note: Quantitative data on racemization can vary significantly based on the specific peptide sequence, resin, and other experimental conditions.
Experimental Protocols
Protocol 1: Standard Low-Racemization Coupling using DIC/OxymaPure
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.
-
Activation and Coupling: Add 4 equivalents of DIC to the amino acid/OxymaPure® solution. Immediately add the activation mixture to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Coupling of Racemization-Prone Amino Acids (e.g., Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH)
-
Deprotection: Perform the deprotection step as described in Protocol 1.
-
Amino Acid Preparation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH) and 4 equivalents of HOBt in DMF.
-
Activation and Coupling: Add 4 equivalents of DIC to the amino acid/HOBt solution. Immediately add the activation mixture to the deprotected peptide-resin. Avoid a pre-activation step where the mixture is allowed to stand before addition to the resin.
-
Reaction: Couple at room temperature for 2 hours. For microwave-assisted synthesis, consider reducing the temperature to 50°C for these specific residues.[12]
-
Washing: Wash the resin as described in Protocol 1.
-
Monitoring: Use a Kaiser test to check for reaction completion.
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Caption: Decision tree for troubleshooting racemization.
References
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chempep.com [chempep.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mesalabs.com [mesalabs.com]
- 14. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Long Peptide Sequences
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with incomplete Fmoc deprotection during solid-phase peptide synthesis (SPPS), particularly with long or difficult peptide sequences.
Troubleshooting Guide
Q1: I am observing incomplete Fmoc deprotection in my long peptide synthesis. What are the common causes?
Incomplete removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a common issue in the synthesis of long peptides and can be attributed to several factors:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, especially in hydrophobic sequences. This aggregation can physically block the deprotection reagent (piperidine) from accessing the N-terminal Fmoc group. This is a primary cause of difficulty in deprotecting long peptide chains.
-
Steric Hindrance: The amino acid sequence itself can create a sterically hindered environment around the N-terminus, making it difficult for the bulky piperidine molecule to approach and remove the Fmoc group.
-
"Difficult" Sequences: Certain peptide sequences, particularly those containing repeating or hydrophobic residues, are inherently prone to aggregation and incomplete deprotection. For example, sequences with multiple consecutive alanine or leucine residues can be challenging.[1]
-
Suboptimal Deprotection Conditions: Standard deprotection times and reagent concentrations may be insufficient for longer or more complex peptides. Factors like reaction time, temperature, and the choice of base and solvent play a crucial role.
Q2: How can I detect incomplete Fmoc deprotection during my synthesis?
Monitoring the completeness of the Fmoc deprotection step is critical for a successful synthesis. Here are two common methods:
-
UV Monitoring of Dibenzofulvene-Piperidine Adduct: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct that is released during deprotection.[2] A tailing of the UV signal indicates slow or incomplete deprotection.
-
Qualitative Colorimetric Tests (Kaiser Test): The Kaiser test is a highly sensitive method for detecting free primary amines on the resin.[3][4] A positive (blue) result after the deprotection step indicates the presence of free amines and successful Fmoc removal. A negative (yellow) result suggests that the Fmoc group is still attached.
It is important to note that for N-terminal proline, the Kaiser test gives a reddish-brown color, and for secondary amines in general, it is less reliable.[3]
Q3: What are the initial troubleshooting steps I should take if I suspect incomplete deprotection?
If you suspect incomplete Fmoc deprotection, here are some immediate actions you can take:
-
Extend the Deprotection Time: The simplest first step is to increase the incubation time with the deprotection solution. For difficult sequences, deprotection times can increase significantly.[5]
-
Repeat the Deprotection Step: Performing a second deprotection step with fresh reagent can help drive the reaction to completion.
-
Increase the Temperature: Elevating the reaction temperature can help disrupt secondary structures and improve the kinetics of the deprotection reaction. Microwave-assisted peptide synthesis, which utilizes controlled heating, can be particularly effective for difficult sequences.[6][7]
Frequently Asked Questions (FAQs)
Q1: Can I use a stronger base than piperidine for Fmoc deprotection?
Yes, for particularly difficult sequences where piperidine is ineffective, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.[5][8][9] DBU can significantly accelerate the deprotection reaction. A common formulation is 2% DBU in DMF.[8] However, it is important to note that DBU can increase the risk of side reactions like aspartimide formation, especially with aspartic acid (Asp) residues.[5]
Q2: How does the choice of solvent affect Fmoc deprotection?
The solvent plays a critical role in solvating the growing peptide chain and preventing aggregation. While N,N-dimethylformamide (DMF) is the most common solvent, for "difficult sequences," using a more polar solvent or a solvent mixture can be beneficial.[10][11] For example, N-methyl-2-pyrrolidone (NMP) can be a better solvent for some aggregating sequences. The addition of chaotropic agents, such as LiCl or KSCN, to the DMF can also help to disrupt secondary structures and improve deprotection efficiency.
Q3: Are there alternative synthesis strategies for very long or difficult peptides?
For exceptionally long or problematic sequences, switching from a standard Fmoc/tBu strategy to a Boc/Bzl protection scheme may be advantageous.[6] The repeated acidic conditions used for Boc deprotection are generally more effective at disrupting peptide aggregation than the basic conditions of Fmoc removal.
Quantitative Data Summary
The following table summarizes a comparison of different deprotection reagents and their efficiency.
| Deprotection Reagent | Concentration | Typical Reaction Time | Advantages | Disadvantages |
| Piperidine | 20% in DMF | 5-20 minutes | Standard, well-established | Can be slow for long/aggregating peptides |
| 4-Methylpiperidine (4MP) | 20% in DMF | Similar to Piperidine | Good alternative to piperidine, may offer handling advantages[12] | Similar limitations to piperidine for difficult sequences |
| Piperazine (PZ) | 10% in DMF/Ethanol (9:1) | Similar to Piperidine | Another alternative to piperidine[12] | May be less efficient at shorter deprotection times[12] |
| DBU | 2% in DMF | 2-5 minutes | Much faster than piperidine, effective for difficult sequences[8] | Increased risk of aspartimide formation[5] |
| Pyrrolidine | 20% in various solvents | Variable | Enables Fmoc-removal in less polar solvents[10][11] | May increase side-product formation on certain sequences[11] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-20 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 for a second deprotection.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
Protocol 2: DBU-Mediated Fmoc Deprotection for Difficult Sequences
Caution: Use DBU with care, especially for sequences containing Asp residues, due to the risk of aspartimide formation.
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add a solution of 2% DBU in DMF to the resin.
-
Agitate the mixture at room temperature for 2-5 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 for a second deprotection.
-
Wash the resin thoroughly with DMF.
Protocol 3: Monitoring Fmoc Deprotection with the Kaiser Test
-
After the deprotection step and subsequent DMF washes, collect a small sample of resin beads (approx. 5-10 mg).
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of the following Kaiser test solutions to the beads:
-
Solution A: 5g ninhydrin in 100 mL ethanol
-
Solution B: 80g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001M KCN in 98 mL pyridine
-
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads and/or solution: Positive result, indicating successful Fmoc deprotection (free primary amines are present).
-
Yellow or colorless beads and solution: Negative result, indicating incomplete Fmoc deprotection.
-
Visualizations
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
References
- 1. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis of Peptide Amides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address aggregation issues encountered during the solid-phase synthesis (SPPS) of peptide amides. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to peptide aggregation during SPPS.
Q1: My peptide synthesis is failing or resulting in low yield. How do I know if aggregation is the cause?
A: On-resin aggregation is a primary cause of synthetic failure, particularly for sequences prone to forming secondary structures like β-sheets.[1] Key indicators of aggregation include:
-
Resin Shrinking: In batch synthesis, a noticeable decrease in the resin bed volume can indicate that the peptide chains are collapsing onto themselves.[2]
-
Altered Deprotection Profile: In continuous flow synthesis, the Fmoc deprotection peak may become flattened and broadened.[2]
-
Incomplete Reactions: Both deprotection and coupling reactions may be slow or fail to reach completion.[3] Standard monitoring tests like the Kaiser or TNBS tests may become unreliable and give false negatives in cases of severe aggregation.[2]
-
Poor Swelling: The peptide-resin may fail to swell properly in the synthesis solvents.[3]
Q2: I've confirmed aggregation is occurring. What are the immediate steps I can take to troubleshoot the synthesis?
A: Once aggregation is suspected, several strategies can be employed to disrupt the inter-chain hydrogen bonding responsible for the issue.[3] The following flowchart outlines a general troubleshooting workflow.
Caption: A general workflow for troubleshooting peptide aggregation.
A multi-pronged approach, starting with modifications to the synthesis conditions and escalating to chemical modifications of the peptide backbone, is often the most effective.
Q3: Which solvents are best for synthesizing aggregation-prone peptides?
A: The choice of solvent is critical for maintaining peptide solvation and preventing aggregation. While N,N-dimethylformamide (DMF) is the most common solvent for SPPS, more polar solvents can be beneficial for "difficult sequences".[4][5]
-
Recommended Solvents: N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or mixtures thereof are known to be effective at disrupting secondary structures.[3][4] Using a mixture of 25% DMSO in DMF can also be beneficial.[2]
-
"Magic Mixture": For particularly challenging sequences, a "magic mixture" composed of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2M ethylene carbonate at 55°C can be used for acylation.[2]
| Solvent System | Peptide | Purity (%) | Relative Yield (%) | Reference |
| DMF | Peptide C | 60 | 100 | [6] |
| N-Butylpyrrolidinone (NBP) | Peptide C | 48 | 68 | [6] |
| DMF (coupling) / NBP (washes) | Peptide C | 55 | 92 | [6] |
| DMF | Peptide B | 82 | 100 | [2] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Peptide B | 65 | 65 | [2] |
| N-Butylpyrrolidinone (NBP) | Peptide B | 70 | 59 | [2] |
Q4: Can adjusting the temperature of the synthesis help with aggregation?
A: Yes, increasing the synthesis temperature can significantly improve the outcomes for aggregation-prone sequences.[7] Higher temperatures provide more energy to disrupt the hydrogen bonds that lead to aggregation, which can result in higher crude purity.[7][8] For example, syntheses performed at 90°C have shown improved purity for aggregating peptides compared to syntheses at 60°C or 75°C.[7] However, it is important to be aware that elevated temperatures can also increase the risk of side reactions like racemization, especially for sensitive amino acids such as histidine and cysteine.[9]
| Synthesis Temperature | Peptide | Crude Purity (%) |
| Room Temperature | Peptide 1 | ~55 |
| 60°C | Peptide 1 | Higher than RT |
| 75°C | Peptide 1 | Higher than 60°C |
| 90°C | Peptide 1 | Highest Purity |
Note: The table is a qualitative representation based on findings that higher temperatures improve the purity of aggregating peptides.[7][8]
Frequently Asked Questions (FAQs)
Q5: What are pseudoproline dipeptides and how do they prevent aggregation?
A: Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized with the backbone amide nitrogen, forming an oxazolidine or thiazolidine ring.[6] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of β-sheet secondary structures that are a primary cause of aggregation.[6][10] These dipeptides are incorporated during synthesis and the native Ser, Thr, or Cys residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[6]
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Tryptophan Protection in TFA Cleavage of Peptide Amides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with tryptophan protection during the TFA cleavage of peptide amides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving tryptophan during TFA cleavage?
A1: The indole side chain of tryptophan is highly susceptible to two main types of side reactions during TFA cleavage:
-
Alkylation: The indole ring can be alkylated by carbocations generated from the cleavage of side-chain protecting groups (e.g., tert-butyl from tBu, Pbf from Arg) or from the resin linker itself (e.g., Wang resin).[1][2][3] This results in the addition of an alkyl group to the tryptophan residue, leading to a modified peptide with an increased molecular weight.
-
Oxidation: The electron-rich indole ring is also prone to oxidation, which can occur if the cleavage reaction is exposed to air or if appropriate reducing scavengers are not used.[4] Oxidation of tryptophan is generally irreversible.[4]
Q2: What is the role of scavengers in the TFA cleavage cocktail?
A2: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" or quench the highly reactive cationic species generated during the removal of protecting groups and cleavage from the resin.[5] By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues like tryptophan, methionine, and cysteine.[5]
Q3: Which scavengers are recommended for protecting tryptophan?
A3: A combination of scavengers is often used to provide comprehensive protection. Common scavengers and their primary roles include:
-
Triisopropylsilane (TIS): A reducing silane that is very effective at scavenging carbocations, particularly the trityl cation.[6]
-
Water: Acts as a proton source and can help to hydrolyze t-butyl cations.
-
1,2-Ethanedithiol (EDT): A thiol scavenger that is particularly effective at preventing the re-attachment of the peptide to the resin and protecting against oxidation.[7] However, prolonged exposure of tryptophan-containing peptides to EDT in TFA can sometimes lead to dithioketal formation.[5]
-
Thioanisole: A scavenger that helps to prevent the re-attachment of the peptide to the resin and can also suppress acid-sensitive side reactions.
-
Phenol: Another effective carbocation scavenger.
The choice of scavengers depends on the specific amino acid sequence and the protecting groups used. For peptides containing tryptophan, a cocktail containing TIS and water is a good starting point. If arginine (with Pbf or Pmc protection) is present, the addition of a thiol scavenger like EDT is often recommended.[8][9]
Q4: Can using Fmoc-Trp(Boc)-OH instead of unprotected Fmoc-Trp-OH prevent side reactions?
A4: Yes, using Fmoc-Trp(Boc)-OH is highly recommended as it significantly reduces side reactions.[5] The Boc protecting group on the indole nitrogen shields it from electrophilic attack by carbocations, thereby preventing alkylation.[5] It also helps to suppress the reattachment of C-terminal tryptophan residues to the resin.[5]
Troubleshooting Guide
Problem: My peptide shows a mass increase corresponding to the addition of one or more alkyl groups after TFA cleavage.
| Possible Cause | Suggested Solution |
| Inefficient Scavenging of Carbocations | Increase the concentration or change the type of scavengers in your cleavage cocktail. For tryptophan-containing peptides, a common starting point is TFA/TIS/H2O (95:2.5:2.5). If Arg(Pbf/Pmc) is present, consider adding EDT (e.g., TFA/TIS/H2O/EDT 94:1:2.5:2.5).[1] |
| Alkylation by the Resin Linker (e.g., Wang Resin) | This is a known side reaction where the linker itself can alkylate the tryptophan indole nucleus.[3] Using a different resin, such as a Rink Amide resin, may mitigate this issue. A two-step cleavage procedure can also be effective.[10] |
| Presence of Multiple Arginine Residues with Pbf/Pmc Protecting Groups | The sulfonyl protecting groups from arginine can be a source of reactive species that modify tryptophan.[9] Using Fmoc-Trp(Boc)-OH during synthesis is the most effective way to prevent this.[8] If unprotected tryptophan was used, a more robust scavenger cocktail like Reagent K is recommended. |
Problem: My peptide yield is low, and I suspect reattachment to the resin.
| Possible Cause | Suggested Solution |
| Reattachment of C-terminal Tryptophan to the Resin | This can occur when the cleaved peptide, particularly one with a C-terminal tryptophan, reacts with the carbocations generated on the resin. The use of Fmoc-Trp(Boc)-OH can suppress this.[5] Adding scavengers like TIS or thioanisole to the cleavage cocktail is also beneficial. |
| Incomplete Cleavage | Ensure the cleavage reaction time is sufficient. For most resins and protecting groups, 1.5 to 2 hours is adequate.[6] However, for sterically hindered peptides or those with multiple Arg(Mtr) groups, longer cleavage times may be necessary.[5] You can perform a small-scale trial cleavage and analyze the supernatant by HPLC to optimize the cleavage time. |
Problem: I observe a complex mixture of byproducts in my HPLC analysis.
| Possible Cause | Suggested Solution |
| Oxidation of Tryptophan | Ensure your cleavage is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.[1] Use fresh, high-quality reagents, as old TFA or scavengers can contain oxidative impurities. The inclusion of a reducing scavenger like EDT can also help. |
| Incorrect Cleavage Cocktail for the Peptide Sequence | The composition of the cleavage cocktail should be tailored to the amino acids present in your peptide. For peptides with multiple sensitive residues (Trp, Met, Cys, Tyr), a more comprehensive cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[1] |
| Prolonged Exposure to TFA | Minimize the cleavage time to what is necessary for complete deprotection and cleavage.[4] Prolonged exposure to strong acid can lead to the degradation of sensitive peptides. |
Data Presentation
Table 1: Comparison of Common Cleavage Cocktails for Tryptophan-Containing Peptides
| Cleavage Cocktail | Composition (v/v) | Recommended Use Cases | Potential Issues |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | General-purpose cleavage for peptides with moderate sensitivity. | May not be sufficient for peptides with multiple Arg(Pbf/Pmc) residues. |
| Reagent B | TFA/Phenol/TIS/H₂O (88:5:2:5) | Good for scavenging trityl groups. Milder and less odorous. | Does not adequately protect Cys and Met from oxidation.[1] |
| Reagent K | TFA/Phenol/Thioanisole/EDT/H₂O (82.5:5:5:2.5:5) | Peptides containing multiple sensitive residues (Trp, Cys, Met, Tyr).[1] | More complex to prepare, malodorous due to thiol content. |
| Reagent R | TFA/Thioanisole/Anisole/EDT (90:5:2:3) | Ideal for peptides with sulfonyl-protected Arg. Minimizes attachment of Trp-containing peptides to PAL resins.[1] | Malodorous due to thiol content. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of a Tryptophan-Containing Peptide Amide
-
Resin Preparation:
-
Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and to swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation (TFA/TIS/H₂O - 95:2.5:2.5):
-
Caution: Prepare the cleavage cocktail in a well-ventilated fume hood. TFA is highly corrosive.
-
In a clean glass vial, combine 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water for every 10 mL of cocktail needed.
-
Mix the solution thoroughly. The cocktail should be prepared fresh before each use.[4]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 1-2 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.[6]
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin beads. Collect the filtrate which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and combine the wash with the initial filtrate.
-
In a separate centrifuge tube, add 10 volumes of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
After the final wash, allow the residual ether to evaporate from the open tube in a fume hood to obtain the crude peptide.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Analyze the peptide by reverse-phase HPLC (RP-HPLC) to assess purity and by mass spectrometry to confirm the molecular weight.[11]
-
Visualizations
Caption: General workflow for TFA cleavage and peptide isolation.
Caption: Troubleshooting guide for tryptophan alkylation.
References
- 1. Bot Detection [iris-biotech.de]
- 2. researchgate.net [researchgate.net]
- 3. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Fmoc gyanta hasítás és védtelenítés [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. Bot Detection [iris-biotech.de]
- 10. Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. peptide.com [peptide.com]
Technical Support Center: Arginine Side Chain Deprotection
Welcome to the technical support center for the removal of protecting groups from arginine side chains. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during peptide synthesis.
Frequently Asked Questions (FAQs)
General Questions
Q1: Which are the most common protecting groups for the arginine side chain in Fmoc-based solid-phase peptide synthesis (SPPS)?
The most frequently used protecting groups for arginine in Fmoc SPPS are sulfonyl-based, including Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl)[1][2]. The Pbf group is generally preferred due to its higher acid lability, allowing for faster and cleaner deprotection compared to Pmc and Mtr[3].
Q2: What are the common protecting groups for arginine in Boc-based SPPS?
In Boc-based solid-phase peptide synthesis, the most common protecting groups for the arginine side chain are Tos (tosyl) and NO2 (nitro)[1].
Q3: What is the principle of "orthogonal protection" and how does it apply to arginine?
Orthogonal protection refers to the use of multiple protecting groups in a synthesis that can be removed under distinct chemical conditions without affecting each other[4][5]. For example, in Fmoc/tBu strategy, the Fmoc group on the N-terminus is removed by a base (like piperidine), while the Pbf group on the arginine side chain and other tBu-based side-chain protecting groups are removed by an acid (like TFA)[5]. This allows for selective deprotection at different stages of the synthesis.
Troubleshooting Common Issues
Q4: My peptide shows incomplete deprotection of the arginine side chain. What should I do?
Incomplete deprotection is a common issue, especially with multiple arginine residues or with more acid-stable protecting groups like Mtr[3].
-
Extend Reaction Time: For peptides with multiple Arg(Pbf) or Arg(Pmc) residues, extending the cleavage time to 4 hours or more may be necessary[3]. For Arg(Mtr), deprotection can take up to 24 hours.
-
Increase Temperature: Gently warming the reaction mixture can sometimes facilitate deprotection, but this should be done cautiously to avoid side reactions.
-
Use a Stronger Acid: While TFA is standard, stronger acid systems like HF (in Boc-SPPS) or TMSBr can be more effective for stubborn protecting groups[1].
-
Monitor the Reaction: It is highly recommended to monitor the progress of the deprotection reaction by HPLC to determine the optimal cleavage time.
Q5: I am observing unexpected side products after cleaving my arginine-containing peptide. What could be the cause?
Several side reactions can occur during arginine deprotection, leading to impurities.
-
Sulfonation: During the cleavage of sulfonyl-based protecting groups (Pbf, Pmc, Mtr), the released sulfonyl cation can modify tryptophan, serine, or threonine residues, leading to O-sulfonation or N-sulfonation[6]. Using scavengers in the cleavage cocktail is crucial to prevent this[7].
-
Alkylation of Tryptophan: The released protecting group can alkylate the indole ring of tryptophan. This can be minimized by using scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) and by protecting the tryptophan side chain with a Boc group[7].
-
δ-Lactam Formation: This side reaction is particularly associated with the Pbf protecting group and involves the cyclization of the arginine side chain[8]. Revisiting the NO2 protecting group has been shown to prevent this issue[8][9].
-
Ornithine Formation: When using the NO2 protecting group in Boc-SPPS, side reactions during HF cleavage can lead to the formation of ornithine residues[1].
Q6: How can I prevent side reactions during arginine deprotection?
The use of a "cleavage cocktail" containing scavengers is essential to trap the reactive cationic species generated during deprotection[10]. The composition of the cocktail depends on the amino acid sequence of the peptide.
-
For peptides with Arg, Tyr, Met, or Cys: A common cocktail is Reagent K, which consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).
-
For peptides with Arg and Trp: Reagent R (TFA/thioanisole/EDT/anisole, 90:5:3:2) is recommended to minimize tryptophan modification[11][12].
-
A general-purpose, low-odor cocktail: TFA/TIS/water (95:2.5:2.5) is often sufficient for many sequences, especially when sensitive residues like tryptophan are protected with a Boc group.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the deprotection of common arginine protecting groups.
Table 1: Deprotection Conditions for Common Arginine Protecting Groups
| Protecting Group | Synthesis Strategy | Deprotection Reagent(s) | Typical Reaction Time | Temperature | Reference(s) |
| Pbf | Fmoc | TFA-based cocktails | 1-4 hours | Room Temperature | [3][13] |
| Pmc | Fmoc | TFA-based cocktails | 2-6 hours (or longer) | Room Temperature | [3][13] |
| Mtr | Fmoc | TFA with scavengers (e.g., thioanisole) | 3-24 hours | Room Temperature | [1][3] |
| Tos | Boc | HF | 1 hour | 0 °C | [1] |
| NO2 | Boc | HF or SnCl2 | 1 hour (HF) or variable (SnCl2) | 0 °C (HF) or 55 °C (SnCl2) | [1][8] |
| Cbz | Solution Phase | Catalytic Hydrogenolysis (e.g., Pd/C, H2) | Variable | Room Temperature | [14][15] |
Table 2: Common Cleavage Cocktails for Arginine-Containing Peptides
| Reagent Name/Composition | Ratio (v/v/v...) | Recommended for | Reference(s) |
| TFA / TIS / H₂O | 95 / 2.5 / 2.5 | General purpose, low-odor | [8] |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT | Peptides with Arg, Tyr, Met, Cys | |
| Reagent R | TFA / Thioanisole / EDT / Anisole | Peptides with Arg and Trp | [11][12] |
| TFA / Thioanisole | 95 / 5 | Peptides with Arg(Mtr) | [1] |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Pbf-Protected Arginine Peptide (TFA/TIS/H₂O)
This protocol is suitable for many standard peptides synthesized using Fmoc chemistry where sensitive residues like tryptophan are protected with a Boc group.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / deionized water in a ratio of 95:2.5:2.5 (v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours. For peptides with multiple arginine residues, the incubation time may need to be extended to 4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Collection: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: On-Resin Deprotection of Arg(NO₂) using SnCl₂
This protocol offers an orthogonal deprotection strategy for the NO₂ group while the peptide is still attached to the resin.
-
Resin Swelling: Swell the Arg(NO₂)-containing peptidyl-resin in a suitable solvent like 2-methyltetrahydrofuran (2-MeTHF).
-
Deprotection Mixture: Prepare a solution of SnCl₂ in 2-MeTHF with mild acidic conditions (e.g., aqueous HCl).
-
Deprotection Reaction: Add the SnCl₂ solution to the resin and heat the mixture to 55 °C. The reaction time can vary and may be accelerated by sonication[8].
-
Monitoring: Monitor the reaction for the complete removal of the NO₂ group by taking small aliquots of the resin, cleaving the peptide with TFA, and analyzing by HPLC-MS.
-
Washing: Once the deprotection is complete, filter the resin and wash it thoroughly with the reaction solvent, followed by DCM and DMF to remove any remaining reagents.
Visual Guides
Troubleshooting Logic for Incomplete Arginine Deprotection
Caption: A troubleshooting flowchart for incomplete arginine deprotection.
Experimental Workflow for Peptide Cleavage and Deprotection
Caption: Standard workflow for peptide cleavage and deprotection.
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Detection [iris-biotech.de]
- 6. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting NO2 as Protecting group of Arginine in Solid-Phase Peptide Synthesis - OAK Open Access Archive [oak.novartis.com]
- 10. m.youtube.com [m.youtube.com]
- 11. peptide.com [peptide.com]
- 12. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]
- 13. peptide.com [peptide.com]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. total-synthesis.com [total-synthesis.com]
Technical Support Center: Capping Strategies for Unreacted Amines in Peptide Amide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on capping strategies for unreacted amines during solid-phase peptide synthesis (SPPS). Capping is a critical step to prevent the formation of deletion sequences, thereby simplifying purification and improving the final peptide purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of capping in peptide synthesis?
A1: The primary purpose of capping is to permanently block unreacted N-terminal amines on the growing peptide chains after a coupling step.[1] Since no coupling reaction is 100% efficient, a small percentage of peptide chains will have a free amine instead of the newly added amino acid.[2] If left unblocked, these free amines can react in subsequent coupling cycles, leading to the formation of deletion peptides—impurities that lack one or more amino acids from the target sequence.[1][3] Capping terminates the elongation of these incomplete chains, making them easier to separate from the full-length desired peptide during purification.[1]
Q2: When should a capping step be performed?
A2: A capping step is typically performed immediately after the amino acid coupling step.[4] It is especially recommended for long or difficult peptide sequences where coupling efficiencies may be lower.[5] Some protocols advocate for capping after every coupling cycle to maximize the purity of the final product.[5] Capping can also be performed after the loading of the first amino acid to block any unreacted functional groups on the resin.[6]
Q3: What are the most common capping reagents?
A3: The most common capping reagent is acetic anhydride.[4][5] It is typically used in combination with a base such as pyridine or diisopropylethylamine (DIEA) in a solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[4][5][7] Other reagents, such as N-acetylimidazole and a combination of acetic acid with coupling reagents like DIC and HBTU, can also be used.[8]
Q4: How can I monitor the completeness of the capping reaction?
A4: The completeness of the capping reaction is monitored by testing for the presence of free primary amines. The Kaiser test (ninhydrin test) is a highly sensitive qualitative method for this purpose.[9][10][11] A negative Kaiser test (indicated by a yellow or colorless result) signifies that there are no remaining free primary amines and the capping is complete.[12] For secondary amines like proline, other tests such as the isatin test or the chloranil test are more reliable.[11]
Q5: What are the potential side reactions associated with capping?
A5: While generally effective, capping with acetic anhydride can sometimes lead to side reactions. For instance, when synthesizing a peptide containing a histidine residue, the use of acetic anhydride for capping has been observed to cause a chain-terminating side reaction.[8] Additionally, prolonged exposure to the basic conditions of some capping mixtures can potentially lead to side reactions such as aspartimide formation, particularly with sensitive amino acid sequences.
Troubleshooting Guide
Problem: The Kaiser test is positive (blue beads/solution) after the capping step.
| Possible Cause | Suggested Solution |
| Incomplete Capping Reaction | 1. Repeat the capping step: This is the most straightforward solution. Ensure fresh capping reagents are used.[4] 2. Extend the reaction time: Increase the capping reaction time to allow for complete acetylation of all unreacted amines. |
| Inefficient Capping Reagent | 1. Prepare fresh reagents: Capping reagents, especially acetic anhydride, can degrade over time. Always use freshly prepared solutions.[13] 2. Increase reagent excess: Ensure a sufficient excess of the capping reagents is used relative to the theoretical amount of unreacted amines. |
| Peptide Aggregation | 1. Change the solvent: If peptide aggregation is suspected to be hindering the access of capping reagents, consider switching to a more disruptive solvent like NMP or adding a small amount of DMSO.[11] 2. Sonication: Briefly sonicating the reaction vessel can help to break up aggregates and improve reagent accessibility. |
| Steric Hindrance | For sterically hindered N-termini, a standard capping protocol may not be sufficient. Consider a double coupling of the preceding amino acid before resorting to capping. |
Problem: The final peptide product shows significant deletion sequences despite performing capping.
| Possible Cause | Suggested Solution |
| Ineffective Capping Protocol | 1. Review your capping protocol: Ensure the concentrations and reaction times are appropriate for your synthesis scale and sequence. 2. Switch capping reagent: Consider using an alternative capping strategy if acetic anhydride proves to be consistently inefficient for your particular peptide. |
| False Negative Kaiser Test | 1. Confirm with a different test: For N-terminal proline, the Kaiser test is unreliable. Use the isatin or chloranil test to confirm the absence of free amines.[11] 2. Allow for proper color development: Ensure the Kaiser test is performed correctly, with adequate heating time for color development. |
| Premature Fmoc-deprotection during capping | In some cases, the basic nature of the capping solution can cause premature deprotection of the Fmoc group from the correctly coupled amino acid. This can be sequence-dependent. If this is suspected, consider using a milder base or a different capping strategy.[14] |
Quantitative Data on Capping Strategies
The efficiency of capping can be influenced by the choice of reagents, their concentration, the reaction time, and the nature of the peptide sequence. While obtaining precise, universally applicable quantitative data is challenging due to these variables, the following table summarizes common capping protocols and their generally accepted high efficiency.
| Capping Reagent/Cocktail | Base | Solvent | Typical Concentration | Reaction Time | Reported Efficiency |
| Acetic Anhydride | Pyridine | DMF | Ac₂O (50 eq), Pyridine (50 eq)[4] | 30 min | High (>99%) |
| Acetic Anhydride | Pyridine | DMF | 3:2 ratio of Ac₂O:Pyridine[13] | 30 min | High (>99%) |
| Acetic Anhydride | DIEA | NMP | 0.5 M Ac₂O, 0.125 M DIEA, 0.015 M HOBt[5][7] | 5-15 min | High (>99%) |
| Acetic Anhydride | DIEA | DMF | 10% (v/v) Ac₂O, 5% (v/v) DIEA[14] | 20 min | High (>99%) |
| Acetic Acid | DIC / HBTU | DMF | 0.5 M Acetic Acid, 0.5 M DIC, 0.45 M HBTU, 0.56 M DIEA | 30 min | Effective Alternative |
Experimental Protocols
Protocol 1: Standard Acetic Anhydride and Pyridine Capping
This protocol is a widely used and effective method for capping unreacted primary amines.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride (Ac₂O)
-
Pyridine
-
Reaction vessel with filtration capabilities
Procedure:
-
Following the amino acid coupling step and subsequent washes, wash the peptide-resin three times with DMF.
-
Prepare the capping solution by adding acetic anhydride (50 equivalents based on the initial resin substitution) and pyridine (50 equivalents) to DMF.[4] Alternatively, a 3:2 (v/v) ratio of acetic anhydride to pyridine can be used.[13] Note: Always prepare the capping solution fresh.
-
Add the capping solution to the resin, ensuring the resin is fully suspended.
-
Agitate the mixture at room temperature for 30 minutes.[4][13]
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (at least 3-5 times) to remove residual reagents.
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the capping procedure.[4]
Protocol 2: Acetic Anhydride and DIEA Capping in NMP
This protocol offers an alternative base and solvent system.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetic Anhydride (Ac₂O)
-
N,N-Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt) (optional, but can improve efficiency)[5][7]
-
Reaction vessel with filtration capabilities
Procedure:
-
After the coupling step, wash the peptide-resin three times with NMP.
-
Prepare the capping solution: 0.5 M acetic anhydride, 0.125 M DIEA, and 0.015 M HOBt in NMP.[5][7]
-
Add approximately 5 mL of the capping solution to the resin.
-
Vortex or agitate the mixture for 5 minutes.[5]
-
Drain the capping solution.
-
Wash the resin four times with NMP.[5]
-
Perform a Kaiser test to verify the completion of the capping reaction.
Protocol 3: Kaiser Test for Primary Amines
This test is used to detect the presence of free primary amines on the resin.
Materials:
-
Peptide-resin sample (a few beads)
-
Test tube
-
Heating block or water bath at 100-110°C
-
-
Reagent A: Potassium cyanide (KCN) in pyridine.
-
Reagent B: Ninhydrin in n-butanol.
-
Reagent C: Phenol in n-butanol.
-
Procedure:
-
Place a small sample of the washed and dried peptide-resin (10-15 beads) into a clean test tube.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.[10]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense blue solution and beads: Failed coupling/capping.[11]
-
Light blue solution, dark blue beads: Incomplete coupling/capping.[11]
-
Dark blue solution, colorless beads: Nearly complete reaction; may proceed with caution or re-couple/re-cap.[11]
-
Colorless or yellow solution and beads: Complete reaction (no free primary amines).[11][12]
Visualizations
Caption: Standard workflow for capping unreacted amines in SPPS.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. peptideweb.com [peptideweb.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Bot Detection [iris-biotech.de]
- 13. chem.uci.edu [chem.uci.edu]
- 14. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
Validation & Comparative
A Head-to-Head Comparison: Rink Amide vs. Sieber Amide Resin for Peptide Amide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that dictates the outcome of the synthesis, particularly when targeting C-terminal peptide amides. These amides are crucial for the biological activity and stability of many therapeutic peptides.[1] Among the plethora of options, Rink Amide and Sieber Amide resins have emerged as two of the most prominent supports for Fmoc-based chemistry. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making an informed selection.
Core Differences: Acid Lability and Cleavage
The fundamental distinction between Rink Amide and Sieber Amide resins lies in their acid lability. Sieber Amide resin is characterized as a "super acid-sensitive" or "hyper acid-labile" support.[2][3] This property allows for the cleavage of the completed peptide from the resin under exceptionally mild acidic conditions, typically 1-3% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][5][6] This gentle cleavage is a significant advantage as it allows for the synthesis of fully side-chain-protected peptide amides.[5][7] The ability to retain side-chain protecting groups like tBu and Trt is invaluable for convergent peptide synthesis strategies, such as fragment condensation and native chemical ligation (NCL), or for on-resin cyclization.[5][8]
In contrast, Rink Amide resin requires more standard, stronger acidic conditions for cleavage.[1] A cleavage cocktail of 10-50% TFA in DCM is often employed, with concentrations as high as 95% TFA used for simultaneous cleavage and removal of most acid-labile side-chain protecting groups.[9][10][11] While this one-step global deprotection is efficient for synthesizing linear, unprotected peptide amides, it precludes the isolation of protected fragments.
Performance and Applications
The choice between these two resins is therefore heavily dependent on the desired final product and overall synthetic strategy.
Sieber Amide Resin is the preferred choice for:
-
Synthesis of Protected Peptide Fragments: Its high acid sensitivity is ideal for creating peptide segments that will be used in further ligation or cyclization steps.[2][5]
-
Peptides with Sensitive Residues: The mild cleavage conditions minimize potential side reactions for peptides containing acid-sensitive amino acids.[12]
-
Sterically Hindered Syntheses: The Sieber linker is structurally less bulky than the Rink Amide linker, which can facilitate higher loading and more efficient coupling of sterically demanding or N-methylated amino acids.[5][13]
Rink Amide Resin is a versatile workhorse and is well-suited for:
-
Routine Synthesis of Unprotected Peptide Amides: It provides a reliable and straightforward method for producing a wide range of C-terminally amidated peptides where global deprotection is desired in the final step.[1][14]
-
High-Throughput Synthesis: The robust nature and single-step cleavage/deprotection protocol make it amenable to automated and parallel synthesis platforms.
A potential drawback of the Rink Amide resin is the decomposition of its linker under strong TFA treatment, which can lead to the formation of colored by-products and C-terminal N-alkylation of the peptide amide.[10][15][16] This side reaction can be suppressed by adding scavengers like 1,3-dimethoxybenzene to the cleavage cocktail.[16] Sieber resin generally avoids the formation of these colored impurities.[5][6]
Quantitative Data Summary
| Feature | Rink Amide Resin | Sieber Amide Resin |
| Resin Type | Acid-labile benzhydrylamine-type | Hyper acid-labile xanthenyl-type[5][17] |
| Primary Product | Unprotected C-terminal peptide amides | Fully-protected C-terminal peptide amides[5][7] |
| Cleavage Conditions | 10-95% TFA in DCM[9][10][11] | 1-3% TFA in DCM[4][5] |
| Cleavage Time | 15 minutes to 2 hours[18] | 30 minutes to 2 hours[19][20] |
| Key Advantage | Robust, one-step cleavage and global deprotection[1] | Mild cleavage preserves side-chain protecting groups[2] |
| Key Disadvantage | Potential for linker decomposition and side-products[15][16] | Linker stability during synthesis can be a concern for very long peptides |
| Steric Hindrance | More sterically hindered linker[5] | Less sterically hindered linker, better for bulky residues[5][21] |
Experimental Protocols
The following are generalized protocols for the use of Rink Amide and Sieber Amide resins in Fmoc-SPPS. Note: Specific reaction times and reagents may need to be optimized based on the peptide sequence.
I. General Peptide Synthesis Cycle (Applicable to both resins)
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 15-30 minutes (approx. 10 mL/g of resin).[22]
-
Fmoc Deprotection: If starting with an Fmoc-protected resin, treat with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc group. Wash thoroughly with DMF.[9][21]
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (typically 3-5 equivalents) using a standard coupling agent like HBTU, HATU, or DIC/HOBt in DMF. Allow the reaction to proceed for 1-2 hours.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
-
Monitoring: Confirm the completion of the coupling reaction using a qualitative test like the Kaiser (ninhydrin) test.[9]
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.[22]
II. Peptide Cleavage Protocols
A. Rink Amide Resin (Global Deprotection)
-
Final Fmoc Removal: Remove the N-terminal Fmoc group with 20% piperidine in DMF. Wash the resin with DMF, followed by DCM, and dry under vacuum.[9][22]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) . For peptides prone to linker decomposition side-reactions, add 3-5% 1,3-dimethoxybenzene.[7][16]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL/g) and allow the mixture to stand at room temperature for 1-2 hours with occasional swirling.[18]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate and precipitate the crude peptide by adding 8-10 volumes of cold diethyl ether.[9]
-
Isolation: Centrifuge or filter to collect the precipitated peptide. Wash with cold ether and dry under vacuum.
B. Sieber Amide Resin (Side-Chain Protected)
-
Final Fmoc Removal: Remove the N-terminal Fmoc group as described above. Wash the resin with DMF, followed by DCM, and dry thoroughly.[21]
-
Cleavage Cocktail Preparation: Prepare a cleavage solution of 1-2% TFA in DCM (v/v) .[4][21]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently mix at room temperature. The reaction is typically complete in 30-120 minutes. Perform the cleavage in a sealed vessel to prevent evaporation of DCM.[7][19][20]
-
Isolation: Filter the resin and collect the filtrate. Wash the resin once with DCM.[19]
-
Work-up: The collected filtrate containing the protected peptide can be used directly in the next step or the solvent can be removed under reduced pressure.[19]
Visualizations
// Nodes Resin [label="Peptide-Rink Amide Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation of Linker", fillcolor="#FBBC05", fontcolor="#202124"]; Carbocation [label="Formation of Stable\nBenzhydryl Carbocation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Peptide Amide Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Resin-Bound Cation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Resin -> Protonation [label="High % TFA\n(e.g., 95%)"]; Protonation -> Carbocation; Carbocation -> Cleavage [label="Nucleophilic Attack\n(e.g., H2O)"]; Carbocation -> Byproduct; } }
Caption: Cleavage mechanism of Rink Amide resin.
// Nodes Resin [label="Protected Peptide-Sieber Amide Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation of Xanthenyl Linker", fillcolor="#FBBC05", fontcolor="#202124"]; Carbocation [label="Formation of Hyper-Stable\nXanthenyl Carbocation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Protected Peptide Amide Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Resin-Bound Cation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Resin -> Protonation [label="Low % TFA\n(e.g., 1-2%)"]; Protonation -> Carbocation; Carbocation -> Cleavage; Carbocation -> Byproduct; }
Caption: Cleavage mechanism of Sieber Amide resin.
Caption: General workflow for peptide amide synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2013093639A1 - Process for the synthesis of therapeutic peptides - Google Patents [patents.google.com]
- 3. Sieber Amide resin Novabiochem 915706-90-0 [sigmaaldrich.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Bot Detection [iris-biotech.de]
- 6. Bot Detection [iris-biotech.de]
- 7. merckmillipore.com [merckmillipore.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. peptide.com [peptide.com]
- 10. Bot Detection [iris-biotech.de]
- 11. glycopep.com [glycopep.com]
- 12. nbinno.com [nbinno.com]
- 13. biotage.com [biotage.com]
- 14. appliedpolytech.com [appliedpolytech.com]
- 15. Bot Detection [iris-biotech.de]
- 16. apexbt.com [apexbt.com]
- 17. biosynth.com [biosynth.com]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
- 21. peptide.com [peptide.com]
- 22. peptide.com [peptide.com]
HCTU vs. HATU: A Comparative Guide to Coupling Reagents for Challenging Peptide Amide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide amide synthesis, the choice of coupling reagent is paramount to success, especially when dealing with "difficult" sequences prone to aggregation and incomplete reactions. This guide provides an objective comparison of two widely used aminium-based coupling reagents, HCTU and HATU, supported by experimental data and detailed protocols to aid in reagent selection for demanding synthetic challenges.
In the realm of solid-phase peptide synthesis (SPPS), the formation of the amide bond is the critical step. The efficiency of this reaction directly impacts the final purity, yield, and overall success of the synthesis. For routine peptide synthesis, a variety of coupling reagents suffice. However, for sequences containing sterically hindered amino acids, those prone to aggregation, or for the synthesis of long peptides, the choice of a highly efficient coupling reagent becomes critical. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) has long been considered a gold standard for such "difficult couplings" due to its high reactivity. However, O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) has emerged as a cost-effective and highly efficient alternative.
This guide delves into a head-to-head comparison of HCTU and HATU, focusing on their performance in difficult couplings. We will examine their relative efficiency, impact on product purity, and provide standardized protocols for their use.
Performance Comparison in Difficult Peptide Synthesis
A key benchmark for evaluating the efficacy of coupling reagents is their performance in the synthesis of notoriously difficult peptide sequences. One such sequence is the 65-74 fragment of the acyl carrier protein (ACP), H-VQAAIDYING-OH. A comparative study synthesizing this peptide using various activators, including HCTU and HATU, found that both reagents produced peptides of "extremely similar purity", while other activators resulted in additional impurities.[1] This indicates that for this challenging sequence, HCTU performs on par with the more expensive HATU in terms of final product quality.
While HATU is generally considered more reactive than HCTU, this does not always translate to higher purity or yield in all difficult couplings.[2] HCTU's enhanced reactivity, attributed to the chlorine atom on the benzotriazole ring, leads to efficient amide bond formation, often with reduced coupling times.[3] Furthermore, HCTU is noted for its ability to suppress racemization, a critical factor in maintaining the stereochemical integrity of the synthesized peptide.[2]
The primary advantage of HCTU often lies in its cost-effectiveness. While HATU is known for its high reactivity, it comes with a significantly higher price tag.[1][3] HCTU provides a more budget-friendly option without a substantial compromise in performance, making it an attractive choice for both research and large-scale peptide manufacturing.[3]
Quantitative Data Summary
| Parameter | HCTU | HATU | Source |
| Purity (Acyl Carrier Protein 65-74) | Extremely similar to HATU | High Purity | [1] |
| Reactivity | Less reactive than HATU | More reactive than HCTU | [2] |
| Racemization | Suppresses racemization | Low epimerization | [2][4] |
| Cost | Lower cost | Higher cost | [1][3] |
| Coupling Time | Fast (e.g., 5 minutes or less) | Fast (e.g., 1-2 minutes in some cases) | [1][5] |
Experimental Protocols
To ensure reproducible and optimal results, adhering to established experimental protocols is crucial. Below are detailed methodologies for solid-phase peptide synthesis using HCTU and HATU.
Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates a typical workflow for a single amino acid coupling cycle in Fmoc-based SPPS.
Caption: A typical Fmoc-SPPS cycle.
HCTU Coupling Protocol
This protocol is a general guideline for manual or automated solid-phase peptide synthesis using HCTU.
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for C-terminal amides) with the first Fmoc-protected amino acid attached. Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and by-products.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to the resin loading) and HCTU (4 equivalents) in DMF.
-
Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 5 to 60 minutes. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test) to detect the presence of free primary amines.[2]
-
-
Washing: After the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
HATU Coupling Protocol
This protocol outlines a typical procedure for using HATU as the coupling reagent in SPPS.
-
Resin Preparation: As with the HCTU protocol, start with a suitable resin and swell it in DMF.
-
Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF as described for the HCTU protocol.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vial, combine the Fmoc-protected amino acid (4.5 equivalents), HATU (4.5 equivalents), and 1-hydroxy-7-azabenzotriazole (HOAt) (4.5 equivalents).[6]
-
Dissolve the mixture in DMF and add a base such as N-methylmorpholine (NMM) or collidine (e.g., 20% in DMF).[6]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed. Reaction times can be as short as a few minutes, but for difficult couplings, longer reaction times (e.g., at least 4 hours) may be necessary.[6]
-
-
Washing: After complete coupling, wash the resin with DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the entire peptide sequence.
Mechanism of Action: HCTU and HATU in Amide Bond Formation
Both HCTU and HATU are aminium-based coupling reagents that facilitate amide bond formation by activating the carboxylic acid of the incoming amino acid. This activation process involves the formation of a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine of the N-terminal amino acid on the growing peptide chain.
The general mechanism for amide bond formation using these reagents is depicted below. The key difference lies in the leaving group generated from the coupling reagent.
References
A Comparative Guide to Boc vs. Fmoc Chemistry for the Synthesis of Peptide Amides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptide amides is a cornerstone of drug discovery and biomedical research. The two most dominant strategies for solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, both offer robust pathways to these critical molecules. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.
Core Principles: A Tale of Two Chemistries
The fundamental difference between Boc and Fmoc chemistries lies in their orthogonal protection strategies, specifically the nature of the Nα-amino protecting group and the conditions required for its removal.
Boc Chemistry: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection. Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage from the resin. For the synthesis of peptide amides, a common resin is the 4-methylbenzhydrylamine (MBHA) resin.
Fmoc Chemistry: This has become the more widely adopted method due to its milder reaction conditions. The Nα-amino group is protected by the base-labile Fmoc group, which is removed by treatment with a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (typically t-butyl based) and are removed simultaneously with the peptide's cleavage from the resin using TFA. For peptide amide synthesis, the Rink amide resin is frequently employed.
Performance Comparison: Boc vs. Fmoc for Peptide Amide Synthesis
The choice between Boc and Fmoc chemistry can significantly impact the yield, purity, and success of synthesizing a target peptide amide, particularly for long or "difficult" sequences.
| Parameter | Boc Chemistry | Fmoc Chemistry | Key Considerations |
| Overall Yield | Can be higher for difficult or hydrophobic sequences due to reduced peptide aggregation. | Generally provides good to excellent yields for a wide range of peptides. | A study on the synthesis of [Leu]-enkephalinamide analogues reported better and more consistent yields with the Fmoc strategy using a p-alkoxybenzyl alcohol resin compared to a Boc strategy on Merrifield resin[1]. |
| Purity of Crude Product | May be higher for hydrophobic peptides as the protonated state after Boc removal can disrupt secondary structure formation and aggregation. | Can be lower for aggregation-prone sequences due to the neutral state of the peptide-resin during synthesis. | The choice of resin and coupling reagents plays a significant role in the final purity for both methods. |
| Handling and Safety | Requires the use of highly corrosive and toxic HF or TFMSA for final cleavage, necessitating specialized equipment. | Utilizes TFA for final cleavage, which is less hazardous and easier to handle than HF. | The milder conditions of Fmoc chemistry make it more amenable to automation and high-throughput synthesis. |
| Side Reactions | Less prone to diketopiperazine formation at the N-terminus. Aspartimide formation can still occur. | More susceptible to diketopiperazine formation with certain amino acid sequences (e.g., Pro-Gly). Aspartimide formation is a known issue, especially with Asp-Gly sequences. | Careful selection of coupling reagents and conditions can mitigate side reactions in both chemistries. |
| Cost | Reagents can be less expensive. | Reagents, particularly Fmoc-protected amino acids, can be more costly. | The overall cost-effectiveness depends on the scale of synthesis and the complexity of the peptide. |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a model peptide amide, [Leu]-enkephalinamide (Tyr-Gly-Gly-Phe-Leu-NH2), using both Boc and Fmoc chemistries.
Boc-SPPS of [Leu]-enkephalinamide on MBHA Resin
1. Resin Preparation:
-
Swell 1 g of MBHA resin (substitution ~0.5 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.
-
Wash the resin with DCM (3 x 10 mL).
2. First Amino Acid Coupling (Boc-Leu-OH):
-
In a separate flask, dissolve Boc-Leu-OH (2 equivalents relative to resin substitution) and HOBt (2 equivalents) in a minimum amount of dimethylformamide (DMF).
-
Add diisopropylcarbodiimide (DIC, 2 equivalents) and allow to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Shake at room temperature for 2 hours.
-
Monitor coupling completion with the Kaiser test.
-
Wash the resin with DCM (3 x 10 mL) and isopropanol (IPA, 3 x 10 mL).
3. Chain Elongation (Repeating Cycles for Phe, Gly, Gly, Tyr):
-
Deprotection: Treat the resin with 50% TFA in DCM (10 mL) for 30 minutes.
-
Wash with DCM (3 x 10 mL) and IPA (3 x 10 mL).
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (10 mL) for 10 minutes.
-
Wash with DCM (3 x 10 mL).
-
Coupling: Couple the next Boc-protected amino acid (2 equivalents) as described in step 2.
4. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing 10% anisole (scavenger) at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by filtration, wash with ether, and dry.
Fmoc-SPPS of [Leu]-enkephalinamide on Rink Amide Resin
1. Resin Preparation:
-
Swell 1 g of Rink Amide resin (substitution ~0.5 mmol/g) in DMF (10 mL) for 1 hour in a reaction vessel.
2. Fmoc Deprotection of the Resin:
-
Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes.
-
Wash the resin with DMF (5 x 10 mL).
3. First Amino Acid Coupling (Fmoc-Leu-OH):
-
In a separate flask, dissolve Fmoc-Leu-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake at room temperature for 1 hour.
-
Monitor coupling completion with the Kaiser test.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
4. Chain Elongation (Repeating Cycles for Phe, Gly, Gly, Tyr):
-
Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes.
-
Wash with DMF (5 x 10 mL).
-
Coupling: Couple the next Fmoc-protected amino acid (3 equivalents) as described in step 3.
5. Final Fmoc Deprotection:
-
After the final coupling, treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash with DMF (5 x 10 mL) and DCM (5 x 10 mL).
6. Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail of TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5, 10 mL) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by centrifugation, wash with ether, and dry.
Visualizing the Synthesis Workflows
The following diagrams illustrate the key steps in both Boc and Fmoc solid-phase synthesis of peptide amides.
Caption: Boc-SPPS workflow for peptide amides.
Caption: Fmoc-SPPS workflow for peptide amides.
Conclusion
Both Boc and Fmoc chemistries are powerful and effective methods for the synthesis of peptide amides. The choice between them is often dictated by the specific requirements of the target peptide, available laboratory equipment, and safety considerations. Fmoc chemistry, with its milder conditions and avoidance of hazardous reagents like HF, has become the predominant method for routine peptide synthesis. However, Boc chemistry remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation, where it can offer superior yields and purity. A thorough understanding of the principles and nuances of each strategy is paramount for the successful synthesis of high-quality peptide amides for research and development.
References
Comparative analysis of different cleavage cocktails for peptide amides
For researchers, scientists, and professionals in drug development, the successful synthesis of a peptide is critically dependent on the final cleavage step. This crucial stage involves the removal of the peptide from the solid-phase resin and the concurrent deprotection of amino acid side chains. The choice of the cleavage cocktail—a mixture of a strong acid, typically trifluoroacetic acid (TFA), and various scavengers—is paramount to achieving a high yield and purity of the final peptide amide. This guide provides a comparative analysis of different cleavage cocktails, supported by experimental data, to aid in the selection of the optimal conditions for your specific peptide.
The Role of Scavengers in Peptide Cleavage
During TFA-mediated cleavage, highly reactive cationic species are generated from the cleavage of protecting groups (e.g., tert-butyl cations from tBu) and the resin linker itself. These electrophilic species can react with nucleophilic side chains of certain amino acids, leading to undesired modifications and a decrease in the purity of the synthetic peptide. Scavengers are added to the cleavage cocktail to "trap" these reactive cations, thereby preventing side reactions.[1][2] The choice of scavengers is dictated by the amino acid composition of the peptide, with particular attention paid to sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Arginine (Arg).
Comparative Analysis of Cleavage Cocktails
The following table summarizes the compositions and recommended applications of several common cleavage cocktails. While direct quantitative comparisons across all cocktails for a single peptide are scarce in the literature, the provided data and recommendations offer a strong basis for cocktail selection.
| Cleavage Cocktail | Composition | Target Residues & Applications | Reported Performance |
| Standard Cocktail | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water | General purpose for peptides without highly sensitive residues. TIS is a general scavenger for carbocations. Water helps to suppress aspartimide formation.[1] | Efficient for a broad range of peptides.[1] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | "Odorless" alternative to thiol-containing cocktails. Effective for scavenging trityl groups.[3] Not recommended for peptides containing Met, as it does not prevent oxidation.[3] | Good for scavenging trityl groups.[3] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT), 3% Water, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide | Specifically designed to minimize the oxidation of Met residues.[4] Can be used for peptides with multiple Cys residues to yield the linear peptide.[3][4] | A study on a model peptide containing one Met and two Cys residues showed no methionine sulfoxide formation with Reagent H, while cocktails K, R, and B resulted in 15% to 55% oxidation.[4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides containing a combination of sensitive residues like Cys, Met, Trp, and Tyr.[3][5] | Found to be maximally efficient in inhibiting a great variety of side reactions in a study of 10 complex peptides.[6][7] A comparative study showed that Reagent K provided the fastest cleavage for a model peptide attached to Wang resin.[8] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Particularly effective for peptides containing Arg residues protected with sulfonyl groups (e.g., Pmc, Pbf).[3] Also recommended for Trp-containing peptides to minimize reattachment to the resin.[3] | Minimizes attachment of Trp-containing peptides to the linker of PAL resins.[2] |
| "Greener" Cocktail (Toluene) | 2% TFA in Toluene | For cleavage of protected peptide amides from Sieber amide resin, offering a more environmentally friendly alternative to Dichloromethane (DCM).[9] | For the Abaloparatide (24-34) fragment, a cleavage yield of 43.1% and purity of 69.8% were reported. For the Aviptadil (19-28) fragment, a yield of 48.4% and purity of 85.4% were achieved. For the Enfuvirtide (27-36) fragment, a yield of 49.2% and purity of 78.2% were observed.[9] |
| "Greener" Cocktail (p-Xylene) | 2% TFA in p-Xylene | Another greener alternative to DCM for cleavage from Sieber amide resin.[9] | For the Abaloparatide (24-34) fragment, a cleavage yield of 52.2% and purity of 62.5% were reported. For the Aviptadil (19-28) fragment, a yield of 43.1% and purity of 96.2% were achieved. For the Enfuvirtide (27-36) fragment, a yield of 41.2% and purity of 85.4% were observed.[9] |
Experimental Workflow for Peptide Cleavage and Analysis
The general workflow for cleaving a peptide amide from the resin and preparing it for analysis is depicted below.
Detailed Experimental Protocols
Below are representative protocols for peptide cleavage. It is highly recommended to perform a small-scale trial cleavage on 20-50 mg of resin to optimize conditions for a specific peptide.[10]
General Protocol for TFA-based Cleavage
-
Resin Preparation: Wash the peptide-bound resin thoroughly with Dichloromethane (DCM) to remove any residual Dimethylformamide (DMF). Dry the resin under a high vacuum for at least 4 hours.[11]
-
Cleavage: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dried resin (approximately 10-15 mL per gram of resin).[2]
-
Incubation: Gently agitate the mixture at room temperature for 1-4 hours. The optimal time depends on the specific peptide and protecting groups. For peptides with multiple Arg(Pmc/Pbf) residues, a longer cleavage time may be necessary.[10]
-
Filtration: Filter the reaction mixture to separate the resin beads from the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA.[3]
-
Precipitation: Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether or methyl tert-butyl ether to precipitate the crude peptide.[3][10]
-
Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether to remove residual scavengers.[3]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in an appropriate aqueous solvent and analyze its purity by High-Performance Liquid Chromatography (HPLC) and confirm its identity by Mass Spectrometry (MS).
Protocol for "Greener" Cleavage from Sieber Amide Resin
This protocol is suitable for obtaining protected peptide amides.
-
Resin Swelling: Swell the peptide-bound Sieber amide resin in the chosen "greener" solvent (e.g., toluene or p-xylene) for 30 minutes.[9]
-
Cleavage: Remove the solvent and add the cleavage solution (2% TFA in the chosen solvent, 2 mL per 100 mg of resin). Shake the mixture for 120 minutes at room temperature.[9]
-
Collection: Filter the solution and collect the filtrate. Wash the resin multiple times with acetonitrile and combine the filtrates.[9]
-
Analysis: An aliquot of the filtrate can be directly injected into an HPLC system for analysis.[9]
Conclusion
The selection of an appropriate cleavage cocktail is a critical determinant of the success of peptide amide synthesis. While a standard TFA/TIS/H₂O cocktail is sufficient for many peptides, those containing sensitive residues such as Cys, Met, Trp, and Arg require more specialized cocktails with specific scavengers to minimize side reactions. Reagents B, H, K, and R offer tailored solutions for these challenging sequences. For the synthesis of protected peptide fragments, greener alternatives to DCM-based cleavage cocktails have been developed that show comparable and, in some cases, superior performance. It is always advisable to perform a small-scale trial cleavage to determine the optimal conditions for each specific peptide to maximize both yield and purity.
References
- 1. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. langene.com [langene.com]
- 6. aminer.org [aminer.org]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
- 8. Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Comparative Guide to Analytical HPLC for Synthetic Peptide Amide Purity Validation
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity is a critical quality attribute for synthetic peptide amides, directly impacting their efficacy, safety, and regulatory approval. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose. This guide provides a comprehensive comparison of analytical HPLC with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate strategy for their specific needs.
The Central Role of Analytical HPLC in Peptide Purity
Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for determining the purity of synthetic peptides.[1] Its popularity stems from its high resolving power, reproducibility, and compatibility with a wide range of peptide amides. The principle of RP-HPLC involves the separation of the target peptide from its impurities based on differences in their hydrophobicity. A non-polar stationary phase (commonly C18) retains the peptide and impurities, which are then eluted by a gradient of increasing organic solvent in the mobile phase.
Key Advantages of Analytical HPLC:
-
High Resolution: Capable of separating closely related impurities, such as deletion sequences, truncated peptides, and some post-translational modifications.[2]
-
Quantitative Accuracy: Provides precise and accurate quantification of the main peptide and its impurities. The sensitivity of the method must be at least 0.10% area for impurity quantification.[2]
-
Robustness and Reproducibility: Well-established methods offer high reproducibility, crucial for quality control and batch-to-batch consistency.
-
Versatility: Applicable to a broad range of peptide sizes and polarities.[3]
Limitations of Analytical HPLC:
-
Resolution of Diastereomers: May not always baseline resolve diastereomeric peptides without specific method development.[4]
-
Identification of Impurities: While HPLC provides retention time and peak area, it does not directly identify the chemical structure of impurities. For this, it is often coupled with mass spectrometry (LC-MS).
Alternative and Complementary Techniques for Purity Assessment
While HPLC is the primary workhorse, a comprehensive purity analysis often benefits from orthogonal methods that provide complementary information.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement that utilizes smaller stationary phase particles (<2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, speed, and sensitivity.
-
Key Advantages over HPLC: Faster analysis times and enhanced resolution, allowing for better separation of complex impurity profiles.
-
Considerations: Requires specialized instrumentation capable of handling higher backpressures.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC with the mass detection capabilities of a mass spectrometer. This technique is invaluable for the identification and characterization of impurities.
-
Key Advantages: Provides molecular weight information for each separated peak, enabling the identification of unknown impurities. The limit of detection (LOD) for peptide-related impurities can be less than 0.1% of the main peptide concentration.[5]
-
Considerations: Can be more complex to operate and maintain than a standard HPLC-UV system.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. It is a powerful technique for resolving impurities that have a different charge state from the target peptide amide, such as deamidated or incorrectly charged species.[6]
-
Key Advantages: Orthogonal separation mechanism to RP-HPLC, providing a more complete impurity profile.
-
Considerations: Can be sensitive to buffer pH and salt concentration.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. It is primarily used to detect and quantify aggregates (dimers, trimers, etc.) and fragments, which are critical quality attributes for therapeutic peptides.[1]
-
Key Advantages: Effective for analyzing high molecular weight impurities.
-
Considerations: Not suitable for separating impurities with similar molecular sizes.
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in an electric field. It offers very high separation efficiency and is particularly well-suited for the analysis of charged and polar molecules like peptides.
-
Key Advantages: High resolution, especially for charged species and diastereomers.[7] It also offers the benefit of very low sample and reagent consumption.
-
Considerations: Can be less robust than HPLC for routine quality control applications.
Quantitative Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the discussed analytical techniques for the validation of synthetic peptide amide purity.
| Feature | Analytical HPLC (UV detection) | UPLC (UV detection) | LC-MS | Ion-Exchange Chromatography (IEX) | Size-Exclusion Chromatography (SEC) | Capillary Electrophoresis (CE) |
| Primary Separation Principle | Hydrophobicity | Hydrophobicity | Hydrophobicity & Mass-to-charge ratio | Net Charge | Hydrodynamic Volume | Charge-to-Size Ratio |
| Typical Impurities Detected | Deletion sequences, truncations, side-product impurities | Same as HPLC, with better resolution | Identification of all separated impurities | Deamidated species, charge variants | Aggregates, fragments | Diastereomers, charged variants |
| Limit of Detection (LOD) | ~0.05 - 0.1% (impurity level) | ~0.01 - 0.05% (impurity level) | <0.1% (impurity level)[5] | Analyte dependent | Analyte dependent | Analyte dependent |
| Limit of Quantitation (LOQ) | ~0.1 - 0.2% (impurity level) | ~0.05 - 0.1% (impurity level) | <0.1% (impurity level)[5] | Analyte dependent | Analyte dependent | Analyte dependent |
| Resolution of Diastereomers | Moderate, method dependent[4] | Good, method dependent | Good, method dependent | Poor to moderate | Poor | Excellent[7] |
| Analysis Time | 20 - 60 min | 5 - 20 min | 20 - 60 min | 30 - 60 min | 15 - 30 min | 10 - 30 min |
| Quantitative Accuracy | High | High | High | Moderate to High | Moderate to High | High |
Experimental Protocols
Detailed and validated experimental protocols are paramount for reliable purity analysis. Below are representative protocols for the key techniques discussed.
Analytical RP-HPLC Protocol
-
Sample Preparation: Dissolve the synthetic peptide amide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% trifluoroacetic acid (TFA)) to a final concentration of 1 mg/mL.
-
Chromatographic System: An HPLC system equipped with a UV detector, autosampler, and gradient pump.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Data Analysis: Integrate the peak areas of the main peptide and all impurities. Calculate the percent purity as (Area of main peak / Total area of all peaks) x 100.
Ion-Exchange Chromatography (IEX) Protocol
-
Sample Preparation: Dissolve the peptide amide in the IEX starting buffer to a concentration of 1 mg/mL and filter.
-
Chromatographic System: An HPLC or FPLC system with a conductivity and UV detector.
-
Column: A strong cation exchange (SCX) or strong anion exchange (SAX) column, depending on the peptide's isoelectric point (pI).
-
Starting Buffer (Buffer A): Low ionic strength buffer, e.g., 20 mM MES, pH 6.0.
-
Elution Buffer (Buffer B): High ionic strength buffer, e.g., 20 mM MES, 1 M NaCl, pH 6.0.
-
Gradient: A linear gradient from 0% to 100% Buffer B over 45 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
Size-Exclusion Chromatography (SEC) Protocol
-
Sample Preparation: Dissolve the peptide amide in the SEC mobile phase to a concentration of 1-5 mg/mL and filter.
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: A size-exclusion column with a pore size appropriate for the molecular weight of the peptide and its potential aggregates.
-
Mobile Phase: A buffer that minimizes non-specific interactions, e.g., 150 mM sodium phosphate, pH 7.0.
-
Elution: Isocratic elution for 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
Visualizing the Workflow and Relationships
To better illustrate the processes and their interconnections, the following diagrams are provided.
Caption: Analytical HPLC workflow for peptide amide purity validation.
Caption: Relationship between analytical HPLC and alternative methods.
Conclusion
The validation of synthetic peptide amide purity is a multi-faceted process that relies on robust and appropriate analytical techniques. While analytical HPLC remains the gold standard for routine purity assessment and quantification, a comprehensive understanding of its limitations and the strengths of alternative methods is essential. For impurity identification, LC-MS is indispensable. For a complete impurity profile, orthogonal techniques such as IEX and SEC are crucial for detecting charge variants and aggregates, respectively. In cases where stereoisomeric purity is a concern, the high-resolving power of CE is invaluable. By employing a combination of these methods, researchers and drug developers can ensure the highest quality and safety of their synthetic peptide amides.
References
- 1. ijsra.net [ijsra.net]
- 2. almacgroup.com [almacgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cs.purdue.edu [cs.purdue.edu]
- 6. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 7. Comparison of high-performance liquid chromatography and capillary electrophoresis in the analysis of somatostatin analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Manual and Automated Peptide Amide Synthesis
In the realm of peptide research and drug development, the synthesis of peptide amides is a critical process. These molecules play a vital role in biochemical signaling and are the backbone of many therapeutic agents. The two primary methods for their synthesis, manual and automated solid-phase peptide synthesis (SPPS), offer distinct advantages and disadvantages. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal approach for their needs.
At a Glance: Manual vs. Automated Peptide Amide Synthesis
| Feature | Manual Synthesis | Automated Synthesis |
| Initial Investment | Low ($5,000 - $20,000 for basic setup)[1] | High ($20,000 to over $100,000)[1] |
| Throughput | Low to Medium (can be parallelized to some extent)[2] | High (multiple peptides can be synthesized simultaneously) |
| Hands-on Time | High | Low |
| Speed per Cycle | 80-150 minutes (traditional)[2] or 15-20 minutes (rapid method)[2] | As low as 4 minutes with microwave assistance[3] |
| Crude Purity | Can be high (e.g., 70%) with optimized protocols[2] | Variable (e.g., 50% in one study), dependent on sequence and protocol[2] |
| Yield | Dependent on technique and sequence | Generally high and reproducible |
| Flexibility | High (easy to modify protocols and troubleshoot) | Moderate (protocol changes may be less straightforward) |
| Reproducibility | Operator-dependent, potential for human error[4] | High |
| Cost per Residue | Lower operational cost | Can be approximately $1/residue for frugal systems[5] |
Quantitative Performance Data
The choice between manual and automated synthesis often hinges on a trade-off between speed, purity, and cost. The following table summarizes experimental data from a study comparing different synthesis methods for two model peptides.
| Synthesis Method | Peptide | Crude Yield (%) | Purity (%) | Specific Peptide Yield (%) |
| Manual Synthesis in Reactor | 1 | 85 | 65 | 55 |
| 2 | 78 | 60 | 47 | |
| Automated Microwave Synthesis | 1 | 92 | 75 | 69 |
| 2 | 88 | 70 | 62 | |
| Manual "Tea Bag" Synthesis | 1 | 75 | 55 | 41 |
| 2 | 70 | 50 | 35 |
Data adapted from a comparative study on peptide synthesis methodologies.[6]
It is important to note that a rapid manual synthesis method has been developed that demonstrates a higher average crude purity (70%) compared to an in-house microwave-assisted automated synthesis (50%) for certain peptides.[2] This highlights that with optimized protocols, manual synthesis can yield high-purity products.
Experimental Workflows
The fundamental steps in both manual and automated solid-phase peptide amide synthesis are the same, involving a cyclical process of deprotection and coupling. However, the execution of these steps differs significantly.
Manual Peptide Amide Synthesis Workflow
Caption: Workflow for manual solid-phase peptide amide synthesis.
Automated Peptide Amide Synthesis Workflow
Caption: Workflow for automated peptide amide synthesis.
Experimental Protocols
Below are representative protocols for the synthesis of a model peptide amide using both manual and automated methods.
Manual Solid-Phase Peptide Amide Synthesis Protocol
This protocol is for the synthesis of a hypothetical 5-mer peptide amide (e.g., Tyr-Gly-Gly-Phe-Leu-NH2) on a 0.1 mmol scale using Rink Amide resin.
1. Resin Swelling:
-
Weigh 200 mg of Rink Amide resin (loading ~0.5 mmol/g) into a fritted syringe.
-
Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with occasional agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (for each amino acid):
-
In a separate vial, dissolve 0.5 mmol of the Fmoc-protected amino acid, 0.5 mmol of HBTU, and 1.0 mmol of N,N-diisopropylethylamine (DIEA) in 2 mL of DMF.
-
Allow the activation mixture to stand for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).
4. Monitoring the Coupling Reaction:
-
Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A blue color indicates an incomplete reaction, requiring a recoupling step. A yellow/brown color indicates a complete reaction.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate containing the peptide.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide amide powder.
Automated Solid-Phase Peptide Amide Synthesis Protocol (using CEM Liberty Blue™)
This protocol outlines the general steps for synthesizing the same model 5-mer peptide amide on a 0.1 mmol scale using a CEM Liberty Blue™ microwave peptide synthesizer.[3][7][8][9]
1. System Preparation:
-
Ensure all reagent and solvent bottles are sufficiently filled (DMF, 20% piperidine in DMF, 0.5 M DIC in DMF, 0.5 M OxymaPure in DMF, and individual 0.2 M Fmoc-amino acid solutions in DMF).[7]
-
Load the Rink Amide resin into the reaction vessel.
2. Method Programming:
-
Input the peptide sequence (Y-G-G-F-L) into the synthesizer's software.
-
Select the appropriate synthesis scale (0.1 mmol).
-
Choose a standard synthesis method, which will include pre-programmed microwave-assisted deprotection and coupling steps. A typical cycle involves:
-
Fmoc Deprotection: Treatment with 20% piperidine in DMF with microwave heating (e.g., 75°C for 3 minutes).[7]
-
Washes: Automated washing cycles with DMF.
-
Coupling: Addition of the activated amino acid (using DIC/OxymaPure) with microwave heating (e.g., 90°C for 2 minutes).
-
Washes: Automated washing cycles with DMF.
-
3. Synthesis Execution:
-
Start the automated synthesis run. The instrument will perform all the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
The system's software provides real-time monitoring of the synthesis progress.[10]
4. Cleavage and Deprotection:
-
Once the synthesis is complete, the synthesizer will prompt for the cleavage step.
-
The cleavage can be performed manually as described in the manual protocol, or if the synthesizer has an automated cleavage function, the appropriate cleavage cocktail is added and the process is run.
5. Peptide Precipitation and Purification:
-
The subsequent steps of precipitation in cold ether, purification by RP-HPLC, and lyophilization are performed manually as described in the manual protocol.
Conclusion
The choice between manual and automated peptide amide synthesis is multifaceted and depends on the specific needs of the laboratory.
Manual synthesis is a cost-effective option for smaller-scale operations, offering high flexibility for protocol optimization and troubleshooting.[11] While traditionally slower, recent advancements have introduced rapid manual methods that can compete with automated systems in terms of speed and can even surpass them in crude purity for certain peptides.[2] However, it is labor-intensive and its reproducibility is highly dependent on the skill of the operator.[4]
Automated synthesis , on the other hand, provides unparalleled speed, throughput, and reproducibility, making it the preferred method for synthesizing large numbers of peptides or long and complex sequences.[12] The reduced hands-on time frees up researchers for other tasks. The initial investment is substantial, and while operational costs can be optimized, they are generally higher than for manual synthesis.
For laboratories focused on the synthesis of a few novel peptides where protocol development and modification are frequent, manual synthesis remains a viable and economical choice. For high-throughput screening, lead optimization, and the production of well-established peptide sequences, the efficiency and consistency of automated synthesizers are indispensable. Ultimately, a thorough evaluation of project goals, budget, and available expertise will guide the decision-making process.
References
- 1. How Much Does a Peptide Synthesizer Cost? [excedr.com]
- 2. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cemis.tech [cemis.tech]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. Design and validation of a frugal, automated, solid-phase peptide synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cem.de [cem.de]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Automated Peptide Synthesis – American Peptide Society [americanpeptidesociety.org]
- 11. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc Deprotection Reagents in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of Fmoc deprotection reagent is a critical parameter in solid-phase peptide synthesis (SPPS). This decision directly impacts peptide purity, yield, and the occurrence of undesirable side reactions. This guide provides an objective, data-driven comparison of commonly used Fmoc deprotection reagents to aid in the selection of the most appropriate base for your specific application.
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to modern peptide synthesis, prized for its base-lability which allows for mild deprotection conditions that preserve the integrity of the growing peptide chain.[1] The removal of the Fmoc group is a two-step process initiated by a base, which abstracts the acidic proton on the fluorene ring, leading to β-elimination and the release of the free amine.[2] The most established reagent for this purpose is piperidine; however, several alternatives have emerged to address some of its limitations.[2][3]
Comparison of Key Performance Metrics
The selection of an Fmoc deprotection reagent involves a trade-off between reaction kinetics, potential side reactions, and handling considerations. The following table summarizes the performance of piperidine, 4-methylpiperidine (4-MP), piperazine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) based on experimental data from various studies.
| Reagent | Typical Concentration | Deprotection Efficiency & Speed | Crude Peptide Purity | Common Side Reactions | Key Considerations |
| Piperidine | 20% in DMF[4] | High and rapid[5] | Generally high, but sequence-dependent[2] | Aspartimide formation, racemization, diketopiperazine formation[1][6][7] | Controlled substance, potential for side reactions with sensitive sequences[2] |
| 4-Methylpiperidine (4-MP) | 20% in DMF[2] | Comparable to piperidine[8][9] | Similar to piperidine[2][9] | Similar to piperidine, though some studies suggest minor differences[2] | Not a controlled substance, offers a very similar performance profile to piperidine[9] |
| Piperazine | 5-10% in DMF or DMF/ethanol[2][10] | Slightly slower than piperidine at similar concentrations[2] | Can be higher than piperidine for some sequences due to reduced side reactions[2] | Reduced aspartimide formation and racemization compared to piperidine[11] | Lower basicity can lead to incomplete deprotection in difficult sequences[2] |
| DBU | 1-2% in DMF, often with a scavenger[10][12] | Significantly faster than piperidine[12] | Can be high, but risk of DBU-catalyzed side reactions[13] | Strong catalysis of aspartimide formation, does not scavenge dibenzofulvene (DBF)[12][13] | Very strong, non-nucleophilic base; requires a scavenger for the DBF byproduct[12] |
In-Depth Analysis of Fmoc Deprotection Reagents
Piperidine: The Gold Standard
For decades, a 20% solution of piperidine in N,N-dimethylformamide (DMF) has been the reagent of choice for Fmoc deprotection.[4] Its effectiveness and rapid reaction kinetics are well-documented.[5] However, its use is not without drawbacks. Piperidine is a controlled substance in many regions, which can present logistical challenges for procurement and storage.[2] From a chemical standpoint, its basicity can promote side reactions, most notably aspartimide formation at Asp-Xxx sequences and racemization of sensitive amino acids like cysteine.[1][6][14]
4-Methylpiperidine: The Direct Replacement
4-Methylpiperidine (4-MP) has emerged as a popular alternative to piperidine, primarily because it is not a controlled substance and exhibits very similar physicochemical properties.[9] Studies have shown that 20% 4-MP in DMF provides deprotection kinetics and peptide purities that are comparable to those achieved with piperidine.[8][9] For most applications, 4-MP can be considered a direct, hassle-free substitute for piperidine.
Piperazine: The Milder Alternative
Piperazine is a less basic secondary amine than piperidine, which can be advantageous in the synthesis of peptides containing sequences prone to base-catalyzed side reactions.[2] The use of piperazine has been shown to significantly reduce aspartimide formation and racemization of C-terminal cysteine residues.[11] However, its lower basicity may result in incomplete Fmoc removal in sterically hindered or aggregated sequences, potentially leading to deletion peptides.[2]
DBU: The High-Speed Option
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, organic superbases that offers significantly faster deprotection kinetics than piperidine, even at low concentrations (1-2%).[12] This can be beneficial for accelerating synthesis cycles. However, DBU's high basicity can exacerbate aspartimide formation.[13] A critical consideration when using DBU is that, being non-nucleophilic, it does not scavenge the electrophilic dibenzofulvene (DBF) byproduct of Fmoc cleavage. This necessitates the addition of a nucleophilic scavenger, such as piperazine, to prevent the modification of the newly deprotected N-terminus by DBF.[12]
Experimental Protocols
The following are representative protocols for Fmoc deprotection using the discussed reagents. The specific reaction times and volumes may require optimization based on the peptide sequence, resin, and synthesis scale.
Standard Piperidine Deprotection
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 2 and 3.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[15]
4-Methylpiperidine Deprotection
This protocol is identical to the standard piperidine protocol, with 20% 4-methylpiperidine in DMF used as the deprotection solution.[9]
Piperazine/DBU Deprotection
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add a solution of 2% DBU and 5% piperazine in DMF to the resin.
-
Agitate the mixture for 2-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 2 and 3.
-
Wash the resin thoroughly with DMF.[10]
Visualizing the Workflow
The following diagrams illustrate the general workflow of Fmoc deprotection and the chemical mechanism.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]
- 4. Bot Detection [iris-biotech.de]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.uci.edu [chem.uci.edu]
Evaluating the efficiency of various scavengers in peptide amide cleavage
For researchers, scientists, and drug development professionals, the final cleavage of a synthesized peptide from its solid support is a critical step that significantly impacts the purity and yield of the final product. During this process, reactive cationic species are generated from the removal of protecting groups, which can lead to deleterious side reactions with sensitive amino acid residues. The addition of scavengers to the cleavage cocktail is essential to mitigate these unwanted modifications. This guide provides an objective comparison of the efficiency of various commonly used scavengers, supported by experimental data, to aid in the selection of the optimal cleavage strategy.
The Critical Role of Scavengers in Peptide Cleavage
The most common method for cleaving peptides from the solid support and removing side-chain protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS) involves treatment with a strong acid, typically trifluoroacetic acid (TFA). This process generates highly reactive carbocations from the protecting groups (e.g., tert-butyl, trityl) and the resin linker. These electrophilic species can subsequently modify nucleophilic amino acid side chains, leading to impurities that are often difficult to separate from the desired peptide.
The primary role of scavengers is to "scavenge" or trap these reactive cations before they can react with the peptide. The choice of scavenger is dictated by the amino acid composition of the peptide, as certain residues are more susceptible to specific side reactions. The most vulnerable amino acids include:
-
Cysteine (Cys): Prone to S-alkylation, particularly S-tert-butylation.
-
Methionine (Met): Susceptible to oxidation to methionine sulfoxide and S-alkylation.
-
Tryptophan (Trp): The indole ring is highly susceptible to alkylation and oxidation.
-
Tyrosine (Tyr): The phenolic ring can be alkylated.
Quantitative Comparison of Scavenger Efficiency
The following tables summarize quantitative data from studies evaluating the effectiveness of different scavengers in preventing common side reactions during TFA-mediated cleavage. The data is presented as the percentage of the undesired side product observed, typically determined by High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide.
Table 1: Efficiency of Scavengers in Preventing S-tert-Butylation of Cysteine
A study investigating the mitigation of S-tert-butylated Cysteine formation in a model peptide provided the following data after cleavage with a TFA/TIS/H₂O (90:2.5:2.5) cocktail containing an additional scavenger (5%) for 1 hour at room temperature.[1]
| Scavenger (5%) | % S-tert-Butylated Cysteine Side Product |
| None | 18.6% |
| Anisole | 13.9% |
| Dimethyl Sulfide (DMS) | 10.3% |
| m-Cresol | 11.0% |
| Thioanisole | 9.0% |
| 0.1% Dithiothreitol (DTT) | 12.6% |
| 0.1% Triphenylphosphine (PPh₃) | 11.8% |
| 0.1% 1,4-Benzenedimethanethiol (1,4-BDMT) | 13.5% |
Table 2: Efficiency of Scavenger Cocktails in Preventing Methionine Oxidation
A comparative study of different cleavage cocktails on a model pentadecapeptide containing one methionine and two cysteine residues demonstrated the following levels of methionine sulfoxide formation.[2]
| Cleavage Cocktail | % Methionine Sulfoxide |
| Reagent K (TFA/Phenol/Thioanisole/EDT/H₂O; 82.5:5:5:2.5:5) | 15% |
| Reagent R (TFA/Thioanisole/Anisole/EDT; 90:5:2:3) | ~30% |
| Reagent B (TFA/Phenol/TIS/H₂O; 88:5.8:2:4.2) | 55% |
| Reagent H (TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I; 81:5:5:2.5:3:2:1.5) | 0% |
| Reagent K + 1.5% NH₄I | 0% |
| Reagent R + 1.5% NH₄I | 0% |
| Reagent B + 1.5% NH₄I | 0% |
Experimental Protocols
A detailed experimental protocol for evaluating the efficiency of various scavengers is crucial for reproducible and comparable results.
I. Model Peptide Synthesis
-
Resin Selection: Choose a suitable resin for peptide amide synthesis, such as a Rink Amide resin.
-
Solid-Phase Peptide Synthesis (SPPS): Synthesize a model peptide known to be susceptible to side reactions. A good model peptide should contain one or more sensitive residues (e.g., Cys, Met, Trp). For example, a linear somatostatin analogue containing two cysteines can be used to evaluate S-tert-butylation.[1]
-
Fmoc Deprotection: Use a standard protocol of 20% piperidine in dimethylformamide (DMF) for the removal of the Fmoc protecting group after each coupling step.
-
Amino Acid Coupling: Employ a standard coupling reagent such as HBTU/HOBt or DIC/Oxyma.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) after each deprotection and coupling step to remove excess reagents and byproducts.
-
Drying: Dry the final peptide-resin under vacuum.
II. Comparative Cleavage and Deprotection
-
Resin Aliquoting: Divide the dry peptide-resin into equal aliquots for testing with different cleavage cocktails. A typical scale for a test cleavage is 20-50 mg of resin.[3]
-
Cleavage Cocktail Preparation: Prepare fresh cleavage cocktails immediately before use. A standard base cocktail can be TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). To this, add the scavenger or combination of scavengers to be tested at a specific concentration (e.g., 5% v/v or w/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin aliquot (typically 1-2 mL per 50 mg of resin) in a reaction vessel.
-
Incubation: Gently agitate the mixture at room temperature for a defined period, typically 1-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
-
Drying: Dry the peptide pellet under vacuum.
III. Analysis of Crude Peptide
-
Sample Preparation: Dissolve the dried crude peptide in a suitable solvent for analysis, typically a mixture of water and acetonitrile with 0.1% TFA.
-
High-Performance Liquid Chromatography (HPLC):
-
Use a reverse-phase C18 column for peptide separation.
-
Employ a water/acetonitrile gradient with 0.1% TFA as an ion-pairing agent.
-
Monitor the elution profile at a wavelength of 214 nm or 220 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the desired peptide and any side-product peaks.
-
Quantify the percentage of the side product by integrating the peak areas in the HPLC chromatogram.
-
-
Mass Spectrometry (MS): Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to confirm the identity of the desired peptide and the side products by comparing their experimental and theoretical molecular weights.
Visualizing the Workflow and Scavenger Logic
To better illustrate the experimental process and the rationale behind scavenger selection, the following diagrams are provided.
Conclusion
The selection of an appropriate scavenger cocktail is paramount for the successful synthesis of high-purity peptides. While a universal cleavage cocktail does not exist, an understanding of the potential side reactions associated with specific amino acid residues allows for the rational design of a scavenger mixture. The data presented in this guide demonstrates that the addition of specific scavengers can significantly reduce or eliminate common side products. For instance, thioanisole and dimethyl sulfide are effective in reducing S-tert-butylation of cysteine, while "Reagent H" completely prevents methionine oxidation. Researchers are encouraged to perform small-scale trial cleavages with different scavenger combinations to optimize the protocol for their specific peptide of interest. By following a systematic approach to scavenger evaluation, as outlined in the experimental protocol, the purity and yield of the final peptide product can be maximized.
References
A Comparative Guide to Crude Peptide Amide Purity from Fmoc and Boc Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptide amides is a cornerstone of drug discovery and biochemical research. The purity of the initial crude product is a critical factor that influences downstream purification efforts, overall yield, and, ultimately, the viability of a synthetic route. The two dominant strategies for solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries, offer distinct advantages and disadvantages that directly impact the impurity profile of the crude peptide amide. This guide provides an objective comparison of these two protocols, supported by a review of common side reactions and detailed experimental methodologies.
Comparison of Crude Peptide Amide Purity
While direct head-to-head comparisons of the crude purity of the same peptide amide synthesized by both Fmoc and Boc methods are not extensively documented in readily available literature, a comparative analysis can be constructed based on the fundamental chemical principles and known side reactions inherent to each strategy. Generally, the milder reaction conditions of the Fmoc/tBu strategy are considered to result in a higher purity crude product with fewer side reactions compared to the harsher acid treatments required in the Boc/Bzl strategy.[1][2]
| Parameter | Fmoc/tBu Synthesis Protocol | Boc/Bzl Synthesis Protocol | Key Considerations |
| Typical Crude Purity | Generally higher, often cited as >70-80% for routine sequences.[3] | Variable, can be lower for complex or long sequences due to repeated strong acid exposure. | Purity is highly sequence-dependent. Aggregation-prone and "difficult" sequences can lead to lower purity in both methods. |
| Common Impurities | - Deletion sequences (incomplete coupling)- Truncated sequences (incomplete deprotection)- Aspartimide formation- Diketopiperazine formation (at the dipeptide stage)- Piperidinyl-adducts | - Deletion sequences- Truncated sequences- t-Butyl adducts on sensitive residues (e.g., Trp, Met)- Oxidation of Met- Alkylation of Trp- Deamidation of Asn and Gln | The nature of impurities differs significantly and dictates the purification strategy. |
| Deprotection Chemistry | Mild base (e.g., 20% piperidine in DMF) for Nα-Fmoc removal. | Strong acid (e.g., 50% TFA in DCM) for Nα-Boc removal. | The repeated use of strong acid in Boc synthesis can lead to the gradual cleavage of side-chain protecting groups and the peptide-resin linkage, generating a more complex mixture of impurities.[1] |
| Final Cleavage | Mild acid (e.g., TFA cocktail) | Strong acid (e.g., HF, TFMSA) | The highly corrosive and hazardous nature of HF required for Boc/Bzl cleavage necessitates specialized equipment. |
| Resin for Amides | Rink Amide resin, Sieber Amide resin | MBHA resin, BHA resin | The choice of resin and linker is critical for the successful synthesis of peptide amides and influences the final purity.[4][5] |
Experimental Protocols
General Workflow for Peptide Amide Synthesis
The following diagram illustrates the general workflow for solid-phase peptide amide synthesis, applicable to both Fmoc and Boc strategies with variations in the specific reagents and conditions used in the deprotection and cleavage steps.
References
Safety Operating Guide
Proper Disposal Procedures for Nfl-NH2: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of Nfl-NH2, a near-infrared fluorescent probe.[1][2][3][4] It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and definitive safety and disposal information. In the absence of an SDS, this compound should be treated as a hazardous chemical waste. All disposal procedures must comply with local, state, and federal regulations.
I. Understanding the Chemical and Potential Hazards
II. Hazardous Waste Characterization
In the absence of a specific SDS for this compound, laboratory personnel must evaluate the waste stream to determine if it meets the criteria of hazardous waste as defined by the Environmental Protection Agency (EPA). The primary characteristics of hazardous waste are summarized in the table below.
| Hazard Characteristic | Description | Relevance to this compound Waste |
| Ignitability | Liquids with a flash point below 140°F (60°C), solids that can cause fire through friction or spontaneous chemical changes.[7] | Unlikely for small quantities of this compound in solid form. However, if dissolved in a flammable solvent, the entire solution would be considered ignitable hazardous waste. |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year.[7] | The corrosivity of an this compound solution would depend on the solvent and any other additives. The pH of aqueous solutions should be tested. |
| Reactivity | Substances that are unstable, react violently with water, are capable of detonation or explosive reaction, or generate toxic gases when mixed with water or under other conditions. | The reactivity of this compound is not documented in the provided search results. As a precaution, it should not be mixed with other waste streams to avoid unknown chemical reactions. |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP). | The specific toxicity of this compound is not known. However, as a precaution, it should be treated as a potentially toxic chemical. |
III. Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the disposal of small quantities of this compound typically used in a research laboratory setting.
1. Waste Collection:
-
Solid Waste: Collect waste this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials contaminated with the compound in a designated, compatible hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any sharps, such as pipette tips or needles, contaminated with this compound should be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.[8]
2. Containerization:
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[9][10]
-
For liquid waste, it is generally recommended to use the original container if it is in good condition, or a new, clean container made of a compatible material.[9] Do not use metal containers for corrosive waste.[10]
-
Ensure the container is not overfilled; a general guideline is to fill it to no more than 80% capacity to allow for expansion.
3. Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste."[10]
-
The label must include the full chemical name ("this compound") and the concentration or quantity of the waste.
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the date when the waste was first added to the container (accumulation start date).
-
Include the name of the principal investigator and the laboratory location.
4. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[10]
-
The SAA should be near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.[9][10]
-
Segregate the this compound waste from incompatible materials.
5. Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[11]
IV. Experimental Workflow and Disposal Pathway
The following diagram illustrates the general workflow for handling and disposing of chemical waste, such as this compound, in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste in a laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Fluorescent Dye | | Invivochem [invivochem.com]
- 4. Protheragen [protheragen.us]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. carlroth.com [carlroth.com]
Safeguarding Your Research: A Guide to Handling Nfl-NH2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-(1-Naphthyl)ethylenediamine dihydrochloride, often abbreviated as Nfl-NH2. Following these procedural steps will support the integrity of your research and the safety of your team.
Synonyms: 2-(1-Naphthylamino)ethylamine dihydrochloride[1][2]
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are critical to minimize exposure. The following table summarizes the required personal protective equipment and engineering controls for handling this compound.
| Area of Protection | Requirement | Specification |
| Eye/Face Protection | Safety goggles with side protection | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile rubber) are recommended. |
| Body Protection | Lab coat. Choose body protection according to the amount and concentration of the substance at the workplace.[2] | |
| Respiratory Protection | Dust mask | An N95 (US) or P1 (EN 143) respirator is appropriate where risk assessment shows air-purifying respirators are necessary.[2] |
| Engineering Controls | Ventilation | Use only in a well-ventilated area.[1][2][3] Local exhaust ventilation is preferred to control airborne dust. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial to prevent accidents and maintain the chemical's stability.
Handling:
-
Do not breathe dust.[3]
Storage:
Accidental Release and Disposal Measures
In the event of a spill or the need for disposal, follow these steps to mitigate risks and ensure environmental safety.
Accidental Release:
-
Evacuate: Evacuate unnecessary personnel from the spillage area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Use a clean shovel to place the material in a dry container without compressing it.[1]
-
Clean-up: Pick up and arrange disposal without creating dust.[2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[2]
-
Do not let the product enter drains.[2]
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
This compound Handling Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
